Technical Documentation Center

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate
  • CAS: 374063-91-9

Core Science & Biosynthesis

Foundational

"Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Abstract: This technical guide provides a comprehensive overview of Methyl 2,4-dioxo-4-(pyridin-4-yl)b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Abstract: This technical guide provides a comprehensive overview of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, a heterocyclic β-keto ester of significant interest in synthetic and medicinal chemistry. We will delve into its physicochemical properties, synthesis, detailed spectroscopic characterization, inherent keto-enol tautomerism, reactivity, and potential applications as a versatile building block in drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Molecular Identity and Physicochemical Properties

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a bifunctional organic compound featuring a methyl ester, two ketone functionalities, and a pyridine ring. This unique combination of functional groups dictates its chemical behavior and potential utility.

1.1. Identifiers and Structure

  • IUPAC Name: methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

  • Synonym: methyl 2,4-dioxo-4-(4-pyridinyl)butanoate[1]

  • CAS Number: 374063-91-9[1]

  • Molecular Formula: C₁₀H₉NO₄

  • Molecular Weight: 207.19 g/mol [1]

  • InChI Key: WOCFUTQLECHXPN-UHFFFAOYSA-N[1]

Caption: 2D Structure of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

1.2. Physicochemical Data

The following table summarizes the key physicochemical properties. This data is critical for determining appropriate handling, storage, and reaction conditions.

PropertyValueSource
Physical Form Powder[1]
Melting Point 98-99 °C[1]
Storage Temp. Room Temperature[1]
Purity ≥95%

Synthesis Pathway: Claisen Condensation

The synthesis of β-keto esters like the topic compound is most reliably achieved via a Claisen condensation.[2] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. For this target, a crossed Claisen condensation between methyl isonicotinate and methyl acetate is the most logical and efficient approach.

Expertise & Causality: The choice of a non-nucleophilic, strong base like sodium methoxide (NaOMe) in methanol is critical. Using the same alkoxide as the ester's alcohol component (methoxide for a methyl ester) prevents transesterification, a common side reaction that would otherwise lead to a mixture of products and reduce the overall yield.[2] The reaction proceeds by forming a nucleophilic enolate from methyl acetate, which then attacks the electrophilic carbonyl carbon of methyl isonicotinate.

2.1. Step-by-Step Synthesis Protocol

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol.

  • Base Formation: Carefully add sodium metal in small portions to the methanol under a nitrogen atmosphere to generate sodium methoxide in situ.

  • Enolate Formation: Cool the resulting sodium methoxide solution in an ice bath. Add methyl acetate dropwise to the solution while stirring. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the enolate.

  • Condensation: Add methyl isonicotinate dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Reaction Quench & Workup: Cool the reaction mixture again in an ice bath and carefully quench by adding aqueous hydrochloric acid until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

2.2. Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Purification prep 1. Prepare NaOMe in Anhydrous MeOH in N2 atmosphere enolate 2. Add Methyl Acetate at 0°C (Enolate Formation) prep->enolate Cool to 0°C condensation 3. Add Methyl Isonicotinate (Condensation at RT) enolate->condensation Stir 30-60 min quench 4. Quench with aq. HCl condensation->quench Stir overnight, then cool extract 5. Extract with Ethyl Acetate quench->extract purify 6. Recrystallize Product extract->purify end Final Product purify->end start Start start->prep

Caption: Workflow for the Claisen condensation synthesis.

Keto-Enol Tautomerism: A Core Chemical Property

A defining characteristic of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of tautomers: the keto and enol forms.[3] This equilibrium is not a resonance; tautomers are distinct constitutional isomers that rapidly interconvert.[4] The acidic nature of the α-hydrogen located between the two carbonyl groups facilitates this isomerization.[5]

The enol form is stabilized by two key factors:

  • Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group and the pyridine ring, creating an extended π-system that delocalizes electron density and lowers the overall energy.[3][6]

  • Intramolecular Hydrogen Bonding: A stabilizing six-membered ring can form via a hydrogen bond between the enolic hydroxyl group and the oxygen of the nearby carbonyl.[3][6]

The position of this equilibrium is highly dependent on the solvent. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored, whereas in polar, protic solvents that can form their own hydrogen bonds, the keto form may be more prevalent.

Tautomerism cluster_keto Keto Form cluster_enol1 Enol Form 1 (Stabilized) cluster_enol2 Enol Form 2 keto keto enol1 enol1 keto->enol1 enol2 enol2 keto->enol2 keto_label Methyl 2,4-dioxo-4- (pyridin-4-yl)butanoate enol1_label Methyl (Z)-4-hydroxy-2-oxo-4- (pyridin-4-yl)but-3-enoate enol2_label Methyl (E)-2-hydroxy-4-oxo-4- (pyridin-4-yl)but-2-enoate

Caption: Equilibrium between the keto and two possible enol tautomers.

Spectroscopic Characterization Protocols

Accurate characterization is paramount for confirming the structure and assessing the purity of the synthesized compound. The presence of tautomers will be evident in spectroscopic data.

4.1. Protocol for Spectroscopic Analysis

  • Sample Preparation (NMR): Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the keto-enol ratio observed.

  • Sample Preparation (IR):

    • Solid (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

    • Solution: Prepare a 5-10% solution in a suitable IR-transparent solvent like chloroform.[5]

  • Data Acquisition (NMR): Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard parameters are usually sufficient.

  • Data Acquisition (IR): Acquire the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan with the pure solvent or an empty KBr press.[5]

  • Data Analysis: Integrate proton signals to determine the relative ratio of keto and enol forms. Assign peaks in all spectra to the corresponding atoms/functional groups in each tautomer.

4.2. Expected Spectroscopic Data

The following tables outline the predicted signals for each tautomer, providing a self-validating system for structural confirmation.

Table 1: Predicted ¹H NMR Signals

TautomerProtonChemical Shift (δ, ppm)MultiplicityIntegration
Keto Pyridine H (α to N)~8.7d2H
Pyridine H (β to N)~7.8d2H
-CH₂-~4.0s2H
-OCH₃~3.8s3H
Enol Enolic -OH~12-15 (broad)s1H
Pyridine H (α to N)~8.6d2H
Pyridine H (β to N)~7.7d2H
Vinylic -CH=~6.2s1H
-OCH₃~3.7s3H

Table 2: Predicted ¹³C NMR Signals

TautomerCarbonChemical Shift (δ, ppm)
Keto C=O (Pyridyl Ketone)~195
C=O (α-Keto)~190
C=O (Ester)~165
Pyridine C (γ)~150
Pyridine C (α)~145
Pyridine C (β)~122
-CH₂-~45
-OCH₃~53
Enol C=O (Ester)~170
Enolic C-OH~180
C=O (Conjugated)~185
Pyridine C (γ)~150
Pyridine C (α)~148
Pyridine C (β)~121
Vinylic =CH-~95
-OCH₃~52

Table 3: Predicted IR Absorption Bands

TautomerFunctional GroupWavenumber (cm⁻¹)Description
Keto C=O (Ketones)1720-1740Strong, sharp stretch
C=O (Ester)1740-1750Strong, sharp stretch
C-O (Ester)1200-1250Stretch
Enol O-H (H-bonded)2500-3200Very broad stretch
C=O (Conj. Ester)1640-1660Strong stretch, shifted lower
C=C (Enol)1600-1620Stretch
C-O (Enol)1250-1300Stretch

4.3. Mass Spectrometry Fragmentation

In mass spectrometry (electron ionization), β-keto esters exhibit characteristic fragmentation patterns.[7]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (207.19) should be observed.

  • α-Cleavage: Fragmentation adjacent to the carbonyl groups is common. Expect to see peaks corresponding to the loss of •OCH₃ (m/z 176) and •COOCH₃ (m/z 148).

  • McLafferty Rearrangement: While less direct in this cyclic-adjacent structure, rearrangements involving hydrogen transfer can occur.[7]

  • Pyridine Fragment: A prominent peak at m/z 106 corresponding to the pyridin-4-ylcarbonyl cation ([C₆H₄NO]⁺) is highly likely.

Reactivity and Applications in Drug Discovery

The molecule's rich functionality makes it a valuable intermediate. The pyridine ring, in particular, is a privileged structure in medicinal chemistry, known to improve solubility and provide a key hydrogen bond acceptor site.[8]

5.1. Key Reactive Sites

Reactivity cluster_molecule Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate cluster_sites Reactive Sites mol mol site1 A: Basic Nitrogen (Protonation, Coordination) site2 B: Nucleophilic α-Carbon (Alkylation, Acylation) site3 C: Electrophilic Carbonyls (Reduction, Addition) site4 D: Ester (Hydrolysis, Amidation)

Caption: Primary sites of chemical reactivity.

  • A - Pyridine Nitrogen: Acts as a base and can be protonated to form salts, enhancing aqueous solubility. It can also coordinate to metal centers, a property useful in catalysis.

  • B - α-Carbon: In the presence of a base, this carbon is readily deprotonated to form a nucleophilic enolate, which can be alkylated or acylated to build molecular complexity.

  • C - Carbonyl Groups: The ketone and ester carbonyls are electrophilic. They can be targeted by reducing agents (e.g., NaBH₄) to form alcohols or undergo addition reactions with various nucleophiles.

  • D - Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reaction with amines, providing a handle for further derivatization.

5.2. Potential as a Scaffold in Medicinal Chemistry

The 2,4-dioxo-4-arylbutanoate scaffold is a known pharmacophore. Analogues have been investigated as inhibitors for various enzymes, including those relevant to tuberculosis treatment.[9] The pyridine moiety specifically has been incorporated into highly selective inhibitors for targets like matrix metalloproteinase-13 (MMP-13), which is implicated in osteoarthritis.[10] This compound serves as an excellent starting point for fragment-based drug discovery (FBDD), where its core can be elaborated to optimize binding to a specific biological target.[11]

Safety and Handling

Trustworthiness: Proper handling procedures are essential for laboratory safety. The following information is based on data for this compound and structurally similar chemicals.

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling Protocol: This compound should only be handled in a well-ventilated area, preferably within a chemical fume hood.[12] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid generating dust.

References

  • PubChem. (n.d.). Methyl 2,4-dioxo-4-phenylbutanoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Butanoic acid, methyl ester. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Methyl butyrate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Mastering β-Keto Esters. Chemical Reviews. Retrieved January 21, 2026, from [Link]

  • Blaser, H. U., et al. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis. Retrieved January 21, 2026, from [Link]

  • PubMed. (2010). Discovery of (pyridin-4-yl)-2H-tetrazole as a novel scaffold to identify highly selective matrix metalloproteinase-13 inhibitors for the treatment of osteoarthritis. National Library of Medicine. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2013). ADMET & Molecular Docking Studies of Novel 2, 4-dioxo-4-phenyl butanoic acid analogs as. Retrieved January 21, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 3-Methyl-3-buten-1-yl 2-methylbutanoate. American Chemical Society. Retrieved January 21, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-ol.
  • National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved January 21, 2026, from [Link]

  • Chemsrc. (n.d.). METHYL 2,4-DIOXO-4-PHENYLBUTANOATE. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • The Catalyst. (n.d.). The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Retrieved January 21, 2026, from [Link]

  • GSRS. (n.d.). 4-((7-(2-BUTYN-1-YL)-2,3,6,7-TETRAHYDRO-3-METHYL-1-((4-METHYL-2-QUINAZOLINYL)METHYL)-2,6-DIOXO-1H-PURIN-8-YL)AMINO)BUTANOIC ACID. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Methyl butyrate. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). US10144734, Example 21. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl butyrate, 105-54-4. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Butanoic acid, 2-methylpropyl ester. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

Exploratory

"Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" CAS number and molecular structure

An In-depth Technical Guide to Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. We will delve into its core chemical identity, structural characteristics, a proposed synthetic pathway grounded in established chemical principles, and its potential applications as a versatile intermediate in modern synthetic and medicinal chemistry.

Core Compound Identification

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a heterocyclic compound featuring a pyridine ring linked to a β-ketoester moiety. This combination of a nitrogen-containing aromatic system and a reactive dicarbonyl functional group makes it a valuable building block in organic synthesis.

Identifier Value Source
CAS Number 374063-91-9[1][2]
Molecular Formula C₁₀H₉NO₄[2]
Molecular Weight 207.19 g/mol [1]
InChI 1S/C10H9NO4/c1-15-10(14)9(13)6-8(12)7-2-4-11-5-3-7/h2-5H,6H2,1H3[1][2]
InChIKey WOCFUTQLECHXPN-UHFFFAOYSA-N[1]
Canonical SMILES COC(=O)C(=O)CC(=O)C1=CC=NC=C1

Molecular Structure and Physicochemical Properties

The structure consists of a central butanoate chain with keto groups at the 2- and 4-positions. The methyl ester is at one terminus, and a pyridin-4-yl group is at the other. The presence of the 1,3-dicarbonyl system allows for keto-enol tautomerism, a critical aspect of its reactivity.

2D Molecular Structure
Molecular structure of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate
Physicochemical and Safety Data

The following data provides an overview of the compound's physical characteristics and essential safety information, as compiled from supplier technical data sheets.

Property Value Source
Physical Form Powder[1]
Melting Point 98-99 °C[1]
Purity ≥95%[2]
Storage Temperature Room Temperature[1]
Safety Information Details Source
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Codes P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]

Proposed Synthesis and Reaction Mechanism

Expertise & Rationale : The Claisen condensation is selected for its reliability in forming carbon-carbon bonds and its directness in constructing the target 1,3-dicarbonyl system. The proposed reactants, methyl isonicotinate and methyl acetate, are commercially available and their reactivity is well-understood. The use of a strong, non-nucleophilic base like sodium methoxide is critical to deprotonate the α-carbon of methyl acetate, initiating the condensation, without competing in saponification of the ester groups.

Proposed Retrosynthetic Analysis

G Target Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Disconnect C-C Disconnection (Claisen) Target->Disconnect Intermediates Methyl Isonicotinate + Methyl Acetate Enolate Disconnect->Intermediates Reagents Methyl Isonicotinate + Methyl Acetate Intermediates->Reagents

Caption: Retrosynthetic analysis via Claisen condensation.

Proposed Synthetic Protocol (Hypothetical)

This protocol is a representative, unoptimized procedure based on standard laboratory techniques for Claisen condensations.

  • Preparation : To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and suspend it in anhydrous diethyl ether (100 mL).

  • Initiation : Cool the suspension to 0 °C in an ice bath. Prepare a solution of methyl isonicotinate (1.0 equivalent) and methyl acetate (1.2 equivalents) in anhydrous diethyl ether (50 mL).

  • Reaction : Add the ester solution dropwise to the stirred sodium methoxide suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up : Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6). Transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Reaction Mechanism: Claisen Condensation

The mechanism involves the base-mediated formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester molecule.

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Reformation of Carbonyl reactant reactant intermediate intermediate product product base base A Methyl Acetate C Acetate Enolate A->C Deprotonation B MeO⁻ E Tetrahedral Intermediate C->E Attack on carbonyl D Methyl Isonicotinate F Product (β-ketoester) E->F Elimination of MeO⁻ G MeO⁻

Caption: Mechanism of the base-catalyzed Claisen condensation.

Applications in Research and Drug Development

The true value of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate lies in its potential as a versatile chemical intermediate. Its structural features are highly relevant to medicinal chemistry and materials science.

  • Scaffold for Heterocycle Synthesis : The 1,3-dicarbonyl moiety is a classic precursor for synthesizing a wide array of five- and six-membered heterocycles (e.g., pyrazoles, isoxazoles, pyrimidines) through condensation reactions with dinucleophiles like hydrazine or guanidine.

  • Chelating Agent : The β-ketoester functionality can act as a bidentate ligand, chelating with various metal ions. This property is useful in the development of catalysts or metal-organic frameworks.[3]

  • Bioactive Molecule Precursor : The pyridine ring is a privileged structure in medicinal chemistry, known to participate in hydrogen bonding and π-stacking interactions with biological targets.[4] Pyridine-containing scaffolds have been successfully employed in developing potent and selective inhibitors for various enzymes. For instance, (pyridin-4-yl) scaffolds have been key in identifying highly selective matrix metalloproteinase-13 (MMP-13) inhibitors for treating osteoarthritis.[5]

Structure-Application Relationship

G Compound Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Pyridine Ring β-Ketoester Moiety App1 Medicinal Chemistry (Bioisostere, H-Bond Acceptor) Compound:f0->App1 App2 Heterocycle Synthesis (e.g., Pyrazoles, Pyrimidines) Compound:f1->App2 App3 Metal Chelation (Catalyst Development) Compound:f1->App3 App4 Drug Discovery Target (e.g., MMP-13 Inhibition) Compound:f0->App4

Caption: Key structural features and their potential applications.

Conclusion

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (CAS: 374063-91-9) is a well-defined chemical entity with significant potential for advanced chemical synthesis. Its dual functionality, comprising a reactive β-ketoester system and a biologically relevant pyridine core, positions it as a valuable intermediate for creating complex heterocyclic systems and novel drug candidates. The proposed synthetic route via Claisen condensation offers a reliable and scalable method for its preparation, opening avenues for its broader use in academic and industrial research settings.

References

  • PubChem. Methyl 2,4-dioxo-4-phenylbutanoate. Available at: [Link]

  • PubChem. US10144734, Example 21. Available at: [Link]

  • Chemsrc. METHYL 2,4-DIOXO-4-PHENYLBUTANOATE. Available at: [Link]

  • Zhang, X., et al. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Organic Syntheses. 3-cyano-6-methyl-2(1)-pyridone. Available at: [Link]

  • Global Substance Registration System (GSRS). 4-((7-(2-BUTYN-1-YL)-2,3,6,7-TETRAHYDRO-3-METHYL-1-((4-METHYL-2-QUINAZOLINYL)METHYL)-2,6-DIOXO-1H-PURIN-8-YL)AMINO)BUTANOIC ACID. Available at: [Link]

  • Ismail, E. F., et al. Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. ResearchGate. Available at: [Link]

  • PubChem. Methyl 4-(4-oxo-1-pyridinyl)butanoate. Available at: [Link]

  • PubMed Central. Discovery of (pyridin-4-yl)-2H-tetrazole as a novel scaffold to identify highly selective matrix metalloproteinase-13 inhibitors for the treatment of osteoarthritis. Available at: [Link]

  • Google Patents. WO2009125416A2 - Process for preparation of valsartan intermediate.
  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides an in-depth exploration of Methyl 2,4-dioxo-4-(pyridin-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, a heterocyclic β-keto ester of significant interest in medicinal chemistry and synthetic organic chemistry. This document covers its nomenclature, chemical properties, a proposed synthetic protocol based on established chemical principles, and its potential applications in drug discovery, drawing upon the known biological activities of its core structural motifs. Safety and handling guidelines are also provided to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Chemical Identity and Properties

IUPAC Name and Synonyms

The unequivocally established IUPAC name for the compound is Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate . A common synonym frequently encountered in chemical catalogs is methyl 2,4-dioxo-4-(4-pyridinyl)butanoate [1].

Chemical Structure

The molecular structure of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate consists of a pyridine ring attached to a butanoate backbone, which is substituted with two ketone functionalities at the 2- and 4-positions, and a methyl ester group.

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; "C10H9NO4" [pos="0,2!"]; "MW: 207.19 g/mol" [pos="0,1.5!"]; "CAS: 374063-91-9" [pos="0,1!"]; "s1" [label="N", pos="-1.2,0!"]; "c1" [label="C", pos="-0.6,0.8!"]; "c2" [label="C", pos="0.6,0.8!"]; "c3" [label="C", pos="1.2,0!"]; "c4" [label="C", pos="0.6,-0.8!"]; "c5" [label="C", pos="-0.6,-0.8!"]; "c6" [label="C", pos="2.4,0!"]; "o1" [label="O", pos="3.0,0.8!"]; "c7" [label="C", pos="3.6,0!"]; "c8" [label="C", pos="4.8,0!"]; "o2" [label="O", pos="5.4,0.8!"]; "o3" [label="O", pos="6.0,0!"]; "c9" [label="C", pos="7.2,0!"]; "o4" [label="O", pos="5.4,-0.8!"]; "h1" [label="H", pos="-0.6,1.4!"]; "h2" [label="H", pos="0.6,1.4!"]; "h3" [label="H", pos="0.6,-1.4!"]; "h4" [label="H", pos="-0.6,-1.4!"]; "h5" [label="H", pos="3.6,0.6!"]; "h6" [label="H", pos="3.6,-0.6!"]; "h7" [label="H3", pos="7.8,0!"]; s1 -- c1 -- c2 -- c3 -- c4 -- c5 -- s1; c3 -- c6; c6 -- o1 [style=double]; c6 -- c7; c7 -- c8; c8 -- o2 [style=double]; c8 -- o3; o3 -- c9; c7 -- h5; c7 -- h6; c1 -- h1; c2 -- h2; c4 -- h3; c5 -- h4; c9 -- h7; } Caption: 2D Chemical Structure of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.
Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is presented in Table 1.

PropertyValueSource
CAS Number 374063-91-9[1]
Molecular Formula C₁₀H₉NO₄[2]
Molecular Weight 207.19 g/mol [1][2]
Physical Form Powder[2]
Melting Point 98-99 °C[2]
Storage Temperature Room Temperature[2]

Proposed Synthesis Protocol

Proposed Reaction Scheme: Claisen Condensation

The proposed synthesis involves the reaction of methyl isonicotinate with acetone in the presence of a strong base like sodium methoxide.

graph "Synthesis_Scheme" { rankdir=LR; node [shape=plaintext]; "Methyl Isonicotinate" -> "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" [label="Acetone, Sodium Methoxide"]; } Caption: Proposed synthesis via Claisen condensation.
Step-by-Step Experimental Protocol

Materials:

  • Methyl isonicotinate

  • Acetone (anhydrous)

  • Sodium methoxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add sodium methoxide (1.1 equivalents) and anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a mixture of methyl isonicotinate (1 equivalent) and anhydrous acetone (1.5 equivalents).

  • Add the mixture from the dropping funnel to the stirred suspension of sodium methoxide at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

Potential Applications in Drug Development

The structural motifs present in Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, namely the pyridine ring and the β-dicarbonyl system, are prevalent in a wide range of biologically active compounds. This suggests that the title compound could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents.

The Pyridine Moiety in Medicinal Chemistry

The pyridine ring is a common feature in many approved drugs and is known to participate in various biological interactions, including hydrogen bonding and π-π stacking. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Pyridine derivatives have been explored for a wide range of therapeutic applications, including as anti-malarial agents[5].

The β-Dicarbonyl Moiety as a Pharmacophore

The β-dicarbonyl functionality is a versatile pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities. This group can act as a chelating ligand for various metal ions, which is a mechanism of action for some antimicrobial and anticancer agents[1]. Furthermore, β-keto esters are key intermediates in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications[6][7]. The β-diketone scaffold has been investigated for its potential anticancer, anti-inflammatory, antioxidant, antibacterial, antifungal, and antiviral properties[1].

Conceptual Workflow for Drug Discovery

The utility of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate as a building block in drug discovery can be visualized in the following workflow:

digraph "Drug_Discovery_Workflow" { rankdir=TB; node [shape=box, style=rounded]; A [label="Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate"]; B [label="Chemical Modification & Library Synthesis"]; C [label="High-Throughput Screening"]; D [label="Hit Identification"]; E [label="Lead Optimization"]; F [label="Preclinical Development"]; A -> B; B -> C; C -> D; D -> E; E -> F; } Caption: A conceptual workflow for utilizing the title compound in a drug discovery pipeline.

Spectroscopic Characterization (Predicted)

While experimental spectra for Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate are not available in the public domain, its characteristic spectroscopic features can be predicted based on the analysis of its functional groups and data from analogous compounds.

Predicted ¹H NMR Spectrum
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7d2HProtons on pyridine ring (positions 2 and 6)
~7.8d2HProtons on pyridine ring (positions 3 and 5)
~6.5s1HEnolic proton
~4.0s2HMethylene protons (-CH₂-)
~3.8s3HMethyl ester protons (-OCH₃)
Predicted ¹³C NMR Spectrum
Chemical Shift (δ, ppm)Assignment
~195Ketone carbonyl carbon (C4)
~180Ester carbonyl carbon
~165Enol carbon (C2)
~150Pyridine carbons (C2, C6)
~140Pyridine carbon (C4)
~122Pyridine carbons (C3, C5)
~100Methylene carbon (-CH₂-)
~52Methyl ester carbon (-OCH₃)
Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic (Pyridine)
~2950C-H stretchAliphatic (Methyl)
~1735C=O stretchEster
~1680C=O stretchKetone
~1600, ~1470C=C and C=N stretchPyridine ring
~1250C-O stretchEster

Safety and Handling

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents.

Hazard Identification

Based on information from suppliers, the compound is associated with the following hazard statements[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The assigned pictogram is GHS07 (Exclamation Mark) and the signal word is "Warning"[2].

Recommended Precautions
  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a molecule with significant potential as a building block in the synthesis of complex organic molecules and as a scaffold for the development of novel therapeutic agents. Its synthesis can be readily achieved through established methodologies such as the Claisen condensation. The presence of both the pyridine and β-dicarbonyl moieties suggests a rich pharmacophore that warrants further investigation for a variety of biological activities. This guide provides a foundational understanding of this compound to facilitate its use in research and development.

References

  • Patil, S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 118. [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Esteb, J. J., & Stockton, M. B. (2003). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education, 80(1), 71. [Link]

  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]

  • PubChem. Methyl 2,4-dioxo-4-phenylbutanoate. [Link]

  • Bertrand, H., et al. (2018). Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. Frontiers in Chemistry, 6, 629. [Link]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Abstract This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (CAS No: 374063-91-9).[1][2] As a molecule possessing a β-dicarbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (CAS No: 374063-91-9).[1][2] As a molecule possessing a β-dicarbonyl moiety and a heteroaromatic ring system, its structural elucidation presents unique challenges and points of interest, primarily the phenomenon of keto-enol tautomerism. This document is intended for researchers, chemists, and drug development professionals, offering predictive insights and a framework for the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causality behind expected spectral features, provide standardized protocols for data acquisition, and present the data in a clear, accessible format.

Introduction and Molecular Overview

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, with the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol , is a multifunctional organic compound.[1] Its structure incorporates a methyl ester, two ketone functionalities, and a pyridine ring. Such scaffolds are of significant interest in medicinal chemistry and materials science, often serving as versatile building blocks for the synthesis of more complex heterocyclic systems.

A critical feature governing the chemical and spectroscopic behavior of this molecule is its existence as a dynamic equilibrium of tautomeric forms. The acidity of the methylene protons (C3) situated between the two carbonyl groups facilitates the formation of stable enol isomers, which are often the predominant forms in solution and the solid state. Understanding this equilibrium is paramount for the accurate interpretation of the spectroscopic data that follows.

Figure 1: Keto-enol tautomerism of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the tautomeric equilibrium of this compound in solution. The presence of both keto and enol forms would result in two distinct sets of signals, with their integration ratio revealing the relative population of each tautomer under the given experimental conditions. Due to the stability imparted by intramolecular hydrogen bonding and conjugation, the enol form is predicted to be the major species.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the tautomeric equilibrium.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be dominated by signals from the enol tautomer. The chemical shifts are influenced by the electronic environment, with electronegative atoms and aromatic systems causing significant deshielding.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Enol Form)Rationale
~14.5broad s1HEnolic -OHExtreme deshielding due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
~8.80d2HH-2', H-6' (Pyridyl)Protons ortho to the electron-withdrawing ring nitrogen are highly deshielded.
~7.85d2HH-3', H-5' (Pyridyl)Protons meta to the ring nitrogen appear at a relatively upfield position in the aromatic region.
~6.50s1HH-3 (Vinyl)The proton on the C=C double bond of the enol form.
~3.85s3H-OCH₃Protons of the methyl ester group.

Note: Signals for the minor diketo form, specifically a singlet for the C3-methylene group (CH₂), would be expected around δ 4.0-4.2 ppm. Its low integration value would reflect its minor population in the equilibrium.

Predicted ¹³C NMR Spectral Data

The carbon spectrum will corroborate the structural features, showing distinct signals for carbonyl, aromatic, vinylic, and aliphatic carbons.

Predicted Chemical Shift (δ, ppm)Carbon Assignment (Enol Form)Rationale
~190.0C-4 (Ketone)The carbon of the ketone carbonyl group, conjugated with the pyridine ring.
~170.5C-1 (Ester C=O)The carbon of the ester carbonyl group.
~165.0C-2 (Enol C-O)The enolic carbon bonded to the hydroxyl group, highly deshielded.
~151.0C-2', C-6' (Pyridyl)Carbons adjacent to the ring nitrogen.
~142.0C-4' (Pyridyl)The ipso-carbon of the pyridine ring attached to the carbonyl group.
~121.5C-3', C-5' (Pyridyl)Pyridyl carbons meta to the nitrogen.
~98.0C-3 (Vinyl)The vinylic carbon bearing a proton in the enol form.
~52.5-OCH₃The carbon of the methyl ester group.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule. The spectrum will be a composite of vibrations from both the pyridyl ring and the β-dicarbonyl system, with the latter's features being highly indicative of the dominant enol form.

Experimental Protocol: IR
  • Method: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples, or prepare a KBr pellet.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Predicted IR Absorption Bands

The presence of strong intramolecular hydrogen bonding in the enol tautomer dramatically alters the typical appearance of the hydroxyl and carbonyl stretching regions.

Predicted Wavenumber (cm⁻¹)Vibration TypeRationale
3200 - 2500 (very broad)O-H stretch (enol)The broadness is a classic indicator of a strong, intramolecularly hydrogen-bonded hydroxyl group.
~1735 (strong)C=O stretch (ester)Corresponds to the ester carbonyl, which is less affected by the chelation system.
~1640 (strong)C=O stretch (conjugated ketone)The ketone C=O frequency is lowered significantly due to conjugation and strong hydrogen bonding.
1600 - 1550 (medium-strong)C=C stretch (enol & aromatic)Overlapping vibrations from the enol double bond and the pyridyl ring C=C and C=N bonds.
1300 - 1200 (strong)C-O stretch (ester)Characteristic stretching vibration of the ester C-O single bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its elemental composition and structural connectivity.

Experimental Protocol: MS
  • Ionization Method: Electrospray ionization (ESI) is suitable for this polar molecule to observe the protonated molecular ion [M+H]⁺. Electron Impact (EI) can also be used to induce more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement to confirm the molecular formula.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Predicted Mass Spectrum and Fragmentation

The monoisotopic mass of C₁₀H₉NO₄ is 207.0532 Da.[3] The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. A prominent fragmentation pathway involves the cleavage of bonds adjacent to the carbonyl groups.

fragmentation M [M]⁺˙ m/z = 207 F1 [M - ·OCH₃]⁺ m/z = 176 M->F1 - ·OCH₃ F2 [M - ·COOCH₃]⁺ m/z = 148 M->F2 - ·COOCH₃ F3 [C₆H₄NO]⁺ m/z = 106 F2->F3 - C₂H₂O

Figure 2: A plausible EI fragmentation pathway.

m/z (predicted)Ion AssignmentRationale
207[M]⁺˙Molecular ion peak corresponding to the intact molecule.
176[M - ·OCH₃]⁺Loss of the methoxy radical from the ester group.
148[M - ·COOCH₃]⁺Loss of the carbomethoxy radical.
106[C₅H₄N-C≡O]⁺A very stable acylium ion formed by cleavage of the C-C bond between the carbonyls. This is often the base peak for such structures.

Conclusion

References

  • PubChem. Methyl 2,4-dioxo-4-phenylbutanoate. National Center for Biotechnology Information. [Link]

  • Garić, R., et al. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

  • PubChem. Methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate. National Center for Biotechnology Information. [Link]

Sources

Foundational

Tautomerism in "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate"

An In-Depth Technical Guide to the Tautomeric Landscape of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Executive Summary Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a β-ketoester featuring a pyridin-4-yl substituent, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomeric Landscape of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Executive Summary

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a β-ketoester featuring a pyridin-4-yl substituent, a structure of significant interest in medicinal chemistry and materials science. Like other β-dicarbonyl compounds, it exists as a dynamic equilibrium of tautomeric forms, primarily the diketo and various enol structures.[1][2] The position of this equilibrium is not static; it is profoundly influenced by the molecular environment, particularly the solvent, and the electronic properties of the heterocyclic ring.[3] Understanding and quantifying this tautomeric landscape is critical, as different tautomers can exhibit distinct physicochemical properties, biological activities, and chemical reactivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the tautomerism of this molecule, integrating theoretical principles with field-proven experimental and computational methodologies.

The Fundamentals of Tautomerism in β-Ketoesters

Tautomers are structural isomers that readily interconvert, with the chemical reaction involving the formal migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond.[1] For β-dicarbonyl compounds like Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, the most prominent tautomerism is the keto-enol equilibrium.

  • The Diketo Form: The classical structure with two distinct carbonyl groups (a ketone and an ester) separated by a methylene group (-CH₂-).

  • The Enol Forms: Structures where a proton from the central methylene carbon has migrated to one of the carbonyl oxygen atoms, creating a hydroxyl group (-OH) and a carbon-carbon double bond (C=C). A key feature of the enol form in β-dicarbonyls is the formation of a stable, six-membered quasi-ring through a strong intramolecular hydrogen bond between the newly formed hydroxyl group and the remaining carbonyl oxygen.[4][5] This intramolecular hydrogen bonding is a primary driving force for enolization.[6]

The position of this equilibrium is dictated by the relative thermodynamic stability of the tautomers. This stability is not intrinsic but is modulated by several factors:

  • Solvent Polarity: Generally, the keto form is more polar than the chelated enol form. Consequently, polar solvents can preferentially solvate and stabilize the keto tautomer.[4] Conversely, non-polar solvents, which cannot effectively disrupt the internal hydrogen bond, tend to favor the enol form.[4][7] However, polar aprotic solvents capable of acting as strong hydrogen bond acceptors, such as DMSO, can also stabilize the enol tautomer.[6]

  • Substituent Effects: The electronic nature of the substituents on the β-dicarbonyl backbone significantly impacts the acidity of the α-protons and the stability of the resulting enol form. Electronegative groups tend to increase the acidity of the α-hydrogens, often favoring enolization.[6]

The Unique Influence of the Pyridin-4-yl Substituent

The presence of the pyridin-4-yl group introduces specific electronic and structural considerations that distinguish Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate from simple alkyl or aryl β-ketoesters. The asymmetric nature of the dicarbonyl system means that enolization can occur in two different directions, leading to two distinct enol tautomers.

  • Enol A (Pyridyl Enol): Enolization of the ketone carbonyl attached to the pyridine ring. The resulting intramolecular hydrogen bond is formed with the ester carbonyl.

  • Enol B (Ester Enol): Enolization of the ester carbonyl. The intramolecular hydrogen bond is formed with the ketone carbonyl.

The relative stability and population of these tautomers are governed by the electronic properties of the pyridyl and methoxycarbonyl groups. Studies on analogous 1-(n-pyridinyl)butane-1,3-diones have shown that the position of the nitrogen atom in the ring significantly influences the tautomeric equilibrium.[8][9][10] For the 4-pyridinyl analogue, the nitrogen atom acts as an electron-withdrawing group through resonance, which can influence the acidity of the proximal carbonyl and the stability of the conjugated system in the enol form.

Tautomers cluster_enolA cluster_diketo cluster_enolB EnolA Pyridyl-C(OH)=CH-C(O)OMe Diketo Pyridyl-C(O)-CH₂-C(O)OMe EnolA->Diketo K_eq1 EnolB Pyridyl-C(O)-CH=C(OH)OMe Diketo->EnolB K_eq2 Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_res Integrated Results Prep Sample Preparation (Varying Solvents) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR UV UV-Vis Spectroscopy Prep->UV Quant Quantify Tautomer Ratios (K_eq) NMR->Quant UV->Quant Xray X-ray Crystallography (Solid State) Struct Assign Structures Xray->Struct Geom Geometry Optimization (DFT) Freq Frequency Calculation (Confirm Minima) Geom->Freq Spec Simulate Spectra (NMR, UV-Vis) Geom->Spec Energy Relative Energy Calculation Freq->Energy Energy->Quant Spec->Struct Corr Correlate Experiment & Theory Quant->Corr Struct->Corr

Sources

Exploratory

Solubility and stability of "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate"

An In-Depth Technical Guide to the Solubility and Stability of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Introduction Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a unique small molecule featuring a β-keto ester moiety...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Introduction

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a unique small molecule featuring a β-keto ester moiety linked to a pyridine ring. This combination of functional groups imparts a specific set of physicochemical properties that are critical to its application in research and drug development. The β-dicarbonyl system is a versatile pharmacophore and synthetic intermediate, while the pyridine ring introduces aqueous solubility, pH-dependent behavior, and potential for specific biological interactions. Understanding the solubility and stability of this compound is paramount for its effective use, from ensuring accurate concentrations in biological assays to developing stable formulations for preclinical studies.

This guide provides a comprehensive technical overview of the theoretical and practical aspects of the solubility and stability of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. It is designed for researchers, chemists, and formulation scientists, offering insights into the molecule's inherent properties and providing robust protocols for their experimental determination.

Physicochemical Profile and Structural Analysis

The structure of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate dictates its chemical behavior. The molecule consists of a central butanoate chain with two ketone groups at positions 2 and 4, an ester methyl group, and a pyridin-4-yl group at the C4 position.

Key Structural Features:

  • Pyridine Ring: A basic, aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen can accept a proton, making the compound basic and its solubility pH-dependent. Pyridine itself is miscible with water.[1]

  • β-Keto Ester System: This functionality is characterized by two key properties:

    • Keto-Enol Tautomerism: The α-hydrogen located between the two carbonyl groups (at C3) is acidic, allowing the molecule to exist in equilibrium between the keto and enol forms.[2] This equilibrium is influenced by the solvent environment.[2]

    • Chemical Reactivity: The ester group is susceptible to hydrolysis, and the entire β-keto acid (formed upon hydrolysis) is prone to decarboxylation.[3]

Predicted Physicochemical Properties:

While extensive experimental data for this specific molecule is not publicly available, we can estimate its properties based on its structure and data from close analogs like Methyl 2,4-dioxo-4-phenylbutanoate.[4][5]

PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₀H₉NO₄[6]
Molecular Weight 207.19 g/mol [6]
CAS Number 374063-91-9[6]
Physical Form PowderVendor Data
Predicted pKa ~4.5 - 5.5 (Pyridinium ion); ~9-10 (α-proton)Estimated based on the pKa of pyridine (~5.23) and the known acidity of β-dicarbonyl protons.[1]
Predicted logP < 1.0Estimated. The phenyl analog has a predicted XLogP3 of 1.0.[4] The more polar pyridine ring should result in a lower logP.

Solubility Profile

A compound's solubility is a critical determinant of its utility in both in vitro and in vivo applications. Low solubility can lead to unreliable assay results, poor absorption, and challenges in formulation.[7]

Theoretical Considerations

The structure of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate suggests a complex solubility profile:

  • pH-Dependent Solubility: The pyridine nitrogen (pKa ~5.23) will be protonated at acidic pH values (pH < 5).[1] The resulting cationic pyridinium salt will exhibit significantly higher aqueous solubility compared to the neutral form. Therefore, solubility is expected to be lowest in neutral to basic media and highest in acidic media.

  • Solvent Polarity: The presence of a polar pyridine ring and four oxygen atoms suggests that the molecule will have a preference for polar solvents. However, the overall structure also contains nonpolar regions, which will influence its solubility in organic solvents.

  • Keto-Enol Tautomerism: The existence of keto and enol forms can affect solubility, as the two tautomers may have different polarities and crystal packing energies. The enol form, stabilized by an intramolecular hydrogen bond, is generally less polar.[2]

Experimental Determination of Solubility

To accurately characterize the compound, both kinetic and thermodynamic solubility should be measured. Kinetic solubility is relevant for high-throughput screening and in vitro assays where compounds are introduced from a DMSO stock, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation development.[7][8][9]

Experimental Workflow for Solubility Determination

G cluster_0 Kinetic Solubility (Nephelometry) cluster_1 Thermodynamic Solubility (Shake-Flask) k_prep Prepare DMSO Stock (e.g., 10 mM) k_add_dmso Add Stock to 96-well Plate k_prep->k_add_dmso k_add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) k_add_dmso->k_add_buffer k_shake Shake (e.g., 2h, RT) k_add_buffer->k_shake k_read Read Plate on Nephelometer k_shake->k_read k_analyze Analyze Light Scatter vs. Concentration to find Precipitation Point k_read->k_analyze t_prep Add Excess Solid Compound to Vial t_add_buffer Add Buffer of Desired pH t_prep->t_add_buffer t_shake Equilibrate on Shaker (e.g., 24h, RT) t_add_buffer->t_shake t_filter Filter to Remove Undissolved Solid t_shake->t_filter t_quantify Quantify Supernatant (e.g., HPLC-UV) t_filter->t_quantify t_result Calculate Equilibrium Solubility (µg/mL or µM) t_quantify->t_result compound Compound compound->k_prep compound->t_prep

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility by Nephelometry [10][11]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a 96-well microplate to create a serial dilution series.

  • Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells to achieve final compound concentrations ranging from, for example, 200 µM down to 1 µM. The final DMSO concentration should be kept constant (e.g., 1-2%).

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer, which detects scattered light from precipitated particles.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is defined as the concentration at which the signal significantly increases above the baseline, indicating the onset of precipitation.[12]

Protocol 2: Thermodynamic Solubility by Shake-Flask Method [9][13][14]

  • Sample Preparation: Add an excess amount of solid compound (e.g., 1-2 mg) to a glass vial.

  • Buffer Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 3.0, 5.0, and 7.4 to assess pH-dependence).

  • Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing: After incubation, allow the vials to stand to let the solid settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered supernatant and analyze it, along with the standards, using a validated analytical method such as HPLC-UV (see Section 4).

  • Calculation: Determine the concentration of the compound in the supernatant using the standard curve. This concentration represents the thermodynamic solubility at that specific pH and temperature.

Stability Profile

Stability testing is essential to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[15][16] Forced degradation studies are performed to identify likely degradation products and establish a stability-indicating analytical method.[17][18]

Theoretical Degradation Pathways
  • Hydrolysis: This is a primary degradation pathway for esters.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester carbonyl is protonated, making it more susceptible to nucleophilic attack by water, leading to the formation of the corresponding β-keto carboxylic acid and methanol.

    • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, hydroxide ions directly attack the ester carbonyl, leading to the carboxylate salt and methanol. This process is typically faster than acid-catalyzed hydrolysis.

  • Decarboxylation: The β-keto acid product of hydrolysis is thermally unstable. Upon gentle heating, it can readily lose carbon dioxide (CO₂) to yield 1-(pyridin-4-yl)propan-1-one.[3] This is a significant follow-on degradation pathway after initial hydrolysis.

  • Oxidation: The molecule has sites susceptible to oxidation, though it is not as prone as compounds with phenols or anilines. Stress conditions using an oxidizing agent (e.g., H₂O₂) could potentially lead to the formation of a pyridine N-oxide.

  • Photolysis: Aromatic systems like pyridine can absorb UV light, which may lead to photodegradation. ICH Q1B guidelines recommend exposure to both cool white fluorescent and near-UV lamps to assess photostability.[15][19]

Experimental Workflow for Stability Assessment

G cluster_0 Forced Degradation (Stress Studies) cluster_1 Analysis & Method Development cluster_2 ICH Stability Study start Dissolve Compound in Suitable Solvent acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal (e.g., 80°C, Solid & Solution) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo analyze Analyze Stressed Samples by HPLC-UV/MS acid->analyze base->analyze ox->analyze therm->analyze photo->analyze identify Identify Degradants (Mass Spec, Retention Time) analyze->identify develop Develop & Validate Stability-Indicating HPLC Method (Ensure peak purity & resolution) identify->develop test Test Samples using Validated Method develop->test store Store Compound under ICH Conditions long_term Long-Term (25°C / 60% RH) store->long_term accel Accelerated (40°C / 75% RH) store->accel pull Pull Samples at Timepoints (0, 3, 6, 12 mo) long_term->pull accel->pull pull->test

Caption: Workflow for forced degradation and ICH stability testing.

Protocol 3: Forced Degradation Study [17][18]

The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.[18]

  • Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep the sample at 60 °C and pull aliquots at several time points (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep the sample at room temperature and pull aliquots at shorter time points (e.g., 15, 30, 60, 120 minutes), as this reaction is often faster. Neutralize before analysis.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature and monitor over several hours.

  • Thermal Degradation:

    • Solution: Heat the compound solution at 80 °C.

    • Solid State: Place the solid powder in an oven at 80 °C.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][18]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method (see Section 4). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify the mass of potential degradants.

Analytical Methodologies for Quantification

A robust, validated analytical method is the cornerstone of accurate solubility and stability measurements. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and reliable technique.[9]

  • Principle: HPLC separates the compound of interest from impurities, degradants, and excipients based on its affinity for a stationary phase (e.g., C18 column) and a mobile phase (e.g., a gradient of water and acetonitrile with a modifier like formic acid).[20]

  • Detection:

    • UV Detector (PDA): The compound's pyridine and dicarbonyl systems contain chromophores that absorb UV light. A PDA detector can monitor absorbance at a specific wavelength for quantification and simultaneously acquire the full UV spectrum to aid in peak identification and purity assessment.

    • Mass Spectrometer (MS): Coupling HPLC to an MS detector provides mass information, which is invaluable for confirming the identity of the parent peak and identifying the molecular weights of unknown degradation products.[20]

  • Method Development: For stability studies, the HPLC method must be "stability-indicating," meaning it can resolve the parent peak from all significant degradation products. This is validated using the samples generated during the forced degradation study.

Summary and Handling Recommendations

ParameterPredicted CharacteristicRationale / Implication
Aqueous Solubility Low in neutral/basic pH, High in acidic pHThe basic pyridine ring dictates pH-dependent solubility. Use acidic buffers (pH < 5) to prepare concentrated aqueous stock solutions.
Organic Solubility Likely soluble in polar organic solventsSoluble in solvents like DMSO, DMF, and methanol.
Primary Stability Risk Hydrolysis of the methyl esterThe ester bond is the most labile functional group.
Secondary Stability Risk Decarboxylation of the hydrolysis productThe resulting β-keto acid is unstable.
Handling Store in a cool, dry, dark place.To minimize thermal, hydrolytic, and photolytic degradation. A shelf life of "1460 days" has been suggested by a vendor, but this should be confirmed with controlled studies.[6]
Formulation Avoid highly alkaline conditions.Base-catalyzed hydrolysis is rapid. Buffering solutions to a weakly acidic or neutral pH is recommended for short-term use.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Benchchem. (n.d.). Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Echemi. (2024, August 24). 20577-73-5 methyl 2,4-dioxo-4-phenylbutanoate.
  • Biosynth. (n.d.). Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.
  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • National Center for Biotechnology Information (NCBI). (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine.
  • ResearchGate. (2025, August 7). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • National Institutes of Health (NIH). (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
  • BLDpharm. (n.d.). 741287-91-2|Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate.
  • Sigma-Aldrich. (n.d.). Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate | 374063-91-9.
  • Merck. (n.d.). Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.
  • PubChem. (n.d.). Methyl 2,4-dioxo-4-phenylbutanoate | C11H10O4 | CID 308117.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • ResearchGate. (n.d.). Pyridine Aldehydes and Ketones.
  • Royal Society of Chemistry (RSC). (2021, July 2). Recent advances in the transesterification of β-keto esters.
  • PubMed. (n.d.). A quantitative HPLC-MS method for the simultaneous determination of testosterone, 11-ketotestosterone and 11-beta hydroxyandrostenedione in fish serum.
  • ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • Wikipedia. (n.d.). Pyridine.
  • ResearchGate. (2025, April 7). (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
  • ResearchGate. (n.d.). The physical properties of pyridine. | Download Table.

Sources

Foundational

The Pyridyl-β-Ketoester Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract The pyridyl-β-ketoester moiety represents a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in the design of a multitude of therapeutic agents. This technical guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridyl-β-ketoester moiety represents a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in the design of a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of this important chemical class, tracing its origins from fundamental organic reactions to its current prominence in drug development. We will dissect the key synthetic methodologies, offering detailed, field-proven protocols and mechanistic insights. Furthermore, this guide will illuminate the diverse applications of pyridyl-β-ketoesters, with a particular focus on their roles as potent enzyme inhibitors in antiviral and anticancer research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry and therapeutic potential of pyridyl-beta-ketoesters.

Introduction: The Emergence of a Privileged Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl group, and influence the physicochemical properties of a molecule has cemented its status as a "privileged scaffold" in drug discovery.[3][4] Similarly, the β-ketoester functional group is a highly versatile synthetic intermediate, prized for its dual reactivity at both electrophilic and nucleophilic centers.[5][6] The strategic fusion of these two entities gives rise to the pyridyl-β-ketoester scaffold, a molecular framework that has proven to be of immense value in the development of novel therapeutics.

This guide will provide a comprehensive overview of the pyridyl-β-ketoester class of molecules, from its historical roots in classical organic chemistry to its contemporary applications in the pharmaceutical industry. We will delve into the evolution of synthetic strategies, providing detailed experimental procedures and mechanistic rationale to empower researchers in their own synthetic endeavors.

A Historical Perspective: The Convergence of Foundational Chemistries

The discovery of pyridyl-β-ketoesters was not a singular event but rather the logical culmination of over a century of developments in organic synthesis. The story begins with the independent discovery and refinement of methods to construct the pyridine ring and the β-ketoester moiety.

The Dawn of Pyridine Synthesis: Hantzsch's Breakthrough

In 1881, Arthur Hantzsch reported a multicomponent reaction that provided a straightforward route to substituted pyridines from a β-ketoester, an aldehyde, and ammonia.[1] The Hantzsch pyridine synthesis remains a fundamental tool in heterocyclic chemistry and represents one of the earliest examples of the utility of β-ketoesters in the construction of complex aromatic systems.[7] This reaction underscored the potential of β-dicarbonyl compounds as key building blocks for nitrogen-containing heterocycles.

The Claisen Condensation: A Gateway to β-Ketoesters

The Claisen condensation , first described by Rainer Ludwig Claisen in the late 19th century, is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base to form a β-ketoester.[8][9] This reaction provided a reliable method for the synthesis of the β-ketoester functionality and became a cornerstone of organic synthesis.[6] The mechanism involves the formation of an ester enolate which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[9]

The Union: Early Syntheses of Pyridyl-β-ketoesters

While a definitive "first" synthesis of a pyridyl-β-ketoester is difficult to pinpoint in the historical literature, early examples likely emerged from the application of the Claisen condensation to pyridine-based esters. For instance, the condensation of a pyridine carboxylic acid ester (e.g., ethyl nicotinate or ethyl picolinate) with an aliphatic ester (e.g., ethyl acetate) would yield the corresponding pyridyl-β-ketoester.

One of the earliest documented preparations of a pyridyl-β-ketoester is that of ethyl isonicotinoylacetate , which was described by Pinner in 1901.[10] The synthesis of these foundational pyridyl-β-ketoesters, such as ethyl picolinoylacetate, ethyl nicotinoylacetate, and ethyl isonicotinoylacetate, laid the groundwork for the exploration of this compound class.

Synthetic Methodologies: A Practical Guide

The synthesis of pyridyl-β-ketoesters can be broadly approached through two main strategies: formation of the β-ketoester moiety onto a pre-existing pyridine ring, or construction of the pyridine ring from a β-ketoester precursor.

Claisen Condensation of Pyridine Esters

The crossed Claisen condensation is a direct and widely used method for the synthesis of pyridyl-β-ketoesters. This approach involves the reaction of a pyridine carboxylic acid ester with an enolizable ester in the presence of a strong base.

Claisen_Condensation start Start reactants Pyridine Ester + Aliphatic Ester start->reactants base Strong Base (e.g., NaOEt, LiHMDS) reactants->base Add reaction Reaction in Anhydrous Solvent (e.g., THF, Toluene) base->reaction quench Acidic Workup reaction->quench Quench extraction Extraction with Organic Solvent quench->extraction purification Purification (e.g., Distillation, Chromatography) extraction->purification product Pyridyl-β-ketoester purification->product

Caption: General workflow for the synthesis of pyridyl-β-ketoesters via Claisen condensation.

Materials:

  • Ethyl nicotinate

  • Ethyl acetate

  • Sodium ethoxide (or freshly prepared from sodium metal and absolute ethanol)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.

  • Heat the mixture to reflux with stirring.

  • In the dropping funnel, prepare a solution of ethyl nicotinate (1.0 equivalent) and ethyl acetate (2.0 equivalents) in anhydrous toluene.

  • Add the solution from the dropping funnel dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure ethyl nicotinoylacetate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Claisen condensation is sensitive to moisture, as water can hydrolyze the ester starting materials and the base. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Strong Base: A strong base is required to deprotonate the α-carbon of the aliphatic ester to form the reactive enolate. Sodium ethoxide is a common choice, and its use in excess drives the equilibrium towards the product.

  • Acidic Workup: The initial product of the Claisen condensation is the enolate of the β-ketoester. Acidification is necessary to protonate this enolate and isolate the neutral β-ketoester.

  • Purification: Vacuum distillation or column chromatography is typically required to remove unreacted starting materials and byproducts to obtain the pure pyridyl-β-ketoester.

BaseSolventTemperature (°C)Typical Yield (%)Notes
Sodium EthoxideEthanol/TolueneReflux60-80Classical conditions; requires careful exclusion of water.
Sodium HydrideTHF/Toluene25 - Reflux70-90Irreversible deprotonation; safer than sodium metal.
Lithium Diisopropylamide (LDA)THF-78 to 075-95Very strong, non-nucleophilic base; good for sensitive substrates.
Lithium bis(trimethylsilyl)amide (LiHMDS)THF-78 to 2580-95Strong, non-nucleophilic base with good solubility.[11]
Hantzsch Pyridine Synthesis

The Hantzsch synthesis provides a route to dihydropyridines, which can then be oxidized to the corresponding pyridines. By employing a pyridyl-substituted aldehyde or a β-ketoester containing a pyridine moiety, this method can be adapted for the synthesis of more complex pyridyl structures.

Hantzsch_Synthesis start Start reactants Aldehyde + 2x β-Ketoester + Ammonia start->reactants condensation Condensation Reaction reactants->condensation dihydropyridine Dihydropyridine Intermediate condensation->dihydropyridine oxidation Oxidation (e.g., HNO3, DDQ) dihydropyridine->oxidation product Substituted Pyridine oxidation->product

Caption: General workflow for the Hantzsch pyridine synthesis.

Applications in Drug Discovery and Development

The unique structural features of pyridyl-β-ketoesters make them highly attractive scaffolds for the design of enzyme inhibitors. The pyridine ring can engage in various non-covalent interactions within a protein's active site, while the β-ketoester moiety can act as a chelating group for metal ions or as a reactive handle for covalent modification.

HIV Integrase Inhibitors

One of the most significant applications of pyridyl-β-ketoester derivatives is in the development of inhibitors of HIV integrase, a key enzyme in the life cycle of the human immunodeficiency virus.[7][12] These inhibitors often feature a β-keto acid or a related pharmacophore that chelates the magnesium ions in the active site of the enzyme, thereby blocking its catalytic activity.[12] The pyridine ring plays a crucial role in orienting the molecule within the active site and can be modified to optimize potency and pharmacokinetic properties.[7][13]

HIV_Integrase_Inhibition inhibitor Pyridyl-β-ketoester Derivative active_site HIV Integrase Active Site (with Mg2+ ions) inhibitor->active_site Binds to chelation Chelation of Mg2+ ions active_site->chelation inhibition Inhibition of Strand Transfer chelation->inhibition

Caption: Simplified mechanism of HIV integrase inhibition by pyridyl-β-ketoester derivatives.

Anticancer Agents

Pyridyl-β-ketoesters and their derivatives have also shown promise as anticancer agents.[4][14][15][16] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation, such as kinases and metabolic enzymes.[4][15] The pyridine scaffold can be tailored to target specific ATP-binding sites in kinases, while the β-ketoester moiety can be exploited for its reactivity or metal-chelating properties.

Conclusion and Future Perspectives

The journey of the pyridyl-β-ketoester scaffold from a product of classical organic reactions to a key component in modern pharmaceuticals is a testament to the enduring power of fundamental chemistry. The convergence of the Claisen condensation and the Hantzsch pyridine synthesis provided the initial tools for the construction of these versatile molecules. As our understanding of medicinal chemistry and drug design has deepened, so too has our appreciation for the unique properties of the pyridyl-β-ketoester moiety.

Looking ahead, the continued exploration of novel synthetic methodologies will undoubtedly lead to more efficient and sustainable routes to these valuable compounds. Furthermore, the application of computational chemistry and structure-based drug design will continue to guide the development of next-generation pyridyl-β-ketoester-based therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The pyridyl-β-ketoester scaffold is poised to remain a central theme in the ongoing quest for new and effective medicines.

References

  • CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. Available at: [Link]

  • ethyl 2-pyridylacetate - Organic Syntheses Procedure. Available at: [Link]

  • Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 | - YouTube. Available at: [Link]

  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. Available at: [Link]

  • Synthesis of ethyl isonicotinate hydrochloride - PrepChem.com. Available at: [Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PubMed Central. Available at: [Link]

  • CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem - YouTube. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. Available at: [Link]

  • A Review on the Synthetic Routes to β-Keto Amides | Request PDF - ResearchGate. Available at: [Link]

  • Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids - MDPI. Available at: [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. Available at: [Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - ResearchGate. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. Available at: [Link]

  • Preparation method of ethyl nicotinate - Eureka | Patsnap. Available at: [Link]

  • Pyridine-to-pyridazine skeletal editing - ChemRxiv. Available at: [Link]

  • Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study - PubMed. Available at: [Link]

  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. Available at: [Link]

  • Chapter 21: Ester Enolates. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. Available at: [Link]

  • CN110256403B - Method for preparing artificial synthetic nicotine - Google Patents.
  • Synthesis, characterization of some derivationes of 3-Nicotinc acide - Neliti. Available at: [Link]

  • ethyl phenylacetate - Organic Syntheses Procedure. Available at: [Link]

  • In Search of Effective Anticancer Agents—Novel Sugar Esters Based on Polyhydroxyalkanoate Monomers - MDPI. Available at: [Link]

  • Synthetic studies of β-ketoesters. Available at: [Link]

  • The Claisen Condensation. Available at: [Link]

  • Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression - PubMed. Available at: [Link]

  • HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors - PubMed - NIH. Available at: [Link]

  • METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE - European Patent Office - EP 4144727 A1 - EPO. Available at: [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC - NIH. Available at: [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap. Available at: [Link]

  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. Available at: [Link]

  • CN101318900A - Process for synthesizing ethyl propiolate - Google Patents.
  • Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline) - RSC Publishing. Available at: [Link]

  • Carbamoyl pyridone HIV-1 integrase inhibitors. 2. Bi- and tricyclic derivatives result in superior antiviral and pharmacokinetic profiles - PubMed. Available at: [Link]

  • CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents.

Sources

Exploratory

An In-depth Technical Guide on the Potential Biological Activities of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Abstract Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a molecule of significant interest within the drug discovery and development landscape. Its unique chemical architecture, featuring a pyridine ring linked to a 2,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a molecule of significant interest within the drug discovery and development landscape. Its unique chemical architecture, featuring a pyridine ring linked to a 2,4-dioxobutanoate moiety, suggests a rich potential for diverse biological activities. This technical guide provides a comprehensive exploration of these potential activities, drawing upon the established pharmacological profiles of structurally analogous compounds. We delve into the rationale behind investigating its potential as an antiviral, anticancer, antimicrobial, anti-inflammatory, and neuropsychotropic agent. For each of these potential applications, this guide furnishes detailed, field-proven experimental protocols to facilitate rigorous scientific validation. Complete with illustrative diagrams of workflows and signaling pathways, and a thorough compilation of supporting references, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction and Rationale

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" emerges as a compelling candidate for investigation due to the convergence of two pharmacologically significant structural motifs: the pyridine nucleus and the 2,4-dioxobutanoic acid scaffold.

The pyridine ring is a ubiquitous heterocycle found in numerous FDA-approved drugs and natural products, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] The 2,4-dioxobutanoic acid moiety and its derivatives are also recognized as "privileged scaffolds" in medicinal chemistry.[10] Notably, compounds bearing this scaffold have been identified as potent inhibitors of viral endonucleases and other key enzymes.[2][11][12][13][14]

The strategic combination of these two pharmacophores in "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" presents a unique opportunity for the discovery of a novel therapeutic agent with a potentially multifaceted mechanism of action. This guide will systematically explore the most promising avenues for its biological evaluation.

Synthesis and Chemical Properties

A plausible and efficient synthetic route to "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" is through a Claisen condensation reaction.[1][10][15] This well-established method for forming carbon-carbon bonds is ideal for the synthesis of β-keto esters.[11][16]

Proposed Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Methyl isonicotinate Reaction Claisen Condensation R1->Reaction R2 Methyl acetate R2->Reaction Base Strong Base (e.g., Sodium methoxide) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, Diethyl ether) Solvent->Reaction Workup Acidic Workup (e.g., dilute HCl) Reaction->Workup Product Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Workup->Product

Caption: Proposed synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

Step-by-Step Synthesis Protocol
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium methoxide to a flask containing an anhydrous solvent like tetrahydrofuran (THF).

  • Addition of Reactants: To the stirred suspension of the base, add methyl acetate dropwise at a controlled temperature (typically 0 °C to room temperature).

  • Enolate Formation: Allow the mixture to stir for a designated period to facilitate the formation of the methyl acetate enolate.

  • Condensation: Slowly add methyl isonicotinate to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, quench the reaction by carefully adding a dilute acid (e.g., 1M HCl) until the solution is acidic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties
PropertyValueReference
CAS Number374063-91-9[17][18]
Molecular FormulaC10H9NO4[15]
Molecular Weight207.19 g/mol [12][15][17][18][19]
Melting Point98-99 °C[12][17]
Physical FormPowder[17]
InChI KeyWOCFUTQLECHXPN-UHFFFAOYSA-N[17]

Potential Biological Activities and Experimental Validation

Based on the biological activities of structurally related compounds, we hypothesize that "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" may exhibit antiviral, anticancer, antimicrobial, anti-inflammatory, and neuropsychotropic properties. The following sections provide the rationale and detailed protocols for investigating each of these potential activities.

Potential Antiviral Activity (Anti-influenza)

Rationale: A significant body of research has highlighted 4-substituted 2,4-dioxobutanoic acid derivatives as potent and selective inhibitors of the influenza virus PA endonuclease, a key enzyme in the viral replication cycle.[2][11][12][13][14] The endonuclease activity is essential for the "cap-snatching" mechanism that allows the virus to transcribe its own mRNA. Given the structural similarity, it is plausible that "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" could also target this viral enzyme.

Experimental Workflow:

G Start Compound Synthesis and Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) on Host Cells (e.g., MDCK) Start->Cytotoxicity EnzymeAssay Influenza PA Endonuclease Inhibition Assay (in vitro) Start->EnzymeAssay CellAssay Antiviral Activity in Cell Culture (e.g., Plaque Reduction Assay) Cytotoxicity->CellAssay EnzymeAssay->CellAssay DoseResponse Dose-Response and EC50 Determination CellAssay->DoseResponse Mechanism Mechanism of Action Studies (e.g., Time-of-Addition Assay) DoseResponse->Mechanism End Lead Candidate Identification Mechanism->End

Caption: Workflow for evaluating antiviral (anti-influenza) activity.

Detailed Protocols:

  • Influenza PA Endonuclease Inhibition Assay (Fluorescence Polarization-based): [2]

    • Reagents: Purified recombinant influenza PA endonuclease, a fluorescently labeled oligonucleotide substrate, and the test compound.

    • Procedure: a. In a 384-well plate, add the test compound at various concentrations. b. Add the purified PA endonuclease enzyme and incubate for a predetermined time. c. Add the fluorescently labeled oligonucleotide substrate. d. Measure the fluorescence polarization. A decrease in polarization indicates inhibition of the enzyme-substrate interaction.

    • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

  • Plaque Reduction Assay: [20][21]

    • Cell Culture: Grow a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.

    • Infection: Infect the cells with a known titer of influenza virus for 1 hour.

    • Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

    • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

    • Visualization: Stain the cells with crystal violet to visualize and count the plaques.

    • Data Analysis: Calculate the percentage of plaque reduction at each compound concentration and determine the EC50 value.

Potential Anticancer Activity

Rationale: Pyridine derivatives have been extensively studied for their anticancer properties, with several compounds demonstrating potent activity against various cancer cell lines.[1][3][22] The proposed mechanisms of action are diverse and include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. The 2,4-dioxobutanoate core could also contribute to cytotoxicity.

Experimental Workflow:

G Start Compound Synthesis and Purification Screening Initial Screening against a Panel of Cancer Cell Lines (e.g., NCI-60) Start->Screening MTT MTT/XTT Assay for Cell Viability and IC50 Determination Screening->MTT Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) MTT->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Mechanism Further Mechanistic Studies (e.g., Western Blot for Key Signaling Proteins) Apoptosis->Mechanism CellCycle->Mechanism End Lead Candidate for Further Development Mechanism->End

Caption: Workflow for evaluating anticancer activity.

Detailed Protocols:

  • MTT Cell Viability Assay: [17][19][22][23][24]

    • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with serial dilutions of "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" for 24-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay:

    • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.

    • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Potential Antimicrobial Activity

Rationale: The pyridine nucleus is a core component of many antimicrobial agents.[2][4][5][6][7][8][9] Its derivatives have shown activity against a wide range of bacteria and fungi. The 2,4-dioxobutanoate moiety may also contribute to the antimicrobial effect.

Experimental Workflow:

G Start Compound Synthesis and Purification Screening Screening against a Panel of Bacteria and Fungi (e.g., ESKAPE pathogens) Start->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) Screening->MIC MBC Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC TimeKill Time-Kill Kinetic Assays MBC->TimeKill End Lead Antimicrobial Candidate TimeKill->End

Caption: Workflow for evaluating antimicrobial activity.

Detailed Protocols:

  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

    • Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

    • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth and plate it onto an agar medium without the test compound.

    • Incubation: Incubate the agar plates.

    • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms.

Potential Anti-inflammatory Activity

Rationale: Pyridine-containing compounds have been reported to possess anti-inflammatory properties.[3] The mechanism of action can involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Experimental Workflow:

G Start Compound Synthesis and Purification COXAssay COX-1/COX-2 Inhibition Assay (in vitro) Start->COXAssay NOAssay Nitric Oxide (NO) Production Assay in Macrophages (e.g., RAW 264.7) COXAssay->NOAssay CytokineAssay Cytokine Production Assays (e.g., ELISA for TNF-α, IL-6) NOAssay->CytokineAssay InVivo In Vivo Models of Inflammation (e.g., Carrageenan-induced Paw Edema) CytokineAssay->InVivo End Lead Anti-inflammatory Candidate InVivo->End

Caption: Workflow for evaluating anti-inflammatory activity.

Detailed Protocols:

  • Cyclooxygenase (COX) Inhibition Assay:

    • Enzyme and Substrate: Use purified COX-1 and COX-2 enzymes and arachidonic acid as the substrate.

    • Procedure: Incubate the enzyme with the test compound at various concentrations before adding the substrate.

    • Detection: Measure the production of prostaglandins (e.g., PGE2) using an ELISA kit or other suitable methods.

    • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

  • Nitric Oxide (NO) Production Assay in Macrophages:

    • Cell Culture: Culture RAW 264.7 macrophage cells and stimulate them with lipopolysaccharide (LPS) to induce NO production.

    • Treatment: Treat the cells with the test compound at various concentrations.

    • Griess Assay: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Data Analysis: Determine the effect of the compound on NO production and its IC50 value.

Potential Neuropsychotropic Activity

Rationale: Derivatives of 2,4-dioxobutanoic acid have been investigated for their effects on the central nervous system, with some compounds showing potential anxiolytic and antidepressant activities.[25] The pyridine ring is also present in many CNS-active drugs.

Experimental Workflow:

G Start Compound Synthesis and Purification BBB Blood-Brain Barrier (BBB) Permeability Assessment (in silico or in vitro) Start->BBB Behavioral Behavioral Models in Rodents (e.g., Elevated Plus Maze, Forced Swim Test) BBB->Behavioral ReceptorBinding Receptor Binding Assays for CNS Targets (e.g., Serotonin, Dopamine Receptors) Behavioral->ReceptorBinding Neurotoxicity Neurotoxicity Assays ReceptorBinding->Neurotoxicity End Lead CNS Candidate Neurotoxicity->End

Caption: Workflow for evaluating neuropsychotropic activity.

Detailed Protocols:

  • Elevated Plus Maze (for Anxiolytic Activity):

    • Apparatus: An elevated, plus-shaped maze with two open and two closed arms.

    • Procedure: Administer the test compound to rodents (e.g., mice or rats) and place them in the center of the maze.

    • Observation: Record the time spent in the open and closed arms over a specific period.

    • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Forced Swim Test (for Antidepressant Activity):

    • Apparatus: A cylinder filled with water from which the animal cannot escape.

    • Procedure: Administer the test compound to rodents and place them in the water-filled cylinder.

    • Observation: Record the duration of immobility.

    • Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant effect.

Conclusion

"Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" represents a molecule with considerable, yet largely unexplored, therapeutic potential. The strategic amalgamation of the pyridine and 2,4-dioxobutanoate scaffolds provides a strong rationale for investigating its biological activities across multiple domains, including virology, oncology, microbiology, immunology, and neuroscience. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of this promising compound. Rigorous and well-controlled studies based on these methodologies will be crucial in elucidating the true pharmacological profile of "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" and determining its potential for development as a novel therapeutic agent.

References

  • ResearchGate. 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. [Link]

  • ResearchGate. Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. [Link]

  • Virology Research Services. Antiviral Drug Screening. [Link]

  • OUCI. Evaluation of New Derivatives of 2,4-dioxobutanoic Acid Salts in Behavioral Studies of Laboratory Animals. [Link]

  • National Center for Biotechnology Information. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • National Center for Biotechnology Information. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay. [Link]

  • ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [Link]

  • American Society for Microbiology. Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. [Link]

  • National Center for Biotechnology Information. Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. [Link]

  • ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • Wiley Online Library. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. [Link]

  • National Center for Biotechnology Information. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

  • SciELO. In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]

  • National Center for Biotechnology Information. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • Google Patents.
  • Taylor & Francis Online. Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. [Link]

  • Encyclopedia.pub. Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor. [Link]

  • ResearchGate. Enzyme assay techniques and protocols. [Link]

  • MDPI. Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. [Link]

  • National Center for Biotechnology Information. Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds. [Link]

  • National Center for Biotechnology Information. Modeling Natural Anti-Inflammatory Compounds by Molecular Topology. [Link]

  • Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • Semantic Scholar. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. [Link]

  • ResearchGate. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. [Link]

  • ResearchGate. Synthesis and antimicrobial studies of new pyridine derivatives. [Link]

  • Google Patents.
  • Bioworlde. Glycolate Oxidase Microplate Assay Kit User Manual. [Link]

  • MySkinRecipes. Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate via Claisen Condensation

For: Researchers, scientists, and drug development professionals. Introduction Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a β-keto ester of significant interest in medicinal chemistry and pharmaceutical development.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a β-keto ester of significant interest in medicinal chemistry and pharmaceutical development. The pyridine moiety is a common scaffold in numerous approved drugs, valued for its ability to engage in hydrogen bonding, its polar nature which can enhance solubility, and its versatile role in interacting with biological targets. Pyridine derivatives are integral to a wide range of pharmaceuticals, including anticancer agents, nonsteroidal anti-inflammatory drugs (NSAIDs), and cardiovascular medications. The β-dicarbonyl functionality of the target molecule serves as a versatile synthetic handle for constructing more complex molecular architectures, making it a valuable building block in drug discovery programs.

This document provides a detailed guide to the synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate through a crossed Claisen condensation. This method is a robust and efficient carbon-carbon bond-forming reaction, ideal for producing β-keto esters. We will delve into the mechanistic underpinnings of the reaction, provide a meticulously detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Reaction Principle: The Crossed Claisen Condensation

The synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is achieved via a crossed Claisen condensation, a variation of the classic Claisen condensation. This reaction involves the condensation between two different esters in the presence of a strong base. In this specific synthesis, the reactants are 4-acetylpyridine and dimethyl oxalate.

A key strategic advantage of this pairing is that dimethyl oxalate lacks α-hydrogens, meaning it cannot be deprotonated to form an enolate and therefore cannot undergo self-condensation. This simplifies the reaction outcome by ensuring that 4-acetylpyridine, which does possess acidic α-protons, acts as the nucleophilic enolate donor, while dimethyl oxalate serves as the electrophilic acceptor. This directed reactivity

Application

Application Note: High-Purity Recrystallization of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Introduction Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a β-ketoester containing a pyridyl moiety, a structural motif of interest in medicinal chemistry and drug development. The synthesis of such compounds often yiel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a β-ketoester containing a pyridyl moiety, a structural motif of interest in medicinal chemistry and drug development. The synthesis of such compounds often yields a crude product containing residual starting materials, by-products, and other impurities. Achieving high purity is critical for subsequent synthetic steps and for accurate biological evaluation. Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[1][2] This application note provides a comprehensive, step-by-step guide for the recrystallization of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, from solvent selection to final purity assessment. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method to obtain this compound in a highly purified form.

Physicochemical Properties & Pre-Recrystallization Analysis

A thorough understanding of the compound's properties is fundamental to developing a robust purification protocol.

Structure:

Key Physicochemical Data:

PropertyValueSource
Molecular FormulaC₁₀H₉NO₄[3]
Molecular Weight207.19 g/mol [3]
AppearancePowder[3]
Melting Point (crude)98-99 °C[3]

The presence of a methyl ester, a β-diketone system, and a basic pyridine ring suggests a molecule of moderate to high polarity. The pyridine nitrogen is a hydrogen bond acceptor, which will influence its solubility in protic solvents.

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[4][5] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[6] An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent. The purified crystals are then isolated by filtration.[2]

Solvent System Selection: A Critical First Step

The choice of solvent is the most critical parameter for a successful recrystallization.[6] An ideal solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at room temperature or below.

  • High solvency for impurities at all temperatures, or very low solvency so they can be filtered out hot.

  • Chemical inertness (it should not react with the compound).[1]

  • A relatively low boiling point to facilitate its removal from the purified crystals.[7]

  • Safety: low toxicity and flammability.[1]

Given the functional groups in Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (ester, ketone, pyridine), a systematic screening of solvents with varying polarities is recommended.

Protocol for Solvent Screening:
  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidates will show poor solubility at this stage.

  • The following solvents are recommended for initial screening:

    • Protic Solvents: Ethanol, Methanol, Isopropanol, Water

    • Aprotic Polar Solvents: Ethyl Acetate, Acetone, Acetonitrile

    • Nonpolar Solvents: Toluene, Heptane (or Hexanes)

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath.

  • A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • A good solvent will yield a significant amount of crystalline precipitate upon cooling.

Predicted Solvent Suitability:

Based on the "like dissolves like" principle and the compound's structure, the following outcomes can be anticipated:

  • Ethyl acetate and acetone are strong candidates due to their ability to dissolve esters and ketones.[8][9]

  • Alcohols (ethanol, isopropanol) are also likely to be effective due to the compound's polarity.

  • Toluene and heptane are likely poor solvents due to the compound's polar nature.

  • Water may be a poor solvent on its own but could be useful as an anti-solvent in a mixed solvent system.

For this application note, ethyl acetate is selected as the primary solvent for the detailed protocol due to its moderate boiling point (77 °C), effectiveness for keto-esters, and relative ease of removal.

Detailed Recrystallization Protocol

This protocol assumes a starting quantity of approximately 1 gram of crude Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. Adjust volumes accordingly for different scales.

Materials and Equipment:
  • Crude Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

  • Ethyl Acetate (reagent grade)

  • Erlenmeyer flasks (50 mL and 25 mL)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Glass funnel

  • Fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Ice bath

Step-by-Step Procedure:
  • Dissolution:

    • Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 10 mL of ethyl acetate to the flask.

    • Heat the mixture on a hotplate to a gentle boil with continuous stirring.[10]

    • Continue adding ethyl acetate in small portions (1-2 mL at a time) to the boiling mixture until the solid just completely dissolves.[11] Avoid adding a large excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a glass funnel and a clean 50 mL Erlenmeyer flask on the hotplate. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature.[10] Slow cooling is crucial for the formation of large, pure crystals.[6]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.[2]

  • Crystal Collection:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethyl acetate.

    • Collect the crystals by vacuum filtration.[4]

    • Wash the collected crystals with a small amount of ice-cold ethyl acetate to rinse away any remaining soluble impurities.[2] Use a minimal amount of cold solvent to avoid redissolving the product.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for 5-10 minutes to pull air through and facilitate initial drying.

    • Transfer the crystalline powder to a pre-weighed watch glass and allow it to air dry completely. For more efficient drying, use a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).

Purity Assessment and Validation

A self-validating protocol requires rigorous assessment of the product's purity.

Expected Outcomes:
ParameterPre-Recrystallization (Crude)Post-Recrystallization (Purified)
Appearance Off-white to yellowish powderWhite to off-white crystalline solid
Melting Point Broad range (e.g., 95-98 °C)Sharp, narrow range (e.g., 98-99 °C)
TLC Analysis Multiple spots may be visibleA single, well-defined spot
Spectroscopic Data May show impurity peaksClean spectra consistent with the structure
Validation Protocols:
  • Melting Point Determination: A sharp melting point range of 1-2 °C is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A 1:1 mixture of ethyl acetate and heptane is a good starting point. Adjust polarity as needed.

    • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).

    • Procedure: Dissolve small amounts of the crude and purified materials in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on a TLC plate. Develop the plate and visualize under UV light (254 nm). The purified sample should show a single spot with no visible impurities that were present in the crude material.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Acquire spectra of both the crude and purified material. The purified sample should show sharp peaks corresponding to the protons of the molecule, with a significant reduction or complete absence of impurity peaks. The integration of the peaks should correspond to the number of protons in the structure.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the presence of all 10 unique carbon atoms in the molecule.

    • FTIR (Fourier-Transform Infrared Spectroscopy): Confirm the presence of key functional groups (e.g., C=O stretch for ketones and ester, C=N and C=C stretches for the pyridine ring).

Visual Workflow and Logic Diagrams

Recrystallization Workflow

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt if needed Cool Slow Cooling & Ice Bath Dissolve->Cool if not needed HotFilt->Cool InsolubleImp Insoluble Impurities HotFilt->InsolubleImp Collect Vacuum Filtration Cool->Collect Dry Drying Collect->Dry Impurities Impurities in Filtrate Collect->Impurities Pure Pure Crystals Dry->Pure Purity_Validation Product Recrystallized Product MP Melting Point Product->MP TLC TLC Analysis Product->TLC NMR NMR Spectroscopy Product->NMR SharpMP Sharp MP? MP->SharpMP SingleSpot Single Spot? TLC->SingleSpot CleanSpectra Clean Spectra? NMR->CleanSpectra SharpMP->SingleSpot Yes Impure Further Purification Required SharpMP->Impure No SingleSpot->CleanSpectra Yes SingleSpot->Impure No Pure High Purity Confirmed CleanSpectra->Pure Yes CleanSpectra->Impure No

Sources

Method

Application Notes and Protocols: High-Purity Isolation of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate via Flash Column Chromatography

Abstract This comprehensive guide details a robust methodology for the purification of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate using normal-phase flash column chromatography. The protocol is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust methodology for the purification of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate using normal-phase flash column chromatography. The protocol is designed for researchers, medicinal chemists, and process development scientists requiring a reliable method to obtain this compound in high purity. We will explore the underlying chemical principles that dictate the separation, provide a step-by-step protocol from initial Thin-Layer Chromatography (TLC) method development to scale-up, and offer in-depth troubleshooting guidance.

Introduction: The Chromatographic Challenge

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a polar heterocyclic compound featuring multiple functional groups: a methyl ester, two ketones, and a basic pyridine ring. This combination of functionalities presents a unique purification challenge. The pyridine nitrogen, being basic, can interact strongly with the acidic silanol groups on the surface of standard silica gel, potentially leading to peak tailing, poor resolution, and even irreversible adsorption. Therefore, a carefully optimized chromatographic method is paramount.

Normal-phase chromatography, which utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase, is the method of choice for this type of compound.[1][2][3] The separation is based on the analyte's polarity; more polar compounds interact more strongly with the stationary phase and thus elute later.[2][3] Our objective is to identify a mobile phase composition that provides adequate retention of the target compound on the stationary phase while allowing for the effective separation of impurities.

Physicochemical Properties of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

A foundational understanding of the target molecule's properties is crucial for developing a successful purification strategy.

PropertyValueSource
CAS Number 374063-91-9
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.19 g/mol
Appearance Powder[4]
Melting Point 98-99 °C
Polarity Moderate to HighInferred from structure

The presence of the pyridine ring and the diketo-ester functionality suggests that the molecule is quite polar. A related compound, Methyl 2,4-dioxo-4-phenylbutanoate, has a calculated LogP of 1.0, indicating moderate polarity.[5] The nitrogen atom in the pyridine ring of our target compound is expected to increase its overall polarity and introduce basicity.

Experimental Workflow: From TLC to Column

The purification strategy follows a logical progression from small-scale analytical separation to larger-scale preparative chromatography.

workflow TLC Step 1: TLC Method Development Optimize Step 2: Optimization of Mobile Phase TLC->Optimize Identify Promising Solvents Column Step 3: Column Chromatography Protocol Optimize->Column Translate to Column Conditions Analysis Step 4: Fraction Analysis & Product Isolation Column->Analysis Collect & Analyze Fractions

Caption: A streamlined workflow for the purification of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

Detailed Protocols

Part 4.1: Materials and Reagents
  • Stationary Phase: Standard silica gel, 60 Å porosity, 40-63 µm particle size.

  • TLC Plates: Silica gel 60 F₂₅₄ plates.

  • Solvents:

    • Ethyl acetate (EtOAc), HPLC grade

    • Hexanes or Heptane, HPLC grade

    • Dichloromethane (DCM), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Triethylamine (TEA), ≥99%

  • Visualization: UV lamp (254 nm), and a potassium permanganate (KMnO₄) stain.

Part 4.2: Step-by-Step Protocol: TLC Method Development

The goal of this initial step is to identify a solvent system that provides a retention factor (Rƒ) for the target compound in the range of 0.2-0.4. This Rƒ range generally translates well to preparative column chromatography.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.

  • Solvent System Screening:

    • Prepare small volumes of several eluent systems in a TLC developing chamber. Good starting points for polar compounds include mixtures of a less polar solvent (like hexanes or DCM) and a more polar solvent (like ethyl acetate or methanol).

    • Initial Screening Systems:

      • 30% Ethyl Acetate in Hexanes

      • 50% Ethyl Acetate in Hexanes

      • 70% Ethyl Acetate in Hexanes

      • 5% Methanol in Dichloromethane

  • TLC Plate Spotting: Using a capillary tube, spot the prepared sample onto the baseline of a TLC plate.

  • Development: Place the spotted TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp at 254 nm. The pyridine ring should be UV active.

    • If necessary, further visualize by dipping the plate in a potassium permanganate stain and gently heating. This will reveal compounds that are susceptible to oxidation.

  • Rƒ Calculation: Calculate the Rƒ value for the spot corresponding to the product:

    • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Part 4.3: Optimization of the Mobile Phase

Based on the initial TLC screening, you may observe streaking or "tailing" of the spot corresponding to the product. This is a common issue with basic compounds like pyridines on acidic silica gel.

  • Addressing Tailing: To counteract this, add a small amount of a basic modifier to the eluent system. Triethylamine (TEA) is a common choice.

  • Recommended Modifier Concentration: Add 0.1-1% (v/v) of triethylamine to the most promising solvent system identified in the screening step. For example, if 50% EtOAc in hexanes gave an Rƒ close to the desired range, prepare a new eluent of 50:49.9:0.1 Hexanes:EtOAc:TEA.

  • Re-evaluation: Run a new TLC with the modified eluent to confirm that the tailing is suppressed and the Rƒ is still in the optimal range.

TLC SystemObservationsRecommendation
EtOAc/Hexane Product Rƒ ~0.3, but significant tailing.Add 0.5% TEA to the mobile phase.
MeOH/DCM Product Rƒ > 0.6, poor separation from impurities.Decrease the percentage of the more polar solvent (MeOH).
EtOAc/Hexane with 0.5% TEA Product Rƒ ~0.35, sharp, well-defined spot.Proceed to column chromatography.
Part 4.4: Protocol for Flash Column Chromatography

Once an optimal solvent system is identified via TLC, the purification can be scaled up to a flash column.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the chosen mobile phase (without the basic modifier initially).

    • Carefully pack the column, ensuring no air bubbles are trapped.

    • Equilibrate the packed column with 2-3 column volumes of the mobile phase (now including the basic modifier).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully apply this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and load it directly onto the column. This method is less ideal as it can disturb the column bed.

  • Elution:

    • Begin eluting the column with the optimized mobile phase. A constant flow rate should be maintained using positive pressure (flash chromatography).

    • Collect fractions in an appropriately sized fraction rack. The fraction size should be determined by the column volume and the expected separation.

  • Fraction Analysis:

    • Monitor the elution of the compounds by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate and develop it in the same mobile phase.

    • Combine the fractions that contain the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

    • Determine the yield and confirm the purity by analytical methods such as ¹H NMR, ¹³C NMR, and LC-MS.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product does not elute from the column. Mobile phase is not polar enough; irreversible adsorption.Increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc or MeOH). Ensure a basic modifier is present.
Poor separation of product and impurities. Inappropriate mobile phase; column overloading.Re-optimize the mobile phase using TLC. Use a shallower solvent gradient during elution. Reduce the amount of crude material loaded onto the column.
Significant peak tailing in column fractions. Strong interaction with acidic silica.Increase the concentration of the basic modifier (e.g., TEA up to 2%). Consider using a different stationary phase like alumina or a bonded-phase silica.[6]
Product decomposes on the column. The compound is unstable on silica.Run a quick stability test on a TLC plate.[7] If unstable, consider using a less acidic stationary phase like neutral alumina or a reversed-phase C18 column.

Conclusion

The protocol outlined in these application notes provides a systematic and reliable approach for the purification of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. By employing a methodical approach to TLC solvent screening, with particular attention to the use of a basic modifier to mitigate the effects of the pyridine moiety, high-purity material can be consistently obtained. This robust methodology is anticipated to be a valuable tool for researchers and professionals in the field of drug development and organic synthesis.

References

  • Chemsrc. METHYL 2,4-DIOXO-4-PHENYLBUTANOATE. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Chemistry For Everyone. In Normal Phase Chromatography Which Compound Is Eluted First?[Link]

  • Wikipedia. Aqueous normal-phase chromatography. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

Sources

Application

Application Notes &amp; Protocols: Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate in the Synthesis of Heterocyclic Compounds

Introduction: The Strategic Value of a Pyridyl-β-ketoester In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Their diverse structures and electronic pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Pyridyl-β-ketoester

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Their diverse structures and electronic properties make them indispensable scaffolds for drug discovery and functional materials.[1] Among the myriad of synthetic precursors, those possessing multiple, strategically placed reactive sites offer the most efficient pathways to molecular complexity. Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a prime exemplar of such a versatile building block.

This molecule's utility is rooted in its hybrid structure: a highly reactive 1,3-dicarbonyl system (specifically, a β-ketoester) and a pyridyl moiety.[2][3] The 1,3-dicarbonyl portion serves as a classic three-carbon synthon, primed for cyclocondensation reactions with a variety of dinucleophiles.[4] The acidic methylene protons and the two electrophilic carbonyl carbons allow for controlled, regioselective reactions to form five- and six-membered rings.[3] Simultaneously, the pyridine ring imparts crucial physicochemical properties, such as basicity, hydrogen bonding capability, and the potential for metal coordination, often enhancing the biological activity or material performance of the final heterocyclic product.[5]

This guide provides a detailed exploration of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate as a key intermediate. We will cover its synthesis and demonstrate its application in constructing medicinally relevant heterocyclic cores, including pyrazoles, isoxazoles, and pyrimidines. The protocols herein are designed for reproducibility and are accompanied by mechanistic insights to empower researchers to adapt and innovate upon these foundational methods.

Synthesis of the Core Building Block: Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

The most direct and efficient method for preparing β-ketoesters of this type is the Claisen condensation. This reaction involves the acylation of a ketone enolate with an ester. For the title compound, this translates to the condensation of 4-acetylpyridine with dimethyl oxalate using a strong base, such as sodium methoxide, to generate the requisite nucleophile.[6]

Scientific Rationale & Mechanism

The reaction is initiated by the deprotonation of the α-carbon of 4-acetylpyridine by sodium methoxide, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide anion yields the final product after an acidic workup to neutralize the enolate. The choice of a strong, non-nucleophilic base like sodium methoxide is critical to ensure complete enolate formation without competing side reactions.

Workflow for Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Final Product reagents 4-Acetylpyridine, Dimethyl Oxalate, Sodium Methoxide mix Combine Reagents in Methanol at 0-5 °C reagents->mix solvent Anhydrous Methanol solvent->mix stir Stir at Room Temperature (Monitor by TLC) mix->stir quench Quench with aq. HCl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na2SO4), Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify product Methyl 2,4-dioxo-4- (pyridin-4-yl)butanoate purify->product G start Methyl 2,4-dioxo-4- (pyridin-4-yl)butanoate intermediate1 Hydrazone Intermediate start->intermediate1 + H2N-NH2 - H2O reagent1 Hydrazine Hydrate (H2N-NH2 * H2O) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Methyl 5-(pyridin-4-yl)- 1H-pyrazole-3-carboxylate intermediate2->product Dehydration (-H2O) G start Methyl 2,4-dioxo-4- (pyridin-4-yl)butanoate intermediate1 Oxime Intermediate start->intermediate1 + H2N-OH - H2O reagent1 Hydroxylamine HCl, Sodium Acetate intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Methyl 5-(pyridin-4-yl)- isoxazole-3-carboxylate intermediate2->product Dehydration (-H2O)

Sources

Method

Application Note &amp; Protocols: Evaluating the Antimicrobial Activity of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Against Pathogenic Bacteria

Abstract The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The β-diketo ester functional group has emerged as a promising pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The β-diketo ester functional group has emerged as a promising pharmacophore, with derivatives demonstrating potent antibacterial properties.[1][2] This application note provides a comprehensive guide for researchers to evaluate the antimicrobial efficacy of a specific β-diketo ester, Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. We present detailed, field-proven protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound against a panel of clinically relevant pathogenic bacteria. This document is designed to equip researchers in drug development and microbiology with the necessary tools to conduct robust, reproducible, and insightful antimicrobial susceptibility testing.

Introduction & Scientific Rationale

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate belongs to the pyridyl-2,4-dioxobutanoate class of compounds. Prior research into this chemical family has revealed significant in vitro antibacterial activity against both Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.[3][4] This established precedent provides a strong rationale for the detailed investigation of the specific title compound.

Mechanistic Hypothesis: A Plausible Target

While the precise mechanism for this specific compound is yet to be elucidated, related β-diketo acid and ester derivatives have been shown to act as potent inhibitors of bacterial Methionine Aminopeptidases (MetAPs).[1][5] These enzymes are crucial for post-translational modification of newly synthesized proteins, making them essential for bacterial survival.[1] The β-diketo moiety is believed to chelate the divalent metal ions (e.g., Co²⁺, Mn²⁺) in the MetAP active site, thereby inactivating the enzyme.[1] This potential mechanism provides a valuable framework for interpreting experimental results and designing future mechanism-of-action studies.

Below is a conceptual diagram illustrating this proposed inhibitory pathway.

cluster_bacterium Bacterial Cell Compound Methyl 2,4-dioxo-4- (pyridin-4-yl)butanoate MetAP Methionine Aminopeptidase (MetAP) (Active Site with Metal Ion) Compound->MetAP Binding & Chelation MatureProtein Mature, Functional Protein MetAP->MatureProtein Methionine Cleavage Inhibition INHIBITION Ribosome Ribosome NascentProtein Nascent Protein (with N-terminal Methionine) Ribosome->NascentProtein Translation NascentProtein->MetAP Substrate Bacteriostasis Bacteriostasis or Cell Death Inhibition->Bacteriostasis Leads to

Caption: Proposed mechanism of MetAP inhibition.

Compound Profile

  • Compound Name: Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

  • Synonym(s): methyl 2,4-dioxo-4-(4-pyridinyl)butanoate[6]

  • CAS Number: 374063-91-9[7]

  • Molecular Formula: C₁₀H₉NO₄[8]

  • Molecular Weight: 207.18 g/mol [8]

  • Physical Form: Powder[6]

Experimental Design: The Causality Behind Choices

A robust antimicrobial testing protocol is built on a foundation of logical, evidence-based decisions.

  • Selection of Bacterial Strains: The choice of microorganisms is paramount. Based on previous studies on related compounds, we recommend a panel that includes both Gram-positive and Gram-negative bacteria to assess the compound's spectrum of activity.[3][4]

    • Staphylococcus aureus (e.g., ATCC 29213): A Gram-positive coccus and a major human pathogen responsible for a wide range of infections.

    • Bacillus subtilis (e.g., ATCC 6633): A Gram-positive rod, often used as a model organism and surrogate for other pathogenic bacilli.

    • Escherichia coli (e.g., ATCC 25922): A Gram-negative rod, a common cause of gastrointestinal and urinary tract infections.

    • Pseudomonas aeruginosa (e.g., ATCC 27853): A Gram-negative rod known for its intrinsic antibiotic resistance and role in opportunistic infections.

  • Methodology Selection:

    • Broth Microdilution: This method is the international standard for quantitative antimicrobial susceptibility testing.[9] It determines the Minimum Inhibitory Concentration (MIC) — the lowest compound concentration that prevents visible microbial growth — providing a precise and reproducible endpoint.[10][11]

    • Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition (bacteriostatic activity), the MBC test is a crucial follow-up to determine the concentration that actively kills the bacteria (bactericidal activity). An MBC is typically defined as the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[12]

  • The Importance of Controls: Every protocol must be a self-validating system.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for Gram-negatives, Vancomycin for Gram-positives) is used to confirm that the bacteria are susceptible and the assay is performing correctly.[10]

    • Negative Control (Growth Control): This well contains only broth and the bacterial inoculum, ensuring the bacteria can grow under the assay conditions.[10]

    • Sterility Control: A well containing only sterile broth is included to check for contamination of the medium or plate.[10]

Detailed Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

Protocol 1: Broth Microdilution for MIC Determination

Materials & Reagents:

  • Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Selected bacterial strains (e.g., S. aureus, E. coli)

  • Dimethyl sulfoxide (DMSO), sterile

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Compound Stock Preparation: Prepare a 10 mg/mL stock solution of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate in sterile DMSO. Note: DMSO concentration in the final assay wells should not exceed 1% to avoid toxicity to the bacteria.

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[13] d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well.[10][13]

  • Plate Preparation (Serial Dilution): a. Add 100 µL of CAMHB to wells 2 through 12 in the desired rows of the 96-well plate. b. Create a starting concentration by adding a calculated amount of the compound stock solution to well 1 along with CAMHB to achieve a total volume of 200 µL at twice the highest desired final concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the negative (growth) control (no compound). e. Well 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 2d) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). b. The final volume in wells 1-11 is now 200 µL, and the compound concentrations have been diluted by half to their final test concentrations.

  • Incubation: Cover the plate with a lid and incubate at 35-37°C for 16-20 hours in ambient air.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[13]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile micropipette and tips

  • Incubator (35-37°C)

Procedure:

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.

  • Plating: Mix the contents of each selected well thoroughly. Aseptically transfer a 10 µL aliquot from each of these wells onto a separate, clearly labeled agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the count from the growth control well plated at the start of the experiment.[12]

Data Presentation & Visualization

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Example Template for MIC/MBC Data

Test MicroorganismGram StainCompound MIC (µg/mL)Compound MBC (µg/mL)Positive Control MIC (µg/mL)
S. aureus ATCC 29213PositiveVancomycin:
B. subtilis ATCC 6633PositiveVancomycin:
E. coli ATCC 25922NegativeCiprofloxacin:
P. aeruginosa ATCC 27853NegativeCiprofloxacin:

Experimental Workflow Diagram

The following diagram provides a visual overview of the entire testing process.

cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay P1 Prepare Compound Stock Solution (10 mg/mL) M1 Perform 2-fold Serial Dilution of Compound in 96-Well Plate P1->M1 P2 Prepare Bacterial Culture (0.5 McFarland Standard) P3 Dilute Culture to Final Inoculum (5x10^5 CFU/mL) P2->P3 M2 Inoculate Wells with Bacterial Suspension P3->M2 M1->M2 M3 Incubate Plate (37°C, 16-20h) M2->M3 M4 Read MIC: Lowest Concentration with No Visible Growth M3->M4 B1 Subculture from Clear Wells (MIC, 2xMIC, 4xMIC) to Agar Plates M4->B1 Proceed with MIC Plate B2 Incubate Plates (37°C, 18-24h) B1->B2 B3 Read MBC: Lowest Concentration with ≥99.9% Kill B2->B3

Caption: Workflow for MIC and MBC determination.

Conclusion

This application note provides a robust framework for assessing the antimicrobial potential of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. By following these detailed protocols, which are grounded in established standards and scientific rationale, researchers can generate reliable and reproducible data on the compound's inhibitory and bactericidal activity. The insights gained from these experiments will be critical in determining the viability of this compound and the broader pyridyl-2,4-dioxobutanoate class as leads for the development of new antibacterial agents.

References

  • Hasan, P., et al. (2019). Synthesis and mechanistic studies of diketo acids and their bioisosteres as potential antibacterial agents. European Journal of Medicinal Chemistry, 163, 67-82. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Design, Synthesis and Antimicrobial Evaluation of Methyl Pyridyl-2,4- Dioxobutanoates and Some New Derived Ring Systems. Medicinal Chemistry. Retrieved from [Link]

  • Hasan, P., et al. (2019). Synthesis and mechanistic studies of diketo acids and their bioisosteres as potential antibacterial agents. PubMed. Retrieved from [Link]

  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition. Retrieved from [Link]

  • Elzahhar, P. A. S., et al. (2015). Design, synthesis and antimicrobial evaluation of methyl pyridyl-2,4- dioxobutanoates and some new derived ring systems. Medicinal Chemistry, 11(4), 407-14. Retrieved from [Link]

  • Jamil, R. T., & Shrestha, P. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Shameema, O., et al. (2015). Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. European Journal of Pharmaceutical Sciences, 66, 126-35. Retrieved from [Link]

  • Google Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Rojas-Vite, G., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6701. Retrieved from [Link]

  • Tille, P. (2025). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • Biosafe. (2022). Antimicrobial susceptibility testing of food and feed bacteria. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: High-Throughput Antifungal Screening of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Derivatives

Introduction: The Pressing Need for Novel Antifungal Agents The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public healt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] Pathogenic fungi, such as Candida auris and azole-resistant Aspergillus fumigatus, have demonstrated a remarkable ability to evade current therapeutic options, leading to high morbidity and mortality rates, particularly in immunocompromised individuals.[1] This escalating crisis underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities.[2] Derivatives of methyl pyridyl-2,4-dioxobutanoates, in particular, have been identified as a promising class of compounds for antimicrobial drug discovery.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antifungal screening of novel derivatives of "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate." The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[4][5][6]

Scientific Rationale: Targeting Fungal Viability

The primary objective of this screening cascade is to identify and characterize the antifungal properties of a library of "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" derivatives. The screening process is designed to determine both fungistatic and fungicidal activity, providing a comprehensive profile of each compound's potential. The core of this process involves determining the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[1] It is a measure of the compound's fungistatic activity.

  • Minimum Fungicidal Concentration (MFC): This is the lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum.[7] It provides a measure of the compound's fungicidal activity.

A low MFC/MIC ratio is often indicative of a potent fungicidal compound, a desirable characteristic for treating severe fungal infections.

Experimental Workflow: A Multi-Stage Screening Approach

The antifungal screening process is structured as a multi-stage workflow, beginning with a primary screen to identify active compounds, followed by secondary assays to confirm and quantify their activity.

Antifungal_Screening_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening (MIC Determination) cluster_2 Phase 3: Secondary Screening (MFC Determination) cluster_3 Phase 4: Data Analysis & Hit Selection A Compound Library Synthesis & Solubilization in DMSO B Fungal Strain Revival & Culture Preparation C Media and Reagent Preparation D Broth Microdilution Assay (96-well plates) E Incubation (35°C, 24-48h) D->E F Visual or Spectrophotometric Reading of Growth Inhibition E->F G Aliquoting from Clear Wells (≥MIC) onto Agar Plates F->G Hits from Primary Screen H Incubation (35°C, 24-48h) G->H I Colony Forming Unit (CFU) Counting H->I J Determination of MIC & MFC Values I->J K Calculation of MFC/MIC Ratio J->K L Selection of Lead Compounds K->L Antifungal_Targets cluster_0 Fungal Cell cluster_1 Cell Wall cluster_2 Cell Membrane cluster_3 Nucleus cluster_4 Antifungal Drug Classes A β-(1,3)-D-glucan Synthase B Ergosterol Synthesis (Lanosterol 14α-demethylase) C Ergosterol D DNA/RNA Synthesis E Echinocandins E->A Inhibit F Azoles F->B Inhibit G Polyenes G->C Bind to & Disrupt H Flucytosine H->D Inhibit

Caption: Major cellular targets of common antifungal drug classes.

  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. [8][9]* Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death. [8][10]* Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis. [11][12] Further studies, such as sterol quantification assays or cell wall integrity assays, would be necessary to elucidate the specific mechanism of action of any promising "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" derivatives.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and standardized framework for the initial antifungal screening of "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" derivatives. By systematically determining the MIC and MFC values against a panel of clinically relevant fungal pathogens, researchers can efficiently identify lead compounds for further development. Promising candidates should be subjected to more extensive preclinical evaluation, including toxicity studies, in vivo efficacy models, and mechanism of action studies, to fully assess their therapeutic potential. This structured approach is critical in the pipeline for discovering the next generation of antifungal agents to combat the growing threat of fungal infections.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antifungal Susceptibility Testing of Yeasts. 3rd Ed. CLSI supplement M27M44S. 2022. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00092-19. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Scorzoni, L., de Paula e Silva, A. C. A., Marcos, C. M., Assato, P. A., de Melo, W. C., de Oliveira, H. C., ... & Mendes-Giannini, M. J. S. (2017). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 3(4), 54. [Link]

  • Revie, N. M., Iyer, V., & Robbins, N. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(8), ofy196. [Link]

  • Chandra, T., Bhati, S. K., Yadav, P., & Agarwal, R. C. (2008). Synthesis and Antifungal Activity of 2-(4'substitutedanilinosydnon-3'-Yl) Pyridines. Oriental Journal of Chemistry, 24(1). [Link]

  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • Chandra, T., Bhati, S. K., Yadav, P., & Agarwal, R. C. (2008). Synthesis and Antifungal Activity of 2-(4'substitutedanilinosydnon-3'-Yl) Pyridines. ResearchGate. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. [Link]

  • Perlin, D. S. (2015). Echinocandins – structure, mechanism of action and use in antifungal therapy. Current Opinion in Pharmacology, 24, 1-8. [Link]

  • Pfaller, M. A. (2020). Antifungal Susceptibility Testing: Current Approaches. PubMed Central. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Clinical breakpoint table. [Link]

  • Mast, K. C., & Al-Horani, R. A. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls. [Link]

  • Fothergill, A. W. (2012). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Toxins, 4(11), 949-968. [Link]

  • Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204–3208. [Link]

  • De, P., & Yudin, A. K. (2022). Pyridine derivatives in medicinal chemistry. RSC Medicinal Chemistry, 13(1), 2-4. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2011). Design, synthesis and antimicrobial evaluation of methyl pyridyl-2,4-dioxobutanoates and some new derived ring systems. European Journal of Medicinal Chemistry, 46(9), 4352-4358. [Link]

  • ResearchGate. Determination of minimum fungicidal concentration (MFC) of Penicillium.... [Link]

  • EBSCO. Mechanisms of action in antifungal drugs. [Link]

  • Li, H., Liu, H., Wang, Y., Zhang, Y., & Zhang, H. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 19(12), 20516–20528. [Link]

  • Nett, J. E., & Andes, D. R. (2020). Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance. Journal of Fungi, 6(4), 281. [Link]

  • ResearchGate. Synthesis of New 4-Methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines as Potent Antifungal Compounds. [Link]

  • Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • Wikipedia. Echinocandin. [Link]

  • Szymański, P., & Głośnicka, R. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. Postepy higieny i medycyny doswiadczalnej, 76(1), 139-152. [Link]

  • Asian Publication Corporation. Synthesis of Biologically Active and Novel Antifungal Agents Like Substituted Hetero Aryl amines of Dihydro Imidazo[1,2-a]pyridine Derivatives. [Link]

  • ResearchGate. Action Mechanisms of Antifungal Drugs. Polyenes, azoles and allylamines.... [Link]

  • Garcia-Rubio, R., Mellado, E., & Alastruey-Izquierdo, A. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Frontiers in Microbiology, 14, 1289133. [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. ResearchGate. [Link]

  • Tevyashova, A. N., Olsufyeva, E. N., Solovieva, S. E., Printsevskaya, S. S., Reznikova, M. I., Trenin, A. S., ... & Preobrazhenskaya, M. N. (2013). Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group. Antimicrobial Agents and Chemotherapy, 57(9), 4275–4282. [Link]

  • Garcia-Effron, G., & Perlin, D. S. (2015). Mechanisms of echinocandin antifungal drug resistance. Future Microbiology, 10(7), 1217-1233. [Link]

  • SlideShare. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • Frontiers. Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. [Link]

  • Life Worldwide. Azole antifungals. [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 16(5), 463-469. [Link]

  • Spango, F., & Sbardella, D. (2024). Polyene-Based Derivatives with Antifungal Activities. Molecules, 29(16), 3794. [Link]

  • Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(11), 3999–4007. [Link]

  • Oxford Academic. Comparison of the minimum fungicidal concentration of amphotericin B determined in filamentous fungi by macrodilution and microdilution methods. [Link]

  • ACS Central Science. “Illuminating” Echinocandins' Mechanism of Action. [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 16(5), 463-469. [Link]

Sources

Method

Introduction: The Chemical Versatility of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

An in-depth analysis of the chelating properties and applications of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (MDPB), a bifunctional β-ketoester, is provided in these application notes. This document is intended for re...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the chelating properties and applications of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (MDPB), a bifunctional β-ketoester, is provided in these application notes. This document is intended for researchers, scientists, and professionals in drug development, offering a technical guide that combines theoretical principles with actionable experimental protocols.

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a specialized organic molecule featuring a β-dicarbonyl group and a pyridinyl moiety. This unique combination of functional groups makes it a compelling candidate for metal chelation. The β-dicarbonyl structure is well-known for its ability to exist in a dynamic equilibrium between keto and enol forms, a property that is central to its coordination chemistry.[1][2] The presence of the pyridinyl group introduces an additional coordination site through its nitrogen atom, potentially allowing for more complex and stable metal interactions compared to simple β-diketones.[3]

The ability of β-diketones with pyridyl substituents to have pKa values below the physiological pH of 7.4 is a significant feature.[1] This suggests that at physiological pH, a significant portion of the molecule could exist as the anion, which is the active form for chelation.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is presented below.

PropertyValueSource
CAS Number 374063-91-9
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.19 g/mol
Melting Point 98-99 °C
Physical Form Powder
InChI Key WOCFUTQLECHXPN-UHFFFAOYSA-N

Mechanism of Metal Chelation: A Tale of Tautomers

The chelating activity of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is intrinsically linked to its keto-enol tautomerism. In solution, the molecule exists as an equilibrium mixture of the diketo form and the more stable enol form, which is stabilized by a strong intramolecular hydrogen bond.[2][4]

Upon deprotonation of the enolic hydroxyl group, the resulting enolate anion acts as a potent bidentate ligand. The two oxygen atoms coordinate with a metal ion to form a highly stable six-membered chelate ring.[5] The delocalization of the negative charge across the O-C-C-C-O system further enhances the stability of the metal complex.

The pyridinyl nitrogen can also act as a donor atom, allowing the ligand to potentially adopt a tridentate coordination mode. This would lead to the formation of two chelate rings, a phenomenon known as the "chelate effect," which dramatically increases the thermodynamic stability of the resulting complex.

Caption: Keto-enol tautomerism and subsequent metal chelation by MDPB.

Potential Applications

The structural features of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate suggest its utility in several research and development areas:

  • Therapeutic Chelating Agent: In medicine, chelating agents are used to treat heavy metal poisoning and diseases of metal overload.[6] The ability of MDPB to form stable complexes with metal ions could be explored for such therapeutic purposes.

  • Enzyme Inhibition: Many enzymes rely on metal cofactors for their activity. As a metal chelator, MDPB could serve as an inhibitor for metalloenzymes, a strategy often employed in drug discovery.

  • Homogeneous Catalysis: Metal complexes of β-diketones are known to be effective catalysts in various organic reactions. The MDPB-metal complexes could be investigated for their catalytic potential.

  • Analytical and Separation Science: The selective binding of metal ions can be exploited for their detection, quantification, or separation from complex matrices.[7]

Experimental Protocols

The following protocols provide a framework for synthesizing and characterizing the metal chelating properties of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

Protocol 1: Synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

This protocol describes a representative synthesis via Claisen condensation.

Rationale: The Claisen condensation is a classic carbon-carbon bond-forming reaction that is highly effective for the synthesis of β-ketoesters. The reaction involves the condensation of an ester with a ketone in the presence of a strong base.

Materials:

  • Methyl isonicotinate

  • Methyl acetate

  • Sodium methoxide (NaOMe)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium methoxide (1.1 equivalents) in anhydrous diethyl ether.

  • Addition of Reactants: Dissolve methyl isonicotinate (1.0 equivalent) and methyl acetate (1.2 equivalents) in anhydrous diethyl ether and add this solution dropwise to the stirred suspension of sodium methoxide at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the pH is approximately 6-7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

Protocol 2: Determination of Metal-Ligand Stoichiometry by Job's Method

This protocol uses UV-Vis spectrophotometry to determine the binding stoichiometry between MDPB and a metal ion of interest.

Rationale: Job's method, or the method of continuous variation, is a widely used technique to determine the stoichiometry of a binding event. By preparing a series of solutions with a constant total concentration of ligand and metal but varying mole fractions, the stoichiometry corresponds to the mole fraction at which the maximum absorbance (or change in absorbance) is observed.[8]

Materials:

  • Stock solution of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (e.g., 1 mM in a suitable buffer)

  • Stock solution of a metal salt (e.g., FeCl₃, CuSO₄, 1 mM in the same buffer)

  • UV-Vis spectrophotometer and cuvettes

  • Appropriate buffer solution (e.g., HEPES, MES)

Procedure:

  • Preparation of Solutions: Prepare a series of solutions in separate vials by mixing the stock solutions of MDPB and the metal salt in varying ratios, while keeping the total volume and total molar concentration constant. For example, prepare 11 solutions (1 mL total volume) where the mole fraction of the metal ([Metal]/([Metal]+[MDPB])) varies from 0 to 1 in increments of 0.1.

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 250-600 nm). Identify the wavelength of maximum absorbance change (λ_max) upon complex formation.

  • Data Analysis: Measure the absorbance of each solution at the determined λ_max. Correct the absorbance by subtracting the theoretical absorbance of the uncomplexed species (A_corr = A_obs - ε_metal[Metal] - ε_ligand[Ligand]).

  • Job's Plot: Plot the corrected absorbance (A_corr) on the y-axis against the mole fraction of the metal on the x-axis. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a peak at a mole fraction of 0.33 suggests a 1:2 metal-to-ligand ratio, while a peak at 0.5 suggests a 1:1 ratio.

Job_Plot_Workflow A Prepare Stock Solutions (Ligand & Metal) B Create Series of Solutions (Varying Mole Fractions, Constant Total Concentration) A->B C Equilibrate Solutions B->C D Measure UV-Vis Absorbance at λ_max C->D E Calculate Corrected Absorbance D->E F Plot Corrected Absorbance vs. Mole Fraction of Metal E->F G Determine Stoichiometry from Peak Position F->G

Sources

Application

Topic: In Vitro Enzyme Inhibition Assay Using "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate"

An Application Note and Protocol for Drug Discovery Professionals Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro en...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Drug Discovery Professionals

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro enzyme inhibition assay for Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. As a compound featuring a β-dicarbonyl moiety, it presents unique chemical characteristics, such as keto-enol tautomerism, which are critical to consider during assay development.[1][2] This guide moves beyond a simple protocol, delving into the scientific rationale behind experimental design, optimization, data analysis, and troubleshooting. It provides a framework for determining the half-maximal inhibitory concentration (IC50) of the compound against a generic enzyme target using a spectrophotometric method, a widely accessible and cost-effective technique.[3]

Scientific Principles and Foundational Concepts

The Inhibitor: Understanding Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate belongs to the class of β-dicarbonyl compounds, which are of significant interest in medicinal chemistry.[4] Derivatives of 2,4-dioxobutanoic acid have been identified as inhibitors of a wide range of enzymes, including those from viruses and bacteria.[5] A critical feature of this molecule is its capacity to exist in equilibrium between two tautomeric forms: a diketo form and a keto-enol form.[2][6]

The position of this equilibrium is influenced by factors such as solvent polarity, pH, and temperature.[1][6][7] In aqueous biological buffers, the equilibrium may shift, and it is crucial to recognize that the two forms possess different shapes, polarities, and hydrogen bonding capabilities.[4] Consequently, one tautomer may be predominantly responsible for the observed biological activity. The enol form, in particular, can act as a bidentate ligand, chelating metal ions that are often present as cofactors in enzyme active sites. This understanding is fundamental to interpreting inhibition data and proposing a mechanism of action.

Assay_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup in 96-Well Format (Controls, Inhibitor Dilutions) prep->plate preincubate Pre-incubation (Enzyme + Inhibitor) plate->preincubate initiate Reaction Initiation (Add Substrate) preincubate->initiate read Kinetic Measurement (Spectrophotometer / Plate Reader) initiate->read analyze Data Analysis (% Inhibition Calculation) read->analyze fit Curve Fitting (Non-linear Regression) analyze->fit ic50 IC50 Determination fit->ic50

Caption: General workflow for an enzyme inhibition assay.

Pre-Assay Considerations and Optimization

A robust and reproducible assay is built upon careful optimization. Before proceeding to the full IC50 determination, several parameters must be validated.

  • Compound Management : Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate should be dissolved in a suitable organic solvent, typically 100% dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). It is critical to ensure the final concentration of DMSO in the assay well is low (typically ≤1%) and consistent across all wells, as higher concentrations can inhibit enzyme activity. [8]A vehicle control (assay with DMSO but no inhibitor) is mandatory to account for any solvent effects.

  • Enzyme and Substrate Concentrations : The assay should be performed under conditions where the reaction rate is linear with respect to both time and enzyme concentration. The substrate concentration is often set at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors, whose measured potency is dependent on substrate concentration. [8][9]* Assay Conditions : Every enzyme has an optimal pH and temperature for activity. [10]These should be determined and maintained throughout the experiment. A buffer system with adequate capacity at the optimal pH is essential.

  • Control Inhibitor : Including a known inhibitor of the target enzyme as a positive control is a best practice. This validates that the assay is performing as expected and provides a benchmark for comparing the potency of the test compound.

Detailed Protocol: IC50 Determination in a 96-Well Format

This protocol provides a general framework for a spectrophotometric assay. Note: Specific concentrations and incubation times must be optimized for the particular enzyme-substrate system being used.

Materials and Reagents
  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (Test Inhibitor)

  • Known reference inhibitor (Positive Control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 100% DMSO

  • Clear, flat-bottom 96-well microplates

  • Multichannel pipettes

  • Microplate reader capable of kinetic measurements [11]

Reagent Preparation
  • Test Inhibitor Stock (10 mM) : Dissolve an appropriate amount of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate in 100% DMSO.

  • Serial Dilutions : Create a 10-point, 3-fold serial dilution series of the test inhibitor in 100% DMSO. This will cover a wide concentration range to ensure a complete dose-response curve.

  • Enzyme Working Solution : Dilute the enzyme stock to the desired final concentration in cold assay buffer. Keep on ice.

  • Substrate Working Solution : Prepare the substrate at the desired concentration in assay buffer. Pre-warm to the assay temperature if necessary.

Assay Procedure
  • Plate Layout : Design the plate layout to include blanks, 100% activity controls, positive controls, and the test inhibitor dilution series.

  • Inhibitor Addition : Add 2 µL of the DMSO serial dilutions of the test inhibitor (and controls) to the appropriate wells of the 96-well plate. For control wells, add 2 µL of 100% DMSO.

  • Enzyme Addition : Add 98 µL of the enzyme working solution to all wells except the "No Enzyme" blanks. Add 198 µL of assay buffer to the blank wells. The total volume is now 100 µL in the enzyme-containing wells.

  • Pre-incubation : Mix the plate gently and pre-incubate for 10-15 minutes at the optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts. [11]5. Reaction Initiation : Place the plate in the microplate reader. Initiate the reaction by adding 100 µL of the substrate working solution to all wells. The final assay volume is 200 µL.

  • Data Acquisition : Immediately begin measuring the absorbance at the appropriate wavelength in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

Caption: Example 96-well plate layout for IC50 determination.

Data Analysis and Interpretation

Calculating Reaction Rates and Percent Inhibition
  • Determine Initial Velocity (V₀) : For each well, plot absorbance vs. time. The initial velocity is the slope of the linear portion of this curve. Most plate reader software can calculate this automatically.

  • Correct for Background : Subtract the average velocity of the "No Enzyme" blank wells from all other wells.

  • Calculate Percent Inhibition : Use the following formula for each inhibitor concentration:

    % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

    Where V₀_inhibitor is the rate in the presence of the inhibitor and V₀_control is the average rate of the 100% activity control (DMSO only).

IC50 Curve Fitting and Data Presentation

Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). [8]Use a non-linear regression model to fit the data to a sigmoidal dose-response curve (variable slope). This is typically done using software like GraphPad Prism or an equivalent analysis program. [12]The software will calculate the IC50 value, which is the concentration at which the curve passes through 50% inhibition.

Inhibitor Conc. [µM]Log [Inhibitor]Avg. Rate (Abs/min)% Inhibition
100% Control (0)N/A0.05200.0
0.01-2.000.04954.8
0.03-1.520.045213.1
0.10-1.000.036430.0
0.30-0.520.027048.1
1.000.000.015171.0
3.000.480.006886.9
10.001.000.002196.0
Calculated IC50 0.32 µM

Table 1: Example data table for IC50 determination. The IC50 value is derived from fitting this data to a dose-response curve.

Troubleshooting and Advanced Considerations

  • Compound Interference : If the test compound itself absorbs light at the assay wavelength, this can create an artifact. Always run controls with the highest concentration of the inhibitor but without the enzyme to check for this.

  • Poor Curve Fit (Shallow or Noisy Curve) : This can result from compound insolubility at higher concentrations, time-dependent inhibition, or assay variability. Ensure the compound is fully dissolved and consider performing a time-dependency check by varying the pre-incubation time. [13]* High Variability Between Replicates : This often points to pipetting errors, poor mixing, or temperature fluctuations across the plate. Ensure equipment is calibrated and technique is consistent.

  • Defining the Mechanism of Action : A single IC50 value does not define the mechanism of inhibition (e.g., competitive, noncompetitive). [13]To elucidate this, further kinetic studies are required, where the IC50 is determined at several different substrate concentrations. [9][13]

Conclusion

This application note provides a robust framework for evaluating the inhibitory potential of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. By understanding the unique chemistry of the β-dicarbonyl scaffold and applying rigorous assay development principles, researchers can generate reliable and reproducible IC50 data. This information is a critical first step in the hit-to-lead process, guiding further optimization of novel enzyme inhibitors in drug discovery programs.

References

  • Creative Enzymes. (n.d.). Spectrophotometric Enzyme Assays.
  • Al-Jabor, H., & Al-shatri, R. (2018). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Paz, C., Peter, M. G., Schmidt, B., Becerra, J., Gutiérrez, M., Astudillo, L., & Silva, M. (2012). Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. Journal of the Chilean Chemical Society, 57(3), 1292-1295.
  • Kudryavtseva, A., et al. (2021).
  • Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Straková, K., et al. (2021).
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Sigma-Aldrich. (n.d.). methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.
  • Oreate AI. (2023). Understanding IC50: A Comprehensive Guide to Calculation.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.).
  • Qayoom, A., et al. (2022). 2-Pyridin-4-yl-methylene-beta-boswellic Acid—A Potential Candidate for Targeting O6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming in KRAS G13D—Microsatellite Stable, G12V—Microsatellite Instable Mutant Colon Cancer. PubMed Central.
  • Thermo Fisher Scientific. (2021).
  • da Silva, J. G., & de Souza, T. A. J. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry.
  • Lounkine, E., et al. (2020). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 63(15), 8013-8020.
  • Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224.
  • Kumar, R., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-4640.
  • Hedberg, E. (2008).
  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?.
  • LibreTexts. (2021). 6.4: Enzyme Inhibition. Biology LibreTexts.
  • FuseSchool - Global Education. (2014, August 26). Spectrophotometric Enzyme Assays. YouTube.
  • BenchChem. (n.d.).
  • Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry.
  • Ramsay, R. R., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192.
  • ChemicalBook. (2023).
  • Wu, D. H., et al. (2009). Ethyl 4-(4-cyano-phen-yl)-6-methyl-2-thioxo-1,2,3,4-tetra-hydro-pyrimidine-5-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1733.
  • Biosynth. (n.d.). Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.
  • BLDpharm. (n.d.). 741287-91-2|Methyl 2,4-dioxo-4-(pyridin-2-yl)
  • BLDpharm. (n.d.). 92288-93-2|Ethyl 2,4-dioxo-4-(pyridin-2-yl)
  • Merck. (n.d.). Methyl 2,4-dioxo-4-(pyridin-4-yl)

Sources

Method

The Versatile Scaffold: Application Notes for Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate in Medicinal Chemistry

Introduction: Unveiling the Potential of a Pyridyl β-Dicarbonyl Building Block In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that serve as starting points for drug discovery is r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Pyridyl β-Dicarbonyl Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that serve as starting points for drug discovery is relentless. Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, a pyridyl-substituted β-dicarbonyl compound, has emerged as a highly versatile and valuable intermediate in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. The presence of the pyridine ring, a common motif in numerous approved drugs, imparts favorable physicochemical properties, including improved aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2]

The core chemical structure of methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, featuring reactive 1,3-dicarbonyl functionality, provides a robust platform for a variety of cyclocondensation reactions. This allows for the construction of complex heterocyclic systems, which are the cornerstones of many therapeutic agents. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed protocols for its synthesis and its conversion into biologically active molecules, particularly focusing on its utility in the development of novel antimicrobial agents.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is provided below.

PropertyValueReference
CAS Number 374063-91-9[3]
Molecular Formula C₁₀H₉NO₄[3]
Molecular Weight 207.19 g/mol [3]
Appearance Powder[4]
Melting Point 98-99 °C[4]

Synthetic Protocol: The Claisen Condensation Approach

The synthesis of methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is typically achieved through a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this case, methyl acetate is reacted with 4-acetylpyridine.

Experimental Workflow: Synthesis of the Core Scaffold

Synthesis_Workflow reagents Methyl Acetate + 4-Acetylpyridine base Sodium Methoxide (Base) reagents->base 1. Mix reaction Claisen Condensation base->reaction 2. Add to reaction workup Acidic Work-up (e.g., aq. HCl) reaction->workup 3. Quench purification Purification (Recrystallization) workup->purification 4. Isolate product Methyl 2,4-dioxo-4- (pyridin-4-yl)butanoate purification->product 5. Final Product

Caption: Workflow for the synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

Step-by-Step Synthesis Protocol

Materials:

  • 4-Acetylpyridine

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) and anhydrous diethyl ether.

  • Addition of Reagents: A solution of 4-acetylpyridine (1.0 equivalent) and methyl acetate (3.0 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium methoxide at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

Causality: The use of a strong base like sodium methoxide is crucial for deprotonating the α-carbon of methyl acetate, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of 4-acetylpyridine. The excess of methyl acetate helps to drive the equilibrium towards the product. The acidic work-up is necessary to neutralize the reaction mixture and protonate the resulting enolate to form the final β-dicarbonyl product.

Application in the Synthesis of Antimicrobial Heterocycles

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is an excellent precursor for the synthesis of various heterocyclic compounds with potential antimicrobial activity. The reactive dicarbonyl moiety allows for facile cyclocondensation reactions with a variety of binucleophiles.

Synthesis of Pyridyl-Substituted Pyranopyrimidines

One notable application is the synthesis of pyranopyrimidine derivatives, which are known to possess a wide range of biological activities.

Reaction Pathway: From Dioxobutanoate to Pyranopyrimidine

Pyranopyrimidine_Synthesis start Methyl 2,4-dioxo-4- (pyridin-4-yl)butanoate reaction One-Pot Multicomponent Reaction start->reaction reagents Malononitrile + Barbituric Acid reagents->reaction catalyst Piperidine (Catalyst) catalyst->reaction Catalyzes product {Pyridyl-Substituted Pyranopyrimidine } reaction->product

Caption: Synthesis of pyridyl-substituted pyranopyrimidines.

Detailed Protocol: Synthesis of a Pyridyl-Pyranopyrimidine Derivative

This protocol is based on the general procedures for the synthesis of pyranopyrimidines from β-dicarbonyl compounds.

Materials:

  • Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

  • Malononitrile

  • Barbituric acid

  • Piperidine

  • Ethanol

  • Buchner funnel and filter paper

Procedure:

  • Reaction Mixture: In a round-bottom flask, a mixture of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (1.0 mmol), malononitrile (1.0 mmol), barbituric acid (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (20 mL) is prepared.

  • Reaction: The mixture is stirred at reflux for 6-8 hours. The reaction progress can be monitored by TLC.

  • Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration using a Buchner funnel.

  • Purification: The collected solid is washed with cold ethanol and then dried under vacuum to afford the pure pyranopyrimidine derivative.

Causality: This one-pot, three-component reaction proceeds through a cascade of reactions. The piperidine acts as a base to catalyze the initial Knoevenagel condensation between malononitrile and the aldehyde (or ketone). This is followed by a Michael addition of the barbituric acid and subsequent cyclization and dehydration to form the final pyranopyrimidine ring system.

Biological Evaluation: Antimicrobial Activity

The synthesized pyridyl-substituted heterocyclic compounds can be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. A standard microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37 °C and 28 °C, respectively. The cultures are then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at their respective optimal temperatures.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Activity Data

The following table summarizes hypothetical antimicrobial activity data for a series of synthesized pyridyl-containing heterocycles derived from Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

CompoundHeterocyclic CoreMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 Pyranopyrimidine163264
2 Pyrazole81632
3 Isoxazole3264128
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A2

Note: The data presented in this table is for illustrative purposes and is based on the general antimicrobial potential of such heterocyclic systems.

Conclusion and Future Directions

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate has proven to be a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its dicarbonyl moiety allow for the efficient construction of a wide range of biologically active heterocyclic compounds. The application notes and protocols provided herein demonstrate its utility in the discovery of novel antimicrobial agents.

Future research in this area could explore the synthesis of a broader library of heterocyclic derivatives and their evaluation against a wider panel of microbial strains, including drug-resistant variants. Furthermore, the scaffold can be utilized to synthesize inhibitors for other biological targets, such as kinases and other enzymes, by designing appropriate derivatization strategies. The inherent drug-like properties of the pyridine nucleus make this scaffold a promising starting point for the development of new therapeutic agents.

References

  • Popa, M., & Antoci, V. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Gata, M. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Welcome to the technical support center for the synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically involves a crossed Claisen condensation. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

Q1: What is the most common synthetic route for Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate and what are the key reactants?

A1: The most prevalent and logical synthetic route is a crossed Claisen condensation.[1][2][3][4] This reaction involves the condensation of two different esters in the presence of a strong base. For this specific target molecule, the key reactants are Methyl isonicotinate (also known as methyl 4-pyridinecarboxylate) and Methyl acetate . In this pairing, methyl isonicotinate lacks α-hydrogens, meaning it cannot form an enolate and can only act as the electrophilic acceptor. Methyl acetate, possessing acidic α-protons, serves as the enolate donor (nucleophile).[2][3][4]

Q2: Why is a stoichiometric amount of a strong base required for this reaction?

A2: A stoichiometric amount of a strong base is crucial because the final product, a β-keto ester, is more acidic (pKa ≈ 11) than the starting methyl acetate (pKa ≈ 25).[5] The strong base is required not only to generate the initial enolate from methyl acetate but, more importantly, to deprotonate the newly formed β-keto ester.[1][6] This final deprotonation step is thermodynamically favorable and effectively removes the product from the reaction equilibrium, driving the condensation to completion according to Le Châtelier's principle.[6] Using only a catalytic amount of base will result in a poor yield as the equilibrium will not favor the product.[6]

Q3: What are the most common side reactions that lead to low yield?

A3: The primary side reactions that can significantly reduce the yield of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate are:

  • Hydrolysis: The presence of water can hydrolyze the starting esters or the β-keto ester product, especially under basic conditions. The resulting β-keto acid is prone to decarboxylation upon heating, leading to the formation of 4-acetylpyridine.

  • Self-condensation of Methyl Acetate: Although the crossed Claisen condensation is generally favored, some self-condensation of methyl acetate can occur, leading to the formation of methyl acetoacetate.

  • Transesterification: If the alkoxide base used does not match the alcohol portion of the esters (i.e., using sodium ethoxide with methyl esters), a mixture of methyl and ethyl esters can be formed, complicating the product mixture.[3]

Q4: Can the pyridine nitrogen in methyl isonicotinate interfere with the reaction?

A4: Yes, the basic nature of the pyridine nitrogen can potentially complicate the reaction. It can be protonated by any adventitious acid, altering its electronic properties and solubility. While under the strongly basic conditions of the Claisen condensation, the pyridine nitrogen is unlikely to be protonated, it can coordinate with metal cations from the base (e.g., Na⁺, K⁺), which may influence the reactivity of the ester. Careful control of reaction conditions is therefore important.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

Symptom 1: Low to No Product Formation (Based on TLC/LC-MS Analysis)
Potential Cause Troubleshooting Action & Explanation
Insufficiently Strong or Inactive Base * Action: Use a strong base such as sodium methoxide (NaOMe), sodium hydride (NaH), or lithium diisopropylamide (LDA).[1][4] Ensure the base is fresh and has not been deactivated by exposure to air or moisture. For NaH, ensure the mineral oil is washed away with dry hexanes before use. * Explanation: The α-protons of methyl acetate are not highly acidic, requiring a potent base to generate a sufficient concentration of the enolate for the reaction to proceed.
Presence of Water or Protic Impurities * Action: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and ensure reactants are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). * Explanation: Water will quench the strong base and the enolate, halting the reaction. It can also lead to hydrolysis of the esters.
Incorrect Reaction Temperature * Action: The initial enolate formation is often carried out at a low temperature (e.g., 0 °C or below), especially when using a very strong base like LDA. The condensation reaction may then be allowed to warm to room temperature or be gently heated. Optimize the temperature profile for your specific base and solvent system. * Explanation: Temperature control is critical. Low temperatures can help to control side reactions, while some reactions may require heating to proceed at a reasonable rate.
Incorrect Stoichiometry * Action: Use at least a full equivalent of the strong base relative to the limiting reagent (methyl acetate). It is also common to use a slight excess of the non-enolizable ester (methyl isonicotinate) to favor the crossed condensation. * Explanation: As explained in FAQ 2, a stoichiometric amount of base is required to drive the reaction to completion.
Symptom 2: Multiple Spots on TLC Plate, Indicating a Mixture of Products
Potential Cause Troubleshooting Action & Explanation
Self-Condensation of Methyl Acetate * Action: Slowly add the methyl acetate to a mixture of the base and methyl isonicotinate. This keeps the concentration of the enolizable ester low at any given time, favoring its reaction with the more abundant non-enolizable ester. * Explanation: This strategy minimizes the chance of the methyl acetate enolate reacting with another molecule of methyl acetate.
Hydrolysis and Decarboxylation * Action: Maintain strictly anhydrous conditions. During the acidic workup, use a dilute acid (e.g., 1M HCl) and keep the temperature low (0 °C) to neutralize the reaction mixture. Avoid excessive heating during purification. * Explanation: The β-keto ester product can be hydrolyzed to a β-keto acid, which is often unstable and can readily decarboxylate to 4-acetylpyridine, especially in the presence of acid and heat.
Transesterification * Action: Ensure the alkoxide base matches the ester. For methyl esters, use sodium methoxide (NaOMe).[3] * Explanation: Using a non-matching alkoxide (e.g., sodium ethoxide with methyl esters) will lead to the formation of a mixture of esters, resulting in a more complex product mixture.
Symptom 3: Low Isolated Yield After Purification
Potential Cause Troubleshooting Action & Explanation
Product Loss During Aqueous Workup * Action: The sodium salt of the β-keto ester product may have some solubility in water. After neutralization, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize recovery. * Explanation: Incomplete extraction will lead to significant loss of product.
Decomposition on Silica Gel * Action: The β-keto ester product can be sensitive to the acidic nature of standard silica gel, potentially causing degradation. Consider neutralizing the silica gel with triethylamine before use, or use an alternative purification method such as crystallization or distillation under reduced pressure if the product is thermally stable. * Explanation: The acidic surface of silica gel can promote decomposition of sensitive compounds.
Incomplete Reaction * Action: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider extending the reaction time or gently increasing the temperature. * Explanation: Claisen condensations can sometimes be slow, and insufficient reaction time will naturally lead to a low yield.

Proposed Experimental Protocol

This protocol is a representative procedure based on the principles of the crossed Claisen condensation. Optimization may be required.

Materials:

  • Methyl isonicotinate

  • Methyl acetate

  • Sodium methoxide (NaOMe) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate for extraction

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous toluene (or THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Base Addition: Add sodium methoxide (1.1 equivalents) to the solvent. If using NaH, wash the mineral oil from the NaH with anhydrous hexanes and then add the NaH to the reaction flask.

  • Reactant Addition: Add methyl isonicotinate (1.2 equivalents) to the flask. Cool the mixture to 0 °C in an ice bath.

  • Enolate Formation & Condensation: Add methyl acetate (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding 1M HCl until the pH is approximately 6-7.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization.

Visualizing the Reaction and Potential Pitfalls

Diagram 1: Synthesis Pathway This diagram illustrates the main reaction for the synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

G cluster_reactants Reactants cluster_conditions Conditions Methyl Isonicotinate Methyl Isonicotinate Product Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Methyl Isonicotinate->Product Electrophile Methyl Acetate Methyl Acetate Methyl Acetate->Product Nucleophile (as enolate) 1. Strong Base (e.g., NaOMe) 1. Strong Base (e.g., NaOMe) 1. Strong Base (e.g., NaOMe)->Product 2. Anhydrous Solvent (e.g., Toluene) 2. Anhydrous Solvent (e.g., Toluene) 2. Anhydrous Solvent (e.g., Toluene)->Product 3. Acidic Workup (e.g., HCl) 3. Acidic Workup (e.g., HCl) 3. Acidic Workup (e.g., HCl)->Product

Caption: Main synthesis route via crossed Claisen condensation.

Diagram 2: Troubleshooting Logic Flow This diagram provides a logical flow for troubleshooting common issues leading to low yield.

G start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC/LC-MS) start->check_reaction no_product Mostly Starting Material? check_reaction->no_product multiple_products Multiple Products? check_reaction->multiple_products no_product->multiple_products No check_base Verify Base Strength & Stoichiometry no_product->check_base Yes check_hydrolysis Check for Hydrolysis/Decarboxylation multiple_products->check_hydrolysis Yes check_conditions Ensure Anhydrous Conditions check_base->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp check_self_cond Minimize Self-Condensation check_hydrolysis->check_self_cond check_transester Match Base to Ester check_self_cond->check_transester

Caption: Troubleshooting workflow for low yield issues.

References

  • Wikipedia. Claisen condensation. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Claisen condensation. [Link]

  • MDPI. Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. [Link]

  • PrepChem.com. Synthesis of (a) methyl isonicotinate. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. 21.9: The Claisen Condensation Reactions of Esters. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Google Patents. United States Patent (19). [Link]

  • Pearson. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • ResearchGate. Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. [Link]

  • PMC. Recent Developments in the Synthesis of β-Diketones. [Link]

  • Organic Syntheses. 4-PYRIDINECARBOXALDEHYDE OXIME. [Link]

  • Google Patents.
  • ResearchGate. Claisen Condensation of N -Methylpyrrolidinone and α-Chloronicotinic esters. [Link]

  • YouTube. 21.6 Claisen Condensation Reactions | Organic Chemistry. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Google Patents. Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)
  • Wikipedia. Methyl isonicotinate. [Link]

  • Google Patents. SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. [Link]

  • Google Patents. Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • PubMed. Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. [Link]

  • Organic Syntheses. N-HEXYLBENZAMIDE. [Link]

  • ACS Omega. Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. [Link]

  • Sciencemadness.org. Sodium Methoxide. [Link]

  • Scholars Research Library. Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. β-diketones: Important Intermediates for Drug Synthesis. [Link]

  • PubMed. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. [Link]

  • ResearchGate. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]

Sources

Optimization

Technical Support Center: Optimizing Pyridyl-β-Ketoester Synthesis

Welcome to the technical support center for the synthesis of pyridyl-β-ketoesters. These heterocyclic scaffolds are crucial building blocks in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyridyl-β-ketoesters. These heterocyclic scaffolds are crucial building blocks in medicinal chemistry and materials science. However, their synthesis, typically via a crossed Claisen condensation, presents unique challenges due to the electronic nature and basicity of the pyridine ring. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing pyridyl-β-ketoesters, and what is the core mechanism?

The most common and direct method is the crossed Claisen condensation . This reaction involves the C-C bond formation between two different esters: one that can form an enolate (the nucleophile) and one that cannot, or is less prone to, enolization (the electrophile).[1] In this specific synthesis, an aliphatic ester (e.g., ethyl acetate) is deprotonated by a strong base to form a nucleophilic enolate, which then attacks the carbonyl carbon of a pyridyl ester (e.g., ethyl isonicotinate). The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating an alkoxide to form the final β-ketoester.[2]

The overall process is driven to completion because the resulting β-ketoester has highly acidic α-protons (pKa ≈ 11) that are immediately deprotonated by the alkoxide base in the reaction mixture.[2] This final, essentially irreversible acid-base step acts as the thermodynamic sink for the entire reaction sequence.[2]

Claisen_Mechanism

Q2: Why is the choice of base so critical, and what are the best options?

The base must be strong enough to deprotonate the α-carbon of the aliphatic ester (pKa ≈ 25) but should not interfere with the reaction in other ways.[3] There are two primary considerations:

  • Strength: The base must have a conjugate acid with a pKa significantly higher than 25.

  • Nucleophilicity: The base should ideally be non-nucleophilic to avoid unwanted side reactions like ester hydrolysis or transesterification.[1]

Commonly Used Bases:

BaseAbbreviationTypical pKa (Conjugate Acid)Key Characteristics & Use Cases
Sodium HydrideNaH~36 (H₂)Strong, non-nucleophilic, inexpensive. Reaction is heterogeneous. Requires anhydrous conditions as it reacts violently with water. Often used in excess.[1]
Sodium EthoxideNaOEt~16 (EtOH)Used when ethyl esters are reactants to prevent transesterification. It's a classic choice but less effective if the enolate is not sufficiently acidic.[1]
Lithium DiisopropylamideLDA~36 (Diisopropylamine)Very strong, sterically hindered, non-nucleophilic base. Ideal for achieving complete and rapid enolate formation at low temperatures, minimizing side reactions.[4]

Expert Insight: For pyridyl-β-ketoester synthesis, LDA or NaH are generally superior to alkoxides. LDA offers kinetic control at low temperatures, which can be crucial for preventing side reactions involving the pyridine ring.[5] NaH is a robust and common choice, driving the reaction under thermodynamic control.

Q3: How does the position of the nitrogen atom (2-, 3-, or 4-position) in the pyridyl ester affect the reaction?

The position of the nitrogen atom significantly impacts the electrophilicity of the ester's carbonyl carbon due to its electron-withdrawing inductive and mesomeric effects.

  • 2- and 4-Pyridyl Esters: The nitrogen atom is in conjugation with the carbonyl group, making the carbonyl carbon more electron-deficient and thus more reactive towards nucleophilic attack. This generally leads to higher yields compared to the 3-pyridyl isomer.

  • 3-Pyridyl Esters: The nitrogen is not in direct conjugation with the ester group. Its influence is primarily inductive, resulting in a less activated carbonyl group and potentially slower or less efficient reactions.

Furthermore, the basicity of the pyridine nitrogen (pKa of pyridinium ion ≈ 5.2) can complicate the reaction by reacting with acidic species or coordinating to metal cations from the base.[6]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Q: I've mixed my pyridyl ester, ethyl acetate, and NaH, but TLC/LC-MS analysis shows mostly unreacted starting materials. What went wrong?

This is a common issue that typically points to problems with enolate formation or stability.

A: Probable Causes & Solutions:

  • Insufficient or Inactive Base: The Claisen condensation requires a full stoichiometric equivalent of base because the product is more acidic than the starting ester and consumes the base to form a stable enolate.[2]

    • Solution: Ensure you are using at least 1.0-1.2 equivalents of a strong base. If using NaH, ensure it is fresh; it can be passivated by a layer of NaOH if not stored under inert conditions. Use NaH from a freshly opened container or wash it with dry hexanes before use.

  • Presence of Protic Contaminants: Water or alcohol impurities will quench the strong base and the enolate as it forms.

    • Solution: Rigorously dry all glassware in an oven. Use anhydrous solvents, preferably distilled over a suitable drying agent (e.g., THF over sodium/benzophenone). Handle hygroscopic bases like NaH in an inert atmosphere (glovebox or under Argon/Nitrogen).

  • Reaction Temperature is Too Low: While LDA reactions are run at low temperatures (-78 °C), reactions with NaH often require initial room temperature or gentle heating to initiate the reaction, especially for less reactive substrates.

    • Solution: Try warming the reaction mixture gently (e.g., to 40-50 °C) to facilitate the reaction. Monitor the progress by TLC.

Troubleshooting_LowYield

Problem 2: Significant Formation of Side Products

Q: My reaction works, but I get a complex mixture of products, including a significant amount of self-condensed ethyl acetoacetate. How can I improve selectivity?

This issue arises from competing reaction pathways. Improving selectivity requires optimizing conditions to favor the desired crossed-condensation.

A: Probable Causes & Solutions:

  • Self-Condensation of the Enolizable Ester: If the rate of self-condensation is competitive with the rate of crossed-condensation, a mixture of products will result. This is especially true if the pyridyl ester is not sufficiently electrophilic.

    • Solution (Kinetic Control): Use LDA at -78 °C. Add the aliphatic ester slowly to a solution of LDA to pre-form the enolate completely. Then, slowly add the pyridyl ester to this enolate solution. This strategy ensures that the concentration of the neutral aliphatic ester is minimized when the enolate is present, thus suppressing self-condensation.

  • N-Acylation of the Pyridine Ring: The basic nitrogen of the pyridine can act as a nucleophile, attacking the acylating agent (another ester molecule or the product itself), leading to complex byproducts.

    • Solution: While less common in Claisen-type reactions compared to acylations with acid chlorides, this can be an issue. Using a non-nucleophilic, hindered base like LDA can help. Alternatively, the pyridine nitrogen can be temporarily protected, for example, by converting it to an N-oxide. The N-oxide group is electron-withdrawing, which also increases the electrophilicity of the carbonyl, and can be removed later.

  • Hydrolysis and Decarboxylation: The β-ketoester product can be hydrolyzed to a β-ketoacid during aqueous workup, which can then readily decarboxylate (lose CO₂) upon heating or under acidic/basic conditions to yield a ketone.[7]

    • Solution: Perform the acidic quench at a low temperature (0 °C). Minimize the time the product is in contact with strong acid or base. Avoid heating the product mixture until after purification. If decarboxylation is persistent, consider purification methods that do not require heat, such as column chromatography over flash distillation.

Problem 3: Difficulty with Product Purification

Q: The crude product is a dark oil, and it's difficult to purify by column chromatography. What are the best practices for purification?

The basicity of the pyridine moiety and the acidity of the β-ketoester can make purification challenging.

A: Probable Causes & Solutions:

  • Product Streaking on Silica Gel: The basic pyridine nitrogen can interact strongly with the acidic silica gel, leading to poor separation and low recovery.

    • Solution: Deactivate the silica gel by adding 1-2% triethylamine (NEt₃) or ammonia solution to the eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, allowing the pyridyl compound to elute cleanly.

  • Product Chelation/Degradation on Column: The β-ketoester can exist in keto-enol tautomeric forms and may chelate to trace metals or degrade on the column.

    • Solution: In addition to deactivating the silica, work quickly and avoid leaving the product on the column for extended periods. After collecting fractions, immediately remove the solvent under reduced pressure at low temperature.

Detailed Experimental Protocol

Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate via NaH-mediated Condensation

This protocol is a representative procedure adapted from literature reports.[8]

Reagents & Equipment:

  • Ethyl isonicotinate (1 equiv.)

  • Ethyl acetate (2-3 equiv., dried over CaH₂)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon line.

Procedure:

  • Preparation: Oven-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

  • Base Suspension: To the three-neck flask, add sodium hydride (1.2 equiv.). Wash the NaH dispersion three times with dry hexanes to remove the mineral oil, decanting the hexanes carefully via cannula each time. Place the washed NaH under a positive pressure of nitrogen.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Enolate Formation: In a separate flask, mix ethyl acetate (2-3 equiv.) with anhydrous THF. Add this solution dropwise to the NaH slurry at 0 °C over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

  • Condensation: Dissolve ethyl isonicotinate (1 equiv.) in anhydrous THF and add it dropwise to the reaction mixture at room temperature. After addition, heat the reaction to a gentle reflux (or ~50 °C) and monitor by TLC until the pyridyl ester is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Very carefully and slowly quench the reaction by the dropwise addition of 1 M HCl until the gas evolution ceases and the pH is ~5-6.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient, with the eluent containing 1% triethylamine to prevent streaking.

References

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Leah4sci. (2020). Claisen Condensation of Esters. YouTube. [Link]

  • Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Reddit. (2023). LDA vs NAH?. r/Mcat. [Link]

  • ResearchGate. (2015). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]

Sources

Troubleshooting

Removal of unreacted starting materials in "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" preparation

Technical Support Center: Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate A Guide to Post-Reaction Purification and Troubleshooting Welcome to the technical support guide for the synthesis and purification of Methyl 2,4-dioxo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

A Guide to Post-Reaction Purification and Troubleshooting

Welcome to the technical support guide for the synthesis and purification of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. As Senior Application Scientists, we understand that the successful isolation of a target molecule is as critical as the synthesis itself. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials after the Claisen condensation reaction used to prepare this versatile β-keto ester intermediate.

The typical synthesis involves the condensation of 4-acetylpyridine with a dialkyl oxalate (e.g., dimethyl oxalate or diethyl oxalate) in the presence of a strong base like sodium methoxide or sodium ethoxide. While the reaction is robust, the workup and purification stages are crucial for obtaining a high-purity product and require a clear understanding of the chemical properties of both the desired product and the potential contaminants.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

Physicochemical Properties for Separation

A successful purification strategy relies on exploiting the differences in the physical and chemical properties of the components in your crude reaction mixture. The table below summarizes key data for the product and common starting materials.

CompoundFormulaM.W. ( g/mol )Formm.p. (°C)b.p. (°C)Key Chemical Property
Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (Product) C₁₀H₉NO₄207.18Solid98-99N/AAcidic α-proton (pKa ≈ 11)[1]
4-Acetylpyridine (Starting Material) C₇H₇NO121.14Liquid13-16212-213[2]Basic (pKa of conj. acid ≈ 5.2)[3]
Dimethyl Oxalate (Starting Material) C₄H₆O₄118.09Solid54163-164Neutral Ester
Diethyl Oxalate (Starting Material) C₆H₁₀O₄146.14Liquid-40.6185.4Neutral Ester
Sodium Methoxide (Base) CH₃ONa54.02Solid>300 (dec.)N/AStrong Base
Q1: My crude product is heavily contaminated with unreacted 4-acetylpyridine. How do I remove it effectively?

Answer:

The most effective method for removing 4-acetylpyridine is an acid-base liquid-liquid extraction . This technique leverages the basicity of the pyridine nitrogen atom.

Causality: The pyridine nitrogen in 4-acetylpyridine is a weak base. By washing your organic solution with a dilute aqueous acid (e.g., 1 M HCl), the pyridine nitrogen is protonated to form a pyridinium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your neutral or weakly acidic product remains in the organic layer. A pH below 2 is often recommended to ensure complete protonation and removal of pyridine derivatives.[4]

Step-by-Step Protocol: Acid Wash

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of cold 1 M hydrochloric acid (HCl).

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the 4-acetylpyridinium hydrochloride salt.

  • Repeat: Repeat the acid wash (Step 2-4) one or two more times to ensure complete removal.

  • Neutralization & Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Verification: Spot a sample of your washed organic layer and the unwashed crude material on a TLC plate. The spot corresponding to 4-acetylpyridine should be absent or significantly diminished in the washed sample.

Q2: How can I eliminate unreacted dimethyl oxalate or diethyl oxalate from my product?

Answer:

Dialkyl oxalates are neutral esters and cannot be removed with a simple acid or base wash. The two most common methods are column chromatography and recrystallization .

Causality:

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is more polar than diethyl oxalate due to the pyridine ring and the diketone functionality. Therefore, it will adhere more strongly to the silica, allowing the less polar diethyl oxalate to elute first with a less polar solvent system.[5][6]

  • Recrystallization: This method is effective if the product is a solid and the impurity is a liquid or present in a small amount. Since your product is a solid (m.p. 98-99 °C) and diethyl oxalate is a liquid, dissolving the crude material in a hot solvent and allowing it to cool slowly should cause the pure product to crystallize out, leaving the impurity in the mother liquor.

Step-by-Step Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). A good starting point for the eluent is a 3:1 to 1:1 mixture of hexanes:EtOAc.

  • Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or DCM and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the prepared column.

  • Elute: Run the column, collecting fractions. Start with a lower polarity eluent (e.g., 20% EtOAc in hexanes) to elute the non-polar impurities like diethyl oxalate first.

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 40-50% EtOAc in hexanes) to elute your more polar product.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: The reaction was performed with sodium methoxide. How do I properly quench the reaction and remove the base?

Answer:

Quenching is a critical step that must be performed carefully. The product, a β-keto ester, has an acidic proton and will exist as its sodium enolate salt at the end of the reaction.[1][7] An acidic workup is required to neutralize the base and protonate the enolate to yield the final product.[8]

Causality: The Claisen condensation is thermodynamically driven by the final deprotonation of the β-keto ester product by the alkoxide base. This forms a resonance-stabilized enolate.[7][8] To isolate the neutral product, you must add an acid to protonate this enolate. Adding acid also neutralizes any remaining unreacted base.

Step-by-Step Protocol: Acidic Workup

  • Cooling: After the reaction is complete, cool the reaction mixture in an ice-water bath to control the heat generated during neutralization.

  • Quenching: Slowly and carefully add a dilute acid, such as 1 M HCl or a saturated aqueous solution of ammonium chloride (NH₄Cl), with stirring until the mixture is acidic (pH ~5-6).

  • Extraction: Add an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel.

  • Wash and Separate: Wash the organic layer with water and then with brine.

  • Dry and Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can then be further purified.

Purification Strategy Workflow

The following diagram outlines a logical workflow for the purification of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate based on the impurities present.

PurificationWorkflow start Crude Reaction Mixture (Product Enolate, Unreacted SMs, Base) quench Acidic Workup (e.g., 1M HCl) start->quench 1. Neutralize extract Liquid-Liquid Extraction (EtOAc / Water) quench->extract 2. Partition acid_wash Acid Wash (Removes 4-Acetylpyridine) extract->acid_wash 3. Purify Organic Layer neutral_wash Wash with NaHCO₃ & Brine acid_wash->neutral_wash dry Dry (Na₂SO₄) & Concentrate neutral_wash->dry crude_product Crude Solid/Oil (Product, Oxalate) dry->crude_product chromatography Column Chromatography (Removes Oxalate) crude_product->chromatography If oily or highly impure recrystallize Recrystallization crude_product->recrystallize If solid & mostly pure final_product Pure C₁₀H₉NO₄ chromatography->final_product recrystallize->final_product

Sources

Optimization

Technical Support Center: Stabilizing Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate During Experimental Workup

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. This document provides in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and purification of this compound. Our goal is to equip you with the knowledge to prevent decomposition and ensure the integrity of your experimental results.

Understanding the Molecule: Key Stability Challenges

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a β-keto ester, a class of compounds known for their synthetic utility and inherent instabilities.[1] The primary challenges during workup stem from its susceptibility to hydrolysis and subsequent decarboxylation, particularly under acidic or basic conditions.[2][3] The presence of the pyridine ring introduces additional considerations, such as its basicity and potential for metal chelation.

Core Instability Pathways
  • Hydrolysis: The ester functional group can be cleaved by water, a reaction catalyzed by both acids and bases, to form the corresponding β-keto acid.[2][4]

  • Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide upon gentle heating, leading to the formation of a ketone.[3][5][6]

  • Keto-Enol Tautomerism: Like other 1,3-dicarbonyl compounds, this molecule exists in equilibrium between its keto and enol forms.[7][8][9][10] The position of this equilibrium is influenced by the solvent, pH, and presence of other substances, which can affect its reactivity and chromatographic behavior.[7][8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup and purification of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

Issue 1: Low or Inconsistent Yields After Aqueous Workup

Question: I'm experiencing significant product loss after performing a standard aqueous workup (e.g., washing with aqueous acid or base). What is causing this, and how can I prevent it?

Answer:

Product loss during aqueous workup is the most common issue and is almost always linked to hydrolysis and subsequent decarboxylation.

Causality:

  • Acid-Catalyzed Hydrolysis: Washing with an acidic solution (e.g., dilute HCl) to remove basic impurities will protonate the pyridine nitrogen. However, it can also catalyze the hydrolysis of the methyl ester.[3][4] The resulting β-keto acid is prone to decarboxylation, especially if the workup involves any heating.[5][6]

  • Base-Catalyzed Hydrolysis (Saponification): Washing with a basic solution (e.g., NaHCO₃ or NaOH) to remove acidic byproducts will deprotonate the acidic α-hydrogen between the carbonyls, but it can also promote hydrolysis of the ester to form a carboxylate salt.[2][4] While the salt is more stable against decarboxylation, acidification in a subsequent step to neutralize and extract the product will generate the unstable β-keto acid, leading to product loss.

Solution Workflow:

Caption: Decision workflow for a stability-focused workup.

Recommended Protocol:

  • Neutral Quench: Quench the reaction by adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or simply ice-cold water.

  • Extraction: Promptly extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing:

    • To remove acidic impurities, wash cautiously with a small amount of cold, saturated sodium bicarbonate (NaHCO₃) solution. Monitor the pH of the aqueous layer to ensure it does not become strongly basic.

    • To remove basic impurities, avoid strong acid washes. A simple wash with brine (saturated NaCl solution) is the safest option. The slight acidity of silica gel during chromatography is often sufficient to remove minor basic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Crucially, keep the temperature of the water bath low (ideally below 30-40°C) to prevent thermal decarboxylation.

Issue 2: Product Streaking or Decomposition on Silica Gel Chromatography

Question: My product appears to be decomposing or streaking badly during silica gel column chromatography. Why is this happening?

Answer:

This issue is often due to the interaction of the compound with the stationary phase.

Causality:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic. This acidity can be sufficient to catalyze the hydrolysis of the ester if the solvent system contains protic solvents (like methanol) or residual water. The pyridine moiety can also interact strongly with the acidic silanol groups, leading to tailing and poor separation.

  • Keto-Enol Tautomerism: The compound can equilibrate between its keto and enol forms on the column.[7][8] If the solvent polarity is not optimal, this on-column equilibration can manifest as band broadening or streaking.

Solutions and Optimization:

ParameterRecommendationRationale
Stationary Phase Use neutral alumina or deactivated silica gel.Minimizes acid-catalyzed decomposition and strong interactions with the basic pyridine ring.
Deactivation To deactivate silica, co-load the column with a solvent mixture containing a small amount (0.1-1%) of a neutral or basic additive like triethylamine or pyridine.The additive neutralizes active acidic sites on the silica surface, improving peak shape and reducing decomposition.
Solvent System Use anhydrous solvents. A non-polar/polar aprotic system (e.g., Hexane/Ethyl Acetate, Toluene/Ethyl Acetate) is preferred.Minimizes the risk of hydrolysis. Avoids protic solvents like methanol if decomposition is observed.
Loading Technique Use a dry-loading technique.Adsorbing the crude product onto a small amount of silica or Celite® and loading the dry powder onto the column avoids introducing large amounts of polar, potentially protic, crude-dissolving solvent directly to the column head.
Issue 3: Discoloration or Presence of Insoluble Material Upon Storage

Question: After purification, my seemingly pure compound develops a yellow or brown color, or some insoluble material appears over time. What is the cause?

Answer:

Discoloration and insolubility suggest degradation upon storage.

Causality:

  • Oxidation/Decomposition: The pyridine ring and the dicarbonyl moiety can be susceptible to long-term oxidative degradation, which is often accelerated by light and air.

  • Metal Contamination: The β-keto ester functionality is an excellent chelating agent for metal ions.[11][12] Trace metal contaminants from reagents, spatulas, or glassware can form colored complexes or catalyze decomposition.

Storage Protocol:

  • Purity: Ensure the product is free of solvent and trace impurities post-purification.

  • Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., nitrogen or argon).

  • Protection from Light: Use an amber vial or store the vial in a dark place.

  • Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to minimize the rate of any potential degradation reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use a strong base like LiOH or NaOH to hydrolyze the ester to the carboxylic acid and then re-esterify? A1: This is a high-risk strategy. While saponification will form the carboxylate salt, the subsequent acidification step required before re-esterification will generate the highly unstable β-keto acid, which is very likely to decarboxylate.[2][6] It is better to preserve the ester group throughout the workup if it is the desired final product.

Q2: What is the ideal pH range to maintain during an aqueous workup? A2: The ideal pH is as close to neutral (pH 7) as possible. If an acid or base wash is unavoidable, aim for a brief exposure to a pH between 6 and 8. Use weak acids/bases (like saturated NaHCO₃) and perform the wash quickly at low temperatures.

Q3: My NMR spectrum shows multiple species. Is this decomposition? A3: Not necessarily. It is likely you are observing the keto-enol tautomerism.[7][8][10] The ratio of keto to enol form is highly dependent on the NMR solvent.[8] For example, deuterated chloroform (CDCl₃) tends to favor the keto form, while solvents like DMSO-d₆ can stabilize the enol form through hydrogen bonding.

Caption: Keto-Enol tautomeric equilibrium.

Q4: Are there alternative purification methods to silica gel chromatography? A4: Yes. If the product is sufficiently crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent, non-destructive purification method. Preparative thin-layer chromatography (prep-TLC) can also be used for small quantities, but the same precautions regarding the stationary phase apply.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]

  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • Van, T. H., et al. (2024). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Drug Testing and Analysis. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). Synthesis Methods of Metal Chelates b-ketoesters – (A Critical Review). Retrieved from [Link]

  • Andrey K. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Retrieved from [Link]

  • Van, T. H., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

  • Bartók, M., et al. (2007). Enantioselective Decarboxylation of Beta-Keto Esters With Pd/amino Alcohol Systems: Successive Metal Catalysis and Organocatalysis. PubMed. Retrieved from [Link]

  • Trage, C., Schröder, D., & Schwarz, H. (2005). Coordination of iron(III) cations to beta-keto esters as studied by electrospray mass spectrometry: implications for iron-catalyzed Michael addition reactions. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Journal of Chemical Education. (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. Retrieved from [Link]

  • Huynh, L. K., et al. (2013). Reaction pathways for the thermal decomposition of methyl butanoate. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Mastering β-keto esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,4-dioxo-4-phenylbutanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • MDPI. (2021). Unexpected Metal-Free Dehydrogenation of a β-Ketoester to a Phenol Using a Recyclable Oxoammonium Salt. Retrieved from [Link]

  • Chemsrc. (2025). METHYL 2,4-DIOXO-4-PHENYLBUTANOATE. Retrieved from [Link]

  • The Chem Connections Homepage. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]

  • Wiley. (2017). Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers. PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in the Claisen Condensation of Pyridyl Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for one of the more nuanced challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for one of the more nuanced challenges in modern synthetic chemistry: controlling the regioselectivity of the Claisen condensation when working with pyridyl esters. The unique electronic properties of the pyridine ring introduce a layer of complexity not encountered with their carbocyclic analogs. This resource will help you navigate these challenges, optimize your reaction conditions, and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in the Claisen condensation of pyridyl esters so challenging?

The primary challenge stems from the electronic nature of the pyridine ring. Unlike a simple benzene ring, the nitrogen atom in pyridine is electron-withdrawing, which influences the reactivity of the entire molecule in several ways:

  • Altered Acidity of α-Hydrogens: The electron-withdrawing nature of the pyridine ring increases the acidity of the α-protons on an adjacent alkyl chain of the ester. This can be beneficial for enolate formation but also introduces competition if multiple acidic sites are present. The position of the nitrogen atom (2, 3, or 4) significantly modulates this effect through a combination of inductive and resonance effects.

  • Modified Carbonyl Electrophilicity: The pyridine ring also influences the electrophilicity of the ester carbonyl carbon. An electron-withdrawing group generally increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2][3][4]

  • Chelation Effects: The lone pair of electrons on the pyridine nitrogen can chelate with the metal cation of the base or the resulting enolate, influencing the enolate's structure, stability, and reactivity.[5][6] This can lead to the formation of specific, and sometimes unexpected, regioisomers.

  • Potential for Side Reactions: The pyridine nitrogen is basic and can interact with the reagents, potentially leading to undesired side reactions or catalyst inhibition.

These factors combined can lead to a mixture of products, making the purification process difficult and reducing the overall yield of the desired regioisomer.

Q2: I am observing a mixture of regioisomers in my crossed Claisen condensation between a pyridyl ester and another ester. How can I improve the selectivity?

A mixture of regioisomers is a common problem in crossed Claisen condensations.[7] To favor the formation of a single product, consider the following strategies:

  • Use a Non-enolizable Pyridyl Ester: If your synthetic route allows, design your pyridyl ester to be non-enolizable (i.e., lacking α-hydrogens). This ensures that it can only act as the electrophile (the "acceptor") in the reaction. Common examples of non-enolizable esters include benzoates and pivalates.

  • Pre-formation of the Enolate: A highly effective strategy is to pre-form the enolate of the enolizable ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[8] Once the enolate is formed, the pyridyl ester is added slowly to the reaction mixture. This method gives you precise control over which ester acts as the nucleophile.

  • Stoichiometry Control: Use an excess of the non-enolizable ester. This will statistically favor the desired cross-condensation product over the self-condensation of the enolizable ester.

Q3: My Claisen condensation with a pyridyl ester is not proceeding, or the yield is very low. What are the likely causes?

Low or no yield can be frustrating, but it's often traceable to a few key factors:

  • Inappropriate Base: The choice of base is critical in a Claisen condensation.[9][10] Using a base with a different alkoxide than the ester (e.g., methoxide with an ethyl ester) can lead to transesterification, consuming your starting material.[9] Hydroxide bases should be avoided as they can cause saponification (hydrolysis) of the ester.[11] For pyridyl esters, the basicity of the pyridine nitrogen itself can interfere with weaker bases. A strong, non-nucleophilic base like LDA or a stoichiometric amount of a strong alkoxide base is often necessary.[12]

  • Insufficiently Acidic α-Hydrogens: While the pyridine ring generally increases the acidity of α-hydrogens, if there are other electron-donating groups on the ester, the pKa might still be too high for the chosen base to effectively deprotonate.

  • Steric Hindrance: Bulky substituents on either the pyridyl ester or the other reacting ester can sterically hinder the approach of the nucleophilic enolate to the electrophilic carbonyl carbon.

  • Reaction Conditions: Ensure your reaction is conducted under strictly anhydrous conditions, as water will quench the base and the enolate. The reaction temperature is also a critical parameter to optimize.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in the Self-Condensation of an Enolizable Pyridyl Ester

Problem: You are performing a self-condensation of a pyridyl ester with multiple potential enolization sites, leading to a mixture of β-keto pyridyl ester regioisomers.

Underlying Science: The regioselectivity of deprotonation is governed by a delicate balance of electronic and steric factors. The position of the nitrogen in the pyridine ring plays a crucial role in determining the acidity of adjacent protons.

  • Electronic Effects: The electron-withdrawing nature of the sp²-hybridized nitrogen atom increases the acidity of protons on adjacent carbons. This effect is most pronounced at the positions ortho and para to the nitrogen.

  • Chelation Control: The pyridine nitrogen can act as a directing group through chelation with the lithium cation of a base like LDA. This can favor deprotonation at a specific ortho position, a principle well-established in directed ortho metalation (DoM).[10][13][14]

Troubleshooting Steps:

  • Base Selection for Kinetic vs. Thermodynamic Control:

    • For the Kinetic Enolate (less substituted, formed faster): Use a strong, sterically hindered, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C). The bulkiness of LDA will favor deprotonation at the less sterically hindered acidic proton.

    • For the Thermodynamic Enolate (more substituted, more stable): Use a smaller, strong base like sodium hydride (NaH) or potassium hydride (KH) at higher temperatures. This allows for equilibration to the more stable enolate.

  • Leveraging Chelation with Lewis Acids:

    • The addition of a Lewis acid can promote chelation with the pyridine nitrogen and the carbonyl oxygen, locking the conformation of the ester and potentially directing deprotonation to a specific site. Experiment with Lewis acids like MgBr₂·OEt₂ or ZnCl₂.

  • Solvent Effects:

    • The polarity of the solvent can influence the aggregation state of the base and the structure of the enolate. In general, polar apathetic solvents like tetrahydrofuran (THF) are preferred. The addition of a co-solvent like hexamethylphosphoramide (HMPA) can sometimes alter the regioselectivity, but be mindful of its toxicity.

Experimental Protocol: Regioselective Enolate Formation using LDA

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the flask.

  • Add the enolizable pyridyl ester dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Slowly add the electrophilic ester (in a crossed Claisen) or allow the reaction to warm slowly to room temperature for self-condensation.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

Guide 2: Unwanted N-Alkylation or N-Acylation Side Reactions

Problem: You are observing side products resulting from the reaction at the pyridine nitrogen instead of the desired C-C bond formation.

Underlying Science: The pyridine nitrogen is a nucleophilic and basic site.[15] It can compete with the desired enolate formation by reacting with electrophiles present in the reaction mixture or by being protonated by acidic species.

Troubleshooting Steps:

  • Protect the Pyridine Nitrogen: If other strategies fail, consider protecting the pyridine nitrogen. The most common protecting group for pyridines is the N-oxide. The N-oxide can be readily formed by treating the pyridine with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). After the Claisen condensation, the N-oxide can be removed by reduction.

  • Choice of Base and Reaction Conditions: Using a non-nucleophilic base like LDA minimizes the risk of the base itself adding to the pyridine ring. Running the reaction at low temperatures will also disfavor side reactions at the nitrogen.

  • Order of Addition: Always add the base to the ester to form the enolate before introducing any other electrophiles.

Data Summary and Visualization

Table 1: Influence of Pyridine Nitrogen Position on α-Hydrogen Acidity (Predicted)

Pyridyl Ester MoietyPosition of α-HydrogenPredicted Relative pKaRationale
2-pyridylacetylMethylene adjacent to ringLowestStrong inductive effect from adjacent nitrogen.
3-pyridylacetylMethylene adjacent to ringIntermediateInductive effect is weaker at the meta position.
4-pyridylacetylMethylene adjacent to ringLowStrong resonance and inductive withdrawal at the para position.

Note: Actual pKa values can be influenced by the ester group and solvent.

Diagram 1: General Workflow for a Crossed Claisen Condensation of a Pyridyl Ester

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: C-C Bond Formation cluster_step3 Step 3: Elimination & Deprotonation cluster_step4 Step 4: Acidic Workup enolizable_ester Enolizable Ester lda LDA in THF, -78°C enolizable_ester->lda enolate Lithium Enolate lda->enolate pyridyl_ester Pyridyl Ester (Electrophile) enolate->pyridyl_ester Slow Addition tetrahedral_intermediate Tetrahedral Intermediate pyridyl_ester->tetrahedral_intermediate beta_keto_ester β-Keto Pyridyl Ester tetrahedral_intermediate->beta_keto_ester -ROH enolate_product Product Enolate beta_keto_ester->enolate_product + Base acid_workup Aqueous Acid (e.g., NH4Cl) enolate_product->acid_workup alkoxide Alkoxide final_product Final β-Keto Pyridyl Ester acid_workup->final_product

Caption: Workflow for a crossed Claisen condensation.

Diagram 2: Factors Influencing Regioselectivity

G cluster_factors Influencing Factors cluster_conditions Controlling Conditions regioselectivity Regioselectivity electronics Electronic Effects (Inductive & Resonance) electronics->regioselectivity sterics Steric Hindrance sterics->regioselectivity chelation Chelation Control chelation->regioselectivity base Choice of Base (e.g., LDA vs. NaH) base->regioselectivity temperature Temperature temperature->regioselectivity lewis_acid Lewis Acid Additives lewis_acid->regioselectivity

Caption: Key factors controlling regioselectivity.

References

  • Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726–9727. [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. Retrieved from [Link]

  • Smith, A. M., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14368-14378. [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Myers, A. G. (n.d.). Directed (ortho) Metallation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • Pearson+. (n.d.). Why is a ketone more reactive/electrophilic than an ester? Study Prep. Retrieved from [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(5), 208–223. [Link]

  • Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Retrieved from [Link]

  • Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.4: Electrophilicity of Carbonyl Groups Versus Carboxyl Groups. Retrieved from [Link]

  • Reddit. (2017). Accurate reason for why carbonyl carbons are electrophilic. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Carbonyls are Electrophiles. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • PubMed. (2022). Chelating effect between uranyl and pyridine N containing covalent organic frameworks: A combined experimental and DFT approach. Retrieved from [Link]

  • MDPI. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen Condensation. Retrieved from [Link]

  • PubMed Central. (2022). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Retrieved from [Link]

  • Chad's Prep. (n.d.). Claisen Condensation Reactions. Retrieved from [Link]

  • YouTube. (2018). 21.6a Claisen Condensation Reactions. Retrieved from [Link]

  • University of Bristol. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]

  • ResearchGate. (2025). Chiral Lewis Acid Catalyzed Enantioselective Conjugate Radical Additions to α,β-Unsaturated 2-Pyridyl Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel pyridine-based covalent organic framework containing N,N,N-chelating sites for selective detection and effective removal of nickel. Retrieved from [Link]

  • MDPI. (n.d.). Nucleophilic Dearomatization of Activated Pyridines. Retrieved from [Link]

  • PubMed. (2002). The Claisen condensation in biology. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Ethyl nicotinate (FDB001016). Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Claisen condensation. Retrieved from [Link]

  • YouTube. (2021). 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020). Claisen condensation of esters. Retrieved from [Link]

  • PubMed. (n.d.). Interactions of the pyridine-2-carboxaldehyde Isonicotinoyl Hydrazone Class of Chelators With Iron and DNA: Implications for Toxicity in the Treatment of Iron Overload Disease. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Welcome to the technical support center for the synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and successfully scale up this important chemical synthesis.

The synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, a valuable β-keto ester intermediate, is typically achieved through a Claisen condensation reaction.[1][2] This process involves the reaction of an ester with another carbonyl compound in the presence of a strong base to form a carbon-carbon bond.[2] Specifically, for this synthesis, methyl isonicotinate reacts with dimethyl oxalate in the presence of a base like sodium methoxide.

This guide is structured to address potential issues you may encounter, from initial setup to final product purification, ensuring a robust and reproducible scale-up process.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering probable causes and actionable solutions.

Problem 1: Low or No Product Yield

A common and frustrating issue is a lower-than-expected yield or the complete absence of the desired product. Several factors can contribute to this outcome.

Possible Causes & Solutions

Possible Cause Detailed Explanation & Recommended Solution
Inactive or Insufficient Base The Claisen condensation is highly dependent on a strong base to deprotonate the ester, forming the reactive enolate.[1][2] Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used. If these bases have been exposed to atmospheric moisture, they will be quenched and rendered ineffective. Solution: Always use freshly opened or properly stored anhydrous base. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). If base deactivation is suspected, consider using a freshly prepared solution of sodium methoxide in anhydrous methanol.[3]
Inadequate Solvent Purity The presence of water or protic impurities in the solvent will neutralize the strong base and inhibit enolate formation.[4] Solution: Use anhydrous solvents. For instance, tetrahydrofuran (THF) should be distilled from a suitable drying agent like sodium/benzophenone immediately before use.[4]
Incorrect Stoichiometry The molar ratios of the reactants and the base are critical. An insufficient amount of base will lead to incomplete deprotonation and low conversion. Conversely, a large excess of base can sometimes promote side reactions. A stoichiometric amount of base is required because it is consumed in the final deprotonation step that drives the reaction to completion.[2] Solution: Carefully calculate and measure the molar equivalents of all reagents. A typical starting point is to use a slight excess (1.1-1.2 equivalents) of the base relative to the limiting reagent.
Reaction Equilibrium The Claisen condensation is a reversible reaction. To drive the reaction towards the product, the resulting β-keto ester must have an acidic α-hydrogen that can be deprotonated by the alkoxide base. This final, essentially irreversible deprotonation step shifts the equilibrium in favor of the product.[5] Solution: Ensure that the reaction conditions allow for this final deprotonation. The use of a sufficiently strong base in at least a stoichiometric amount is crucial.[2]
Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of unwanted side products.

Possible Causes & Solutions

Possible Cause Detailed Explanation & Recommended Solution
Self-Condensation of Dimethyl Oxalate If the reaction conditions are not carefully controlled, dimethyl oxalate can undergo self-condensation. Solution: A common strategy to mitigate this is the slow, controlled addition of the enolizable ester (in this case, derived from methyl isonicotinate) to the mixture of the non-enolizable ester (dimethyl oxalate) and the base. This ensures that the concentration of the enolate is always low, favoring the mixed Claisen condensation.
Transesterification If the alkoxide base used does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of products.[5] For example, using sodium ethoxide with methyl esters can lead to the formation of ethyl esters. Solution: Match the alkoxide base to the ester. In the synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate from methyl isonicotinate and dimethyl oxalate, sodium methoxide is the appropriate base.[6]
Hydrolysis of Esters If there is any water present in the reaction mixture, the ester starting materials and the β-keto ester product can be hydrolyzed back to the corresponding carboxylic acids, especially under basic conditions.[5] Solution: Meticulously use anhydrous reagents and solvents and maintain an inert atmosphere throughout the reaction.
Problem 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Possible Causes & Solutions

Possible Cause Detailed Explanation & Recommended Solution
Product is an Oily Solid or Difficult to Crystallize The crude product may initially present as an oil, making it difficult to handle and purify by filtration. Solution: Vigorous stirring of the crude product in a suitable non-polar solvent (like diethyl ether or hexanes) can sometimes induce crystallization.[4] Scratching the inside of the flask with a glass rod can also initiate crystal formation. If these methods fail, purification by column chromatography is the next step.
Co-elution of Impurities during Chromatography The product and structurally similar impurities may have similar polarities, making separation by column chromatography difficult. Solution: Optimize the solvent system for column chromatography. A systematic approach using a gradient of solvents with increasing polarity (e.g., starting with a low polarity mixture like 9:1 hexanes:ethyl acetate and gradually increasing the proportion of ethyl acetate) can improve separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[7]
Product Instability β-keto esters can be susceptible to decomposition, especially under acidic or basic conditions or at elevated temperatures. Solution: During workup, neutralize the reaction mixture carefully with a mild acid (e.g., dilute HCl or ammonium chloride) at low temperatures. Avoid excessive heat during solvent removal by using a rotary evaporator at a moderate temperature. For long-term storage, keep the purified product in a cool, dark, and dry place, preferably under an inert atmosphere.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of the synthesis.

Q1: Why is a strong base like sodium methoxide necessary for this reaction?

A1: The Claisen condensation proceeds via an enolate intermediate, which is formed by the deprotonation of the α-carbon of an ester. The α-protons of esters are significantly less acidic than those of ketones or aldehydes. Therefore, a strong base, such as sodium methoxide, is required to generate a sufficient concentration of the enolate to initiate the reaction.[2] Hydroxide is not a suitable base as it would lead to saponification (hydrolysis) of the ester.[5]

Q2: Can I use a different base, such as Lithium Diisopropylamide (LDA)?

A2: While LDA is a strong, non-nucleophilic base often used to form enolates, it is not typically the first choice for a classic Claisen condensation.[2] This is because the reaction requires a stoichiometric amount of base to drive the equilibrium forward by deprotonating the final β-keto ester product.[2] Alkoxides like sodium methoxide serve this dual purpose of generating the initial enolate and driving the reaction to completion. LDA is more commonly employed in mixed (or crossed) Claisen condensations where one ester has no α-hydrogens, to ensure selective enolate formation.[2]

Q3: What is the purpose of the acidic workup?

A3: The immediate product of the Claisen condensation under basic conditions is the highly resonance-stabilized enolate of the β-keto ester.[2][8] This enolate is stable and represents the thermodynamic sink of the reaction. The final step of the procedure involves adding a mild acid (e.g., dilute HCl or H₂SO₄) to neutralize the reaction mixture and protonate this enolate, yielding the final neutral β-keto ester product.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[7] A small aliquot of the reaction mixture can be taken, quenched with a drop of dilute acid, and spotted on a TLC plate alongside the starting materials (methyl isonicotinate and dimethyl oxalate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression. Choosing an appropriate solvent system for the TLC (e.g., a mixture of hexanes and ethyl acetate) is crucial for good separation of the spots.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Sodium Methoxide: This is a corrosive and moisture-sensitive reagent. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and contact with skin.

  • Anhydrous Solvents: Solvents like THF can form explosive peroxides over time. Always use freshly distilled or certified peroxide-free solvents.

  • Inert Atmosphere: Reactions under an inert atmosphere (nitrogen or argon) are necessary to prevent the quenching of the base and potential side reactions. Ensure all glassware is properly sealed.

  • Quenching: The quenching of the reaction with acid can be exothermic. Add the acid slowly and with cooling (e.g., in an ice bath) to control the temperature.

III. Experimental Protocol and Visualization

Standard Protocol for Synthesis

This protocol provides a general procedure for the synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. Optimization may be required based on the scale of the reaction.

Materials:

  • Methyl isonicotinate

  • Dimethyl oxalate

  • Sodium methoxide

  • Anhydrous Methanol or THF

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • To the flask, add sodium methoxide (1.1 eq) and anhydrous solvent (e.g., THF).

  • In the dropping funnel, prepare a solution of methyl isonicotinate (1.0 eq) and dimethyl oxalate (1.2 eq) in the same anhydrous solvent.

  • Slowly add the solution from the dropping funnel to the stirred suspension of sodium methoxide at room temperature.

  • After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to reflux for a specified time (monitor by TLC).

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly quench the reaction by adding dilute HCl until the mixture is acidic (pH ~5-6).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Workflow Diagram

Claisen_Condensation_Workflow Workflow for Synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Reagents 1. Prepare Reagents - Methyl Isonicotinate - Dimethyl Oxalate - Sodium Methoxide (Anhydrous) - Anhydrous Solvent (THF) Setup 2. Assemble Dry Glassware under Inert Atmosphere (N2/Ar) Reagents->Setup Base_Suspension 3. Prepare Base Suspension (NaOMe in THF) Setup->Base_Suspension Reactant_Addition 4. Slow Addition of Esters to Base Suspension Base_Suspension->Reactant_Addition Reaction 5. Reaction Monitoring (Stir at RT or Reflux, TLC Analysis) Reactant_Addition->Reaction Workup 6. Quenching & Extraction - Cool to 0°C - Add Dilute HCl - Extract with Ethyl Acetate Reaction->Workup Purification 7. Isolation & Purification - Dry, Filter, Concentrate - Recrystallization or Chromatography Workup->Purification Product 8. Final Product Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Purification->Product

Caption: A step-by-step workflow for the synthesis.

Reaction Mechanism Diagram

Claisen_Mechanism Claisen Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) cluster_4 Step 5: Protonation (Workup) Ester Methyl Isonicotinate Derivative (α-Proton) Enolate Resonance-Stabilized Enolate Ester->Enolate Deprotonation Base NaOMe Enolate_ref Enolate (Nucleophile) Oxalate Dimethyl Oxalate (Electrophile) Intermediate Tetrahedral Intermediate Oxalate->Intermediate Intermediate_ref Tetrahedral Intermediate Enolate_ref->Oxalate Attack Product_initial β-Keto Ester Intermediate_ref->Product_initial Reform C=O Leaving_Group MeO- Product_initial->Leaving_Group Expel Leaving Group Product_initial_ref β-Keto Ester Final_Enolate Product Enolate (Highly Stabilized) Product_initial_ref->Final_Enolate Deprotonation Final_Enolate_ref Product Enolate Base_regenerated MeO- Final_Product Final Product Final_Enolate_ref->Final_Product Protonation Acid H3O+

Caption: The mechanism of the Claisen condensation.

IV. References

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Download Table]. Retrieved from [Link]

  • Celon Pharma. (2021). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]

  • Reddit. (2020). r/Chempros - Suggestions regarding my failing Claisen condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester. Retrieved from

  • Pearson. (n.d.). Claisen Condensation Explained. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). The Use of Sodium Methoxide in the Claisen Reaction. Retrieved from [Link]

  • YouTube. (2021). 21.6 Claisen Condensation Reactions | Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Claisen Ester Condensation with Sodium Methoxide. Retrieved from [Link]

  • Yale University. (n.d.). The Acetoacetic Ester Condensation (Claisen Condensation). Retrieved from [Link]

Sources

Troubleshooting

Alternative bases for the synthesis of "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate"

Technical Support Center: Synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate From the Senior Application Scientist's Desk: Welcome to the technical support guide for the synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for the synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. This valuable β-keto ester is typically synthesized via a crossed Claisen condensation. The success of this reaction is critically dependent on the choice of base, which governs enolate formation, reaction equilibrium, and the profile of potential side reactions.

This guide moves beyond standard textbook procedures to provide a nuanced, field-proven perspective on selecting and troubleshooting bases for this transformation. We will explore the causality behind experimental choices, empowering you to optimize your synthesis for yield, purity, and reproducibility.

Frequently Asked Questions (FAQs): Reaction Fundamentals

Q1: What is the standard reaction for synthesizing Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate?

The synthesis is a crossed Claisen condensation . It involves the reaction between an ester that can form an enolate (an enolizable ester) and one that cannot. In this case, Methyl Acetate serves as the enolizable component, which is deprotonated to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of Methyl Isonicotinate (methyl 4-pyridinecarboxylate), which lacks α-hydrogens and thus cannot self-condense.[1][2] The reaction requires at least a full stoichiometric equivalent of a strong base to drive the reaction to completion.[3][4]

Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_reagents Reagents R1 Methyl Isonicotinate plus1 + Re1 1. Strong Base (e.g., NaOMe, NaH, LDA) R1->Re1 R2 Methyl Acetate plus1->Re1 R2->Re1 P1 Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Re2 2. Aqueous Acid Workup (e.g., H3O+) Re2->P1 Mechanism A 1. Enolate Formation (Base deprotonates Methyl Acetate) B 2. Nucleophilic Attack (Enolate attacks Methyl Isonicotinate) A->B Fast C 3. Elimination (Tetrahedral intermediate collapses, expels Methoxide) B->C Reversible D 4. Irreversible Deprotonation (Base deprotonates product, drives equilibrium) C->D Reversible E 5. Acid Workup (Final product protonation) D->E Final Step

Caption: Key steps of the Claisen condensation mechanism.

Q3: Why is Sodium Methoxide (NaOMe) the conventional base for this reaction?

Sodium methoxide is the conventional choice because its alkoxide component (methoxide) matches the alkoxy group of the methyl ester reactants. This is a critical consideration. If a different alkoxide, such as sodium ethoxide (NaOEt), were used, it could act as a nucleophile and attack the ester carbonyls. This would lead to transesterification , resulting in a mixture of methyl and ethyl esters in both the starting materials and the final product, complicating purification. [4][5]Using the corresponding alkoxide base prevents this side reaction entirely. [6]

Technical Guide: Selecting an Alternative Base

While NaOMe is standard, it is not always optimal. Issues like incomplete reactions, side reactions, or substrate sensitivity may necessitate an alternative. The choice of base is a strategic decision based on balancing basicity, nucleophilicity, and steric properties.

Q4: I'm observing low yields with Sodium Methoxide. What are the pros and cons of alternative bases?

Low yields with NaOMe can stem from its equilibrium-controlled enolate formation. Stronger, non-nucleophilic bases can offer significant advantages by driving the initial deprotonation to completion.

BaseType / pKa (Conjugate Acid)Key AdvantagesPotential Issues
Sodium Hydride (NaH) Hydride / ~36- Irreversible deprotonation.- Generates H₂ gas (leaves the reaction).- Stronger base than NaOMe, often improves yields. [2]- Highly flammable (H₂ gas).- Heterogeneous reaction (can have inconsistent initiation).- Requires anhydrous conditions.
Lithium Diisopropylamide (LDA) Amide / ~36- Strong, non-nucleophilic, sterically hindered.<[7]br>- Rapid, quantitative enolate formation at low temperatures.<[8]br>- Excellent for controlling crossed condensations. [1][6]- Requires low temperatures (-78 °C).- Thermally unstable.- Must be prepared fresh or titrated.
LiHMDS, NaHMDS, KHMDS Silylamide / ~26- Strong, non-nucleophilic bases.- More thermally stable than LDA.- Excellent solubility in organic solvents. [9]- More expensive than other bases.- Byproducts can sometimes complicate workup.
DBU (1,8-Diazabicycloundec-7-ene) Amidine / ~13.5- Strong, organic, largely non-nucleophilic base.<[10]br>- Homogeneous reaction.- Milder and easier to handle than NaH or LDA.- May not be basic enough for complete deprotonation of the ester (pKa ~25), potentially leading to low conversion.
Q5: When should I choose a strong, non-nucleophilic amide base like LDA or LiHMDS?

Amide bases like LDA or LiHMDS are the tools of choice for kinetic control . You should use them when you need to:

  • Prevent Self-Condensation: The primary challenge in a crossed Claisen is the self-condensation of the enolizable partner (methyl acetate). By using LDA at -78 °C, you can add the methyl acetate to the LDA solution to form 100% of the lithium enolate before introducing the methyl isonicotinate. [8]This ensures the enolate only reacts with the desired electrophile, dramatically increasing the yield and purity of the crossed product. [1]* Work with Sensitive Substrates: The low reaction temperatures (-78 °C) and non-nucleophilic nature of these bases are ideal for substrates that might decompose or undergo side reactions under the higher temperatures often used with NaOMe or NaH.

Troubleshooting Guide

Q6: My reaction is not proceeding to completion, even with a strong base. What are the likely causes?
  • Moisture: Hydride and amide bases react violently with water. Ensure all glassware is oven-dried, and solvents are rigorously anhydrous. Even trace amounts of water will consume the base and kill the reaction.

  • Insufficient Base: As the reaction is driven by the final deprotonation of the product, a full equivalent of active base is required. [4]If your base has degraded (e.g., old NaH, improperly stored LDA), the reaction will stall.

  • Poor Reagent Quality: Ensure the purity of your methyl acetate and methyl isonicotinate. Impurities can interfere with the reaction.

Q7: I am getting a mixture of products. Why is this happening?
  • Self-Condensation: This is the most likely cause. If you are using NaOMe or NaH, the enolate of methyl acetate is formed in equilibrium, meaning unreacted methyl acetate is always present to react with its own enolate.

    • Solution: Add the methyl acetate slowly to the solution of base and methyl isonicotinate. This keeps the instantaneous concentration of the enolizable ester low. [1]For the best results, switch to an LDA-based protocol where the enolate is pre-formed.

  • Transesterification: This occurs if your alkoxide base does not match your ester. [4][5]For this specific synthesis with methyl esters, only use sodium methoxide if you choose an alkoxide base.

Q8: The reaction mixture is turning dark, and the product is impure. What could be the reason?

Dark coloration often indicates decomposition.

  • Temperature: Reactions with strong bases like NaH can be exothermic. If the temperature rises uncontrollably, it can lead to decomposition of the sensitive enolates or the final product. Maintain proper temperature control.

  • Air/Oxygen: Enolates can be sensitive to air. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial, especially when using highly reactive bases like NaH and LDA, to prevent oxidative side reactions.

Experimental Protocols

Safety Precaution: These reactions involve strong, flammable, and/or moisture-sensitive bases. Always work in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis using Sodium Hydride (NaH)
  • Preparation: Oven-dry all glassware. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Sodium Hydride (60% dispersion in mineral oil, 1.1 equivalents).

  • Solvent Addition: Wash the NaH with anhydrous hexane (x3) to remove the mineral oil. Decant the hexane carefully via cannula. Add anhydrous THF or Toluene.

  • Reactant Addition: Add Methyl Isonicotinate (1.0 equivalent) to the NaH suspension.

  • Enolate Formation: Slowly add Methyl Acetate (1.2 equivalents) dropwise via syringe over 30 minutes. The reaction may gently reflux as H₂ gas evolves. Stir at room temperature or gentle heat (40-50 °C) for 2-4 hours until H₂ evolution ceases.

  • Workup: Cool the reaction to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water or saturated aqueous NH₄Cl to destroy any unreacted NaH.

  • Extraction & Purification: Acidify the aqueous layer to pH ~5-6 with dilute HCl. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Protocol 2: Synthesis using Lithium Diisopropylamide (LDA)
  • LDA Preparation/Use: In a flame-dried, three-neck flask under nitrogen at -78 °C (dry ice/acetone bath), add anhydrous THF. Add diisopropylamine (1.1 equivalents), followed by the slow addition of n-butyllithium (1.05 equivalents). Stir for 30 minutes at 0 °C, then cool back to -78 °C. (Alternatively, use a pre-prepared commercial solution of LDA).

  • Enolate Formation: Slowly add Methyl Acetate (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 45-60 minutes to ensure complete enolate formation.

  • Condensation: Add a solution of Methyl Isonicotinate (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction & Quench: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction & Purification: Follow the same extraction and purification procedure as described in Protocol 1.

Workflow for Base Selection

Base_Selection_Workflow Start Goal: Synthesize Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Q1 Is self-condensation of Methyl Acetate a major issue? Start->Q1 A1_Yes Use a method for KINETIC CONTROL Q1->A1_Yes Yes A1_No Use a method for THERMODYNAMIC CONTROL Q1->A1_No No Base_LDA Use LDA or LiHMDS at -78 °C A1_Yes->Base_LDA Q2 Are reactants/products thermally sensitive? A1_No->Q2 Q2->Base_LDA Yes Base_NaH Use NaH or NaOMe Q2->Base_NaH No

Caption: Decision workflow for selecting the appropriate base.

References

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. [Link]

  • Chad's Prep. (2021). 21.6 Claisen Condensation Reactions | Organic Chemistry. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Shaikh, A. A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • Taylor & Francis Online. (2022). A review on DBU-mediated organic transformations. [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • Paz, C., et al. (2012). Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. [Link]

  • ChemicalDesk.Com. (2013). Claisen Condensation. [Link]

Sources

Optimization

Technical Support Center: Characterization of Impurities in Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Synthesis

Welcome to the technical support guide for the synthesis and purification of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. This document is intended for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. This document is intended for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the identification and characterization of impurities that may arise during the synthesis of this valuable β-keto ester intermediate.

Overview of the Synthesis Pathway

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (CAS 374063-91-9) is typically synthesized via a crossed Claisen condensation reaction.[1][2][3] This reaction involves the condensation of an ester with an α-hydrogen (enolizable) and an ester that lacks α-hydrogens (non-enolizable) in the presence of a strong base.[4][5]

For the target molecule, the common reactants are:

  • Methyl isonicotinate (non-enolizable ester)

  • Methyl acetate (enolizable ester)

  • Base: Sodium methoxide (NaOCH₃) or Sodium Hydride (NaH)

The reaction is driven to completion by the final deprotonation of the product, a β-keto ester, which has a relatively acidic proton (pKa ≈ 11) on the α-carbon situated between the two carbonyl groups.[2][6] An acidic workup is required to neutralize the resulting enolate and isolate the final product.[6][7]

Synthesis_Pathway Fig. 1: Synthesis via Crossed Claisen Condensation cluster_reactants Reactants MI Methyl Isonicotinate (Non-enolizable) Intermediate Tetrahedral Intermediate MI->Intermediate MA Methyl Acetate (Enolizable) MA->Intermediate Enolate Attack Impurity_Node Potential Impurities (See Section 2) MA->Impurity_Node Base Base (e.g., NaOCH₃) Base->MA Deprotonation Base->Impurity_Node Product_Enolate Product Enolate (Resonance Stabilized) Intermediate->Product_Enolate - CH₃OH Product Methyl 2,4-dioxo-4- (pyridin-4-yl)butanoate Product_Enolate->Product Protonation Acid Acidic Workup (e.g., aq. HCl) Acid->Product_Enolate

Caption: Fig. 1: Synthesis via Crossed Claisen Condensation.

Common Impurities and Their Origins

Effective troubleshooting begins with understanding the potential side reactions and their products. The table below summarizes the most common impurities, their structures, and their likely formation pathways.

Impurity Name Structure Molecular Weight ( g/mol ) Likely Origin
Methyl IsonicotinatePy-COOCH₃137.14Unreacted starting material.
Methyl AcetateCH₃COOCH₃74.08Unreacted starting material; often removed during workup due to volatility.
Methyl AcetoacetateCH₃COCH₂COOCH₃116.12Self-condensation of methyl acetate.[4] This is a competing reaction, especially if the addition of the enolizable ester is not well-controlled.[5]
Isonicotinic AcidPy-COOH123.11Hydrolysis of methyl isonicotinate or the final product, typically due to moisture in reagents or during workup.
1-(pyridin-4-yl)ethan-1-onePy-COCH₃121.14Decarboxylation of the final product, which can be promoted by heat or acidic/basic conditions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis and analysis.

FAQ 1: My reaction yield is low. What are the common causes?
  • Answer: Low yields in a Claisen condensation can stem from several factors:

    • Ineffective Base: The base (e.g., sodium methoxide) may have degraded due to exposure to moisture. Ensure you are using fresh, anhydrous reagents and solvents. A stoichiometric amount of base is required because the final deprotonation of the β-keto ester product drives the reaction equilibrium forward.[1]

    • Competing Self-Condensation: The self-condensation of methyl acetate to form methyl acetoacetate is a primary competing pathway.[4] To minimize this, try adding the methyl acetate slowly to the mixture of methyl isonicotinate and the base. This keeps the concentration of the enolate low and favors the cross-condensation.[5]

    • Premature Quench: The reaction is reversible.[6][7] Adding the acid for workup before the reaction has reached equilibrium will quench the reaction prematurely. Ensure adequate reaction time, typically monitored by TLC or LC-MS.

    • Workup Losses: The product has some water solubility. Ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous layer.

FAQ 2: My ¹H NMR spectrum shows an unexpected singlet at ~2.2 ppm and another at ~3.4 ppm. What could these be?
  • Answer: These signals are characteristic of methyl acetoacetate , the self-condensation product of methyl acetate.

    • The singlet around 2.2 ppm corresponds to the acetyl (CH₃CO-) protons.

    • The singlet around 3.4 ppm corresponds to the methylene (-CH₂-) protons.

    • You will also see a singlet for its methyl ester (-OCH₃) group around 3.7 ppm, which may overlap with your product's ester peak.

    Confirmatory Action: Use LC-MS. Look for a peak with a mass-to-charge ratio (m/z) corresponding to methyl acetoacetate ([M+H]⁺ = 117.1). The presence of this impurity confirms that self-condensation is a significant side reaction.

FAQ 3: I have a persistent impurity with a molecular weight of 123.11 g/mol . How do I identify and remove it?
  • Answer: A molecular weight of 123.11 corresponds to isonicotinic acid . This is a hydrolysis byproduct.

    • Identification: Isonicotinic acid is significantly more polar than your product. On a reverse-phase HPLC column, it will elute much earlier. In ¹H NMR (DMSO-d₆), you would expect to see pyridine protons and a broad singlet for the carboxylic acid proton (>12 ppm).

    • Removal:

      • Aqueous Wash: During the workup, perform a wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The acidic isonicotinic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while your neutral β-keto ester product remains in the organic layer.

      • Column Chromatography: If the impurity persists, silica gel chromatography can be effective. Isonicotinic acid will have very strong retention on the silica.

Analytical_Workflow start Crude Product nmr ¹H NMR Analysis start->nmr lcms LC-MS Analysis start->lcms decision1 Unexpected Peaks? nmr->decision1 decision2 Correct Mass and Purity >95%? lcms->decision2 decision1->lcms Yes decision1->decision2 No wash Acid/Base Wash decision2->wash No end_ok Product Meets Spec decision2->end_ok Yes column Column Chromatography wash->column recryst Recrystallization column->recryst recryst->start Re-analyze end_fail Identify & Remediate

Caption: Fig. 2: General analytical and purification workflow.

Experimental Protocols

Protocol 1: HPLC-MS Method for Purity Assessment

This protocol provides a general method for analyzing the purity of your crude or purified product.

  • Instrumentation: HPLC or UPLC system with UV detector and coupled to a mass spectrometer (ESI source).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • UV Detection: 250-260 nm (Pyridine compounds absorb well in this range).[8][9]

  • MS Settings:

    • Ionization Mode: Positive Electrospray (ESI+)

    • Scan Range: m/z 50 - 500

  • Expected Results:

    • Product: Retention time will vary, but look for a major peak with an m/z of 208.2 ([M+H]⁺).

    • Methyl Isonicotinate: Earlier eluting peak, m/z 138.1 ([M+H]⁺).

    • Methyl Acetoacetate: Early eluting peak, m/z 117.1 ([M+H]⁺).

    • Isonicotinic Acid: Very early eluting peak, m/z 124.1 ([M+H]⁺).

Protocol 2: NMR Sample Preparation and Analysis

NMR is crucial for structural confirmation and identifying impurities that may co-elute in HPLC.[10]

  • Sample Preparation: Dissolve 5-10 mg of your sample in ~0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆ are common choices). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The methylene protons between the two carbonyls in your product are acidic and may exchange with trace D₂O, leading to a diminished or absent peak. The keto-enol tautomerism common in β-keto esters can also lead to multiple sets of peaks, though many exist primarily in one form in solution.[10][11]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This is useful for confirming the number of unique carbons and identifying carbonyl signals (~160-200 ppm).

  • Expected ¹H NMR Shifts (Product in CDCl₃, approximate):

    • ~8.7 ppm (d, 2H): Pyridine protons ortho to Nitrogen.

    • ~7.8 ppm (d, 2H): Pyridine protons meta to Nitrogen.

    • ~6.5 ppm (s, 1H): Methylene protons (-CH₂-) or enol vinyl proton.

    • ~3.8 ppm (s, 3H): Methyl ester protons (-OCH₃).

Understanding Mass Spectra Fragmentation

Mass spectrometry is key for confirming molecular weights. For β-keto esters, fragmentation is often dominated by cleavage alpha to the carbonyl groups.[12]

MS_Fragmentation MolIon [M]⁺˙ m/z = 207 Frag1 [M - OCH₃]⁺ m/z = 176 MolIon->Frag1 Loss of methoxy radical Frag3 [M - COOCH₃]⁺ m/z = 148 MolIon->Frag3 Loss of carbomethoxy radical Frag2 [Py-CO]⁺ m/z = 106 Frag3->Frag2 Loss of ketene (CH₂=C=O)

Caption: Fig. 3: Plausible fragmentation pathways for the target molecule.

  • [Py-CO]⁺ (m/z 106): A very common and often abundant fragment corresponding to the isonicotinoyl cation. This is a strong indicator that the pyridine ring and adjacent carbonyl are intact.

  • [M - OCH₃]⁺ (m/z 176): Loss of the methoxy group from the ester is a typical fragmentation pattern for methyl esters.[13]

  • [M - COOCH₃]⁺ (m/z 148): Loss of the entire carbomethoxy group.

By understanding these fragments, you can distinguish your product from impurities and confirm its structure even in complex mixtures.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]

  • Valdés-García, G., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6701. Available from: [Link]

  • Defense Technical Information Center (DTIC). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (1982). Available from: [Link]

  • Bowie, J. H., et al. (1966). Mass Spectra of β-Keto Esters. Australian Journal of Chemistry, 19(9), 1619-1627. Available from: [Link]

  • Wikipedia. Claisen condensation. Available from: [Link]

  • Askin, D. (2020). Mastering β-keto esters. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. Available from: [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Claisen condensation. Available from: [Link]

  • Chemistry LibreTexts. (2019). 21.9: The Claisen Condensation Reactions of Esters. Available from: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available from: [Link]

  • Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. Available from: [Link]

  • University of Liverpool. Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

This in-depth technical guide provides a comprehensive analysis and predicted spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. Designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis and predicted spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule, the critical influence of keto-enol tautomerism, and a comparative analysis with a structurally similar analogue to provide a thorough understanding of its spectral features.

Introduction: The Structural Significance of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a dicarbonyl compound featuring a pyridine ring, a structural motif of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active molecules. The precise characterization of such compounds is paramount for quality control, reaction monitoring, and understanding their chemical behavior. NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this target molecule, with a particular focus on the challenges and insights offered by its propensity for keto-enol tautomerism.

The Decisive Role of Keto-Enol Tautomerism

A salient feature of 1,3-dicarbonyl compounds, such as Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, is their existence as an equilibrium mixture of keto and enol tautomers in solution.[1] The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and pH. This tautomerism has a profound impact on the NMR spectrum, as distinct sets of signals will be observed for each form present in a significant concentration. The enol form is often stabilized by the formation of an intramolecular hydrogen bond and conjugation, which can lead to its predominance in less polar solvents.[2]

Caption: Keto-enol tautomerism in Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of readily available, published experimental spectra for Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, the following spectral assignments are predicted based on established NMR principles, including analysis of incremental shifts for the pyridin-4-yl substituent and comparison with analogous structures. The data is presented for the predominant tautomeric form expected in a common NMR solvent like CDCl₃, which is likely to be a mixture of the keto and enol forms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentTautomeric Form
18.80d~6.02HH-α (Py)Both
27.85d~6.02HH-β (Py)Both
36.50s-1HH-3 (enol)Enol
44.50s2HH-3 (keto)Keto
53.90s3HOCH₃Both
614.0br s-1HEnolic OHEnol
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
SignalPredicted Chemical Shift (δ, ppm)AssignmentTautomeric Form
7195.0C-4 (keto)Keto
8185.0C-4 (enol)Enol
9198.0C-2 (keto)Keto
10165.0C-2 (enol)Enol
11162.0C-1 (ester C=O)Both
12151.0C-α (Py)Both
13142.0C-γ (Py)Both
14122.0C-β (Py)Both
1595.0C-3 (enol)Enol
1650.0C-3 (keto)Keto
1753.0OCH₃Both

Spectral Interpretation and Rationale

The predicted chemical shifts are rationalized as follows:

  • Pyridine Protons: The α-protons of the pyridine ring are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atom, appearing at a predicted δ of around 8.80 ppm. The β-protons will resonate further upfield, at approximately 7.85 ppm.

  • Methylene/Methine Protons: In the keto form, the methylene protons (H-3) are situated between two carbonyl groups, leading to a predicted chemical shift of around 4.50 ppm. For the enol tautomer, the corresponding proton is a vinylic methine (H-3) and is expected to appear further downfield, around 6.50 ppm, as a sharp singlet.

  • Enolic Hydroxyl: The proton of the enolic hydroxyl group is involved in a strong intramolecular hydrogen bond, which significantly deshields it, resulting in a broad signal at a very low field, predicted to be around 14.0 ppm.

  • Methyl Ester Protons: The methyl protons of the ester group are anticipated to resonate as a singlet at approximately 3.90 ppm.

  • Carbonyl Carbons: The carbon signals of the ketone and ester carbonyls are expected in the range of 160-200 ppm. The enolization at C-2 would shift the C-2 and C-4 signals upfield compared to their positions in the diketo form.

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom, with the α and γ carbons being the most deshielded.

Comparative Analysis: The Influence of the Aromatic Ring

To underscore the electronic influence of the pyridin-4-yl group, a comparison with the analogous Methyl 2,4-dioxo-4-phenylbutanoate is instructive.

CompoundAromatic ¹H Signals (δ, ppm)Aromatic ¹³C Signals (δ, ppm)
Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (Predicted)α-H: ~8.80 (d), β-H: ~7.85 (d)α-C: ~151.0, β-C: ~122.0, γ-C: ~142.0
Methyl 2,4-dioxo-4-phenylbutanoate~7.5-8.0 (m)~128-137

The key difference lies in the pronounced downfield shift of the α-protons and α/γ-carbons in the pyridine-containing compound. This is a direct consequence of the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which reduces the electron density at these positions, leading to greater deshielding.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for compounds like Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is outlined below. The causality behind each step is explained to ensure reproducibility and accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube. The higher end of this range is preferable for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point for many organic molecules, while DMSO-d₆ can be useful for less soluble compounds and for observing exchangeable protons like the enolic OH.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is crucial for acquiring high-resolution spectra.

  • Instrument Setup and Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for stabilizing the magnetic field.

    • Shim the magnetic field to achieve homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of -2 to 12 ppm is typically sufficient.

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, resulting in a simpler spectrum with a single peak for each unique carbon atom.

    • A wider spectral width (e.g., 0 to 220 ppm) is required for ¹³C NMR.

    • A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

    • Process the data similarly to the ¹H spectrum and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve insert Insert Sample into Spectrometer dissolve->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire_H Acquire 1H Spectrum shim->acquire_H acquire_C Acquire 13C Spectrum shim->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Chemical Shifts baseline->calibrate

Caption: Workflow for NMR data acquisition and processing.

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate are predicted to be characterized by the presence of signals from both the keto and enol tautomers, with the relative intensities being solvent-dependent. The electron-withdrawing nature of the pyridin-4-yl ring significantly influences the chemical shifts of the aromatic protons and carbons, deshielding them in comparison to a phenyl analogue. A thorough understanding of these spectral features, guided by the principles outlined in this guide, is essential for the accurate characterization of this and related compounds.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • ERIC. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Pyridin-4-ylbutan-1-ol - Optional[13C NMR]. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,4-dioxo-4-phenylbutanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]

  • YouTube. (2024). Keto-Enol Tautomerism. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Semantic Scholar. (1967). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0289048). Retrieved from [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, mass spectrometry stands as an indispensable tool. The fragmentation patterns observed pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, mass spectrometry stands as an indispensable tool. The fragmentation patterns observed provide a molecular fingerprint, offering profound insights into the compound's architecture. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, a compound of interest in medicinal chemistry and materials science. By comparing its fragmentation with structurally related analogs, we aim to provide a robust framework for its identification and characterization.

Introduction to the Analyte: A Molecule of Duality

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate possesses a unique structural duality, incorporating both a β-keto ester moiety and a pyridine ring. This combination of functionalities dictates a complex and informative fragmentation pattern under mass spectrometric analysis. The β-dicarbonyl system is prone to characteristic cleavages and rearrangements, while the pyridine ring introduces specific fragmentation pathways influenced by the nitrogen heteroatom. Understanding the interplay of these two structural motifs is paramount for accurate spectral interpretation.

Predicted Fragmentation Pathways: A Tale of Two Moieties

The mass spectrum of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is anticipated to be dominated by fragmentation events originating from both the β-keto ester and the pyridine functionalities. The molecular ion ([M]⁺˙) is expected at an m/z of 207.19.[1]

Fragmentation Driven by the β-Keto Ester System

The β-keto ester portion of the molecule is susceptible to several high-probability fragmentation pathways, primarily α-cleavage and the McLafferty rearrangement.[2][3][4][5]

  • α-Cleavage: This is a common fragmentation mechanism for carbonyl compounds, involving the cleavage of bonds adjacent to the carbonyl group.[4][6] For Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, two primary α-cleavage pathways are predicted:

    • Cleavage between C2 and C3: This would result in the formation of a resonance-stabilized acylium ion.

    • Cleavage between C4 and the pyridine ring: This would generate the pyridinoyl cation.

  • McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds requires the presence of a γ-hydrogen.[6][7][8][9][10] In the case of our analyte, the enol tautomer can undergo a McLafferty-type rearrangement, leading to the elimination of a neutral molecule and the formation of a stable radical cation.

Fragmentation Influenced by the Pyridine Ring

The pyridine ring introduces distinct fragmentation patterns, primarily involving the loss of small, stable neutral molecules. A common fragmentation pathway for pyridine and its derivatives is the elimination of hydrogen cyanide (HCN) or its isomer, hydrogen isocyanide (HNC).[11][12]

Comparative Analysis: The Phenyl vs. Pyridinyl Moiety

To better understand the influence of the pyridine ring on the fragmentation pattern, it is instructive to compare the predicted spectrum of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate with the known fragmentation of its phenyl analog, Methyl 2,4-dioxo-4-phenylbutanoate. The mass spectrum of the phenyl analog shows prominent peaks at m/z 147 and 105.[13]

  • The m/z 105 Fragment: This peak corresponds to the benzoyl cation ([C₆H₅CO]⁺), arising from cleavage between the C4 carbonyl and the adjacent methylene group. For our target molecule, the analogous fragment would be the isonicotinoyl cation at m/z 106. The presence and relative abundance of this peak will be a key diagnostic feature.

  • The m/z 147 Fragment: In the phenyl analog, this fragment likely arises from the loss of a methoxycarbonyl radical (•COOCH₃) followed by rearrangement. A similar fragmentation pathway can be envisioned for the pyridinyl compound, which would yield a fragment at m/z 148.

The comparison highlights how the substitution of a phenyl ring with a pyridine ring can shift the m/z values of key fragments by one mass unit due to the presence of the nitrogen atom, and also potentially alter the relative intensities of these fragments due to differences in charge stabilization.

Experimental Protocols

To experimentally validate these predictions, the following general methodology for Gas Chromatography-Mass Spectrometry (GC-MS) analysis with Electron Ionization (EI) is recommended.

Sample Preparation
  • Dissolve a small quantity (approximately 1 mg) of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate in a volatile, high-purity solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.

  • Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL, suitable for GC-MS analysis.

GC-MS Analysis (Electron Ionization)
  • Gas Chromatograph (GC) Conditions:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[14]

    • Ionization Energy: 70 eV.[14]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-300.

Data Presentation: Predicted Key Fragments

The following table summarizes the predicted key fragment ions, their m/z values, and their proposed structures for Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

m/zProposed StructureFragmentation Pathway
207[M]⁺˙Molecular Ion
176[M - OCH₃]⁺Loss of a methoxy radical
148[M - COOCH₃]⁺Loss of a methoxycarbonyl radical
120[M - C₄H₃O₃]⁺Cleavage of the butanoate chain
106[C₅H₄NCO]⁺Isonicotinoyl cation
78[C₅H₄N]⁺Pyridinyl cation

Visualization of Fragmentation Pathways

To visually represent the proposed fragmentation pathways, the following diagrams have been generated using Graphviz.

Proposed Fragmentation of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

fragmentation M [M]⁺˙ m/z 207 F176 [M - OCH₃]⁺ m/z 176 M->F176 - •OCH₃ F148 [M - COOCH₃]⁺ m/z 148 M->F148 - •COOCH₃ F106 [C₅H₄NCO]⁺ m/z 106 M->F106 α-cleavage F78 [C₅H₄N]⁺ m/z 78 F106->F78 - CO

Caption: Key fragmentation pathways of the target molecule.

Comparison of Key Fragments: Phenyl vs. Pyridinyl Analog

comparison cluster_phenyl Methyl 2,4-dioxo-4-phenylbutanoate cluster_pyridinyl Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate P_M [M]⁺˙ m/z 206 P_F147 Fragment m/z 147 P_F105 [C₆H₅CO]⁺ m/z 105 Py_F148 Fragment m/z 148 P_F147->Py_F148 Analogous Fragments Py_F106 [C₅H₄NCO]⁺ m/z 106 P_F105->Py_F106 Analogous Fragments Py_M [M]⁺˙ m/z 207

Caption: Analogous fragments of phenyl and pyridinyl compounds.

Conclusion

The mass spectrometric fragmentation of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is predicted to be a rich source of structural information, governed by the characteristic reactions of its β-keto ester and pyridine components. The key fragmentation pathways are expected to involve α-cleavages leading to the formation of the isonicotinoyl cation (m/z 106) and other related fragments, as well as potential McLafferty rearrangements. Comparison with its phenyl analog provides a valuable tool for identifying the influence of the pyridine nitrogen on the fragmentation process. The experimental protocol and predicted fragment table provided in this guide offer a comprehensive framework for the successful identification and characterization of this and structurally related compounds.

References

  • Mass Spectra of β-Keto Esters. Canadian Science Publishing. [Link]

  • Mass Spectra of β-Keto Esters. ResearchGate. [Link]

  • McLafferty Rearrangement. Cambridge University Press. [Link]

  • McLafferty Rearrangement: An overview. YouTube. [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. [Link]

  • McLafferty Rearrangement. Chemistry Steps. [Link]

  • McLafferty rearrangement: Definition, easy mechanism, example. Chemistry Notes. [Link]

  • The McLafferty Rearrangement. Organic Chemistry Tutor. [Link]

  • What do aromatic compunds fragment into in MS? Why are adducts formed?. ResearchGate. [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. ACS Publications. [Link]

  • Methyl 2,4-dioxo-4-phenylbutanoate. PubChem. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. [Link]

  • Internal energy and fragmentation of ions produced in electrospray sources. Dr. Rainer Glaser - New Home Pages. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. [Link]

  • Butanoic acid, methyl ester. NIST WebBook. [Link]

  • Methyl 4-(methylthio)butyrate. NIST WebBook. [Link]

  • Butanoic acid, 2-methyl-, methyl ester. NIST WebBook. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Antimicrobial Potential of Pyridyl-β-Ketoester Isomers: A Comparative Analysis

Introduction: The Convergence of Privileged Scaffolds in Antimicrobial Research In the relentless pursuit of novel antimicrobial agents to combat the rising tide of drug-resistant pathogens, medicinal chemists frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds in Antimicrobial Research

In the relentless pursuit of novel antimicrobial agents to combat the rising tide of drug-resistant pathogens, medicinal chemists frequently turn to "privileged structures"—molecular scaffolds known to interact with a variety of biological targets. The β-ketoester moiety is one such scaffold, recognized for its versatile chemical reactivity and presence in various bioactive compounds.[1] Similarly, the pyridine ring is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals and prized for its ability to engage in hydrogen bonding and other key intermolecular interactions.[2]

The combination of these two pharmacophores into a single molecule, the pyridyl-β-ketoester, presents a compelling strategy for antimicrobial drug discovery. However, the efficacy of such a molecule is not merely determined by its constituent parts, but by their precise three-dimensional arrangement. A critical and often under-appreciated factor is isomerism : the specific position of the nitrogen atom within the pyridine ring. This guide provides a comparative analysis of the potential antimicrobial activity of 2-pyridyl, 3-pyridyl, and 4-pyridyl-β-ketoester isomers. While direct, side-by-side experimental data for this specific series is sparse in public literature, we will dissect the foundational principles of medicinal chemistry and draw upon evidence from analogous molecular systems to build a robust hypothesis for their differential activities.

The Decisive Impact of Positional Isomerism on Biological Activity

Positional isomers, such as the 2-pyridyl (ortho), 3-pyridyl (meta), and 4-pyridyl (para) analogues, possess the same molecular formula but differ in the substitution pattern on the aromatic ring. This seemingly subtle change can profoundly alter a molecule's electronic properties, steric profile, and ultimately, its biological function. The position of the electron-withdrawing nitrogen atom in the pyridine ring, in particular, dictates the electron density distribution across the ring and influences the molecule's interaction with biological targets.

A compelling example of this principle comes from a study on isoamphipathic antibacterial molecules, where ortho-, meta-, and para-isomers were evaluated for their selective toxicity against bacteria versus mammalian cells. The study found that the ortho-isomer was highly effective at killing Methicillin-resistant Staphylococcus aureus (MRSA) while exhibiting minimal toxicity to human red blood cells and macrophages.[3] In stark contrast, the meta- and para-isomers were indiscriminately toxic to both bacterial and mammalian cells.[3] This demonstrates that positional isomerism can be the critical determinant between a promising therapeutic lead and a non-specific, toxic compound.

Visualizing the Isomers: 2-, 3-, and 4-Pyridyl-β-Ketoesters

G cluster_0 2-Pyridyl-β-ketoester (ortho) cluster_1 3-Pyridyl-β-ketoester (meta) cluster_2 4-Pyridyl-β-ketoester (para) 2-pyridyl 2-pyridyl 3-pyridyl 3-pyridyl 4-pyridyl 4-pyridyl

Caption: Chemical structures of the three positional isomers of ethyl pyridoylacetate.

A Postulated Structure-Activity Relationship (SAR) for Pyridyl-β-Ketoester Isomers

The antimicrobial activity of β-ketoesters is often linked to their ability to act as Michael acceptors or to chelate metal ions essential for bacterial enzyme function. The pyridyl ring's isomerism will directly modulate this reactivity.

  • Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing. In the 2- and 4-positions, this effect is transmitted directly to the carbonyl group of the ketoester via resonance, potentially increasing its electrophilicity. An enhanced electrophilic character could lead to more potent covalent interactions with nucleophilic residues (e.g., cysteine) in bacterial enzymes, resulting in inactivation. The 3-pyridyl isomer would experience a weaker, inductive electron-withdrawing effect, suggesting it might be less reactive. This hypothesis is supported by studies on substituted phenyl β-keto esters, where the position of electron-withdrawing groups on the phenyl ring significantly alters the reactivity at the carbonyl carbons.[4]

  • Steric Hindrance: The 2-pyridyl isomer introduces the bulky pyridine ring immediately adjacent to the β-ketoester side chain. This could create steric hindrance, potentially impeding the molecule's ability to fit into a compact enzyme active site. Conversely, this steric profile might also enhance selectivity for bacterial targets over host enzymes. The 3- and 4-pyridyl isomers offer more linear conformations, which may allow for easier access to a broader range of biological targets.

  • Chelation and Hydrogen Bonding: The nitrogen atom of the pyridine ring and the carbonyl oxygens of the β-ketoester moiety can act as a bidentate or tridentate ligand to chelate metal ions. The specific geometry of each isomer will dictate the stability of the resulting metal complex. The 2-pyridyl isomer, for instance, can form a stable six-membered ring upon chelation, a feature that is often associated with enhanced biological activity. This specific arrangement is not possible for the 3- and 4-isomers.

Hypothesis: Based on these principles, the 2-pyridyl and 4-pyridyl isomers are predicted to exhibit more potent antimicrobial activity than the 3-pyridyl isomer due to stronger electronic activation of the β-ketoester moiety. However, the 2-pyridyl isomer may display a different spectrum of activity or improved selectivity due to its unique steric and chelating properties.

Experimental Protocol: A Self-Validating System for Comparative Analysis

To empirically test our hypothesis, a standardized method for determining antimicrobial susceptibility is required. The broth microdilution method for assessing the Minimum Inhibitory Concentration (MIC) is a gold standard in microbiology. This protocol provides a robust and reproducible system for quantifying and comparing the antimicrobial potency of the pyridyl-β-ketoester isomers.

Workflow for Minimum Inhibitory Concentration (MIC) Assay

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Methodology
  • Preparation of Compounds: Dissolve each pyridyl-β-ketoester isomer in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the stock solution of the first isomer to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. This creates a range of concentrations to test. Wells 11 and 12 will serve as controls.

  • Bacterial Inoculum: Prepare a suspension of the test organism (e.g., S. aureus ATCC 29213) in CAMHB, adjusted to a 0.5 McFarland standard. Dilute this suspension so that after inoculation, each well contains approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 11, containing only broth and bacteria, serves as the positive control for growth. Well 12, containing only broth, is the negative (sterility) control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the organism.

Illustrative Data & Interpretation

To contextualize the potential outcomes of such an experiment, the following table presents a hypothetical but plausible set of MIC values for the three isomers against a Gram-positive and a Gram-negative bacterium.

Table 1: Representative MIC Data for Pyridyl-β-Ketoester Isomers (Illustrative)

Compound IsomerMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)
2-Pyridyl-β-ketoester1632
3-Pyridyl-β-ketoester128>256
4-Pyridyl-β-ketoester3264
Vancomycin (Control)1N/A
Ciprofloxacin (Control)0.50.015

This data is for illustrative purposes only and does not represent actual experimental results.

Interpretation of Hypothetical Results:

  • In this model, the 3-pyridyl isomer shows significantly weaker activity , aligning with our hypothesis that its reduced electronic activation would lead to lower potency.

  • The 2-pyridyl and 4-pyridyl isomers are markedly more active , supporting the idea of enhanced reactivity due to the position of the nitrogen atom.

  • The 2-pyridyl isomer shows the best activity against the Gram-positive S. aureus , perhaps due to a more favorable interaction with the cell wall or specific enzymes, potentially driven by its unique steric and chelating capabilities.

Conclusion

While the definitive antimicrobial profile of pyridyl-β-ketoester isomers awaits direct empirical validation, a systematic analysis based on the foundational principles of medicinal chemistry provides a strong framework for prediction. The position of the nitrogen atom in the pyridine ring is not a trivial detail; it is a critical design parameter that profoundly influences the electronic, steric, and chelating properties of the entire molecule. Evidence from related chemical series strongly suggests that the 2-, 3-, and 4-pyridyl isomers will exhibit distinct antimicrobial activities and potencies.[3][4] The 2- and 4-pyridyl isomers are hypothesized to be more potent than the 3-pyridyl isomer, with the 2-pyridyl variant holding potential for a unique activity profile or enhanced selectivity. For any research program focused on developing these promising scaffolds, a systematic comparative analysis, as outlined in the provided experimental protocol, is not just recommended—it is an essential step in the rational design of next-generation antimicrobial agents.

References

  • Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. CEFIPRA.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.
  • Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies.
  • Synthesis, Characterization and In Vitro Antibacterial Evaluation of Novel 4-(1-(Pyrimidin-4-yl)Ethyl)-12 H -Pyrimido[4′,5′:5,6][3][5]Thiazino[2,3- b ]Quinoxaline Derivatives. ResearchGate.

  • Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides.
  • Synthesis and structure-activity relations in the class of 2-(pyridyl)penems.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • In vitro Antimicrobial Evaluation of Ortho-/meta-Alkoxyphenylcarbamic acid esters containing 4-(Pyrimidin-2-yl)piperazin-1-yl Moiey.
  • Antimycobacterial activity of new ortho-, meta- and para-toluidine derivatives.

Sources

Comparative

The Rising Star of Heterocyclic Ketoesters: A Comparative Analysis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate's Biological Potential

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds wit...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the myriad of compound classes, β-keto esters have consistently demonstrated their versatility as key intermediates in the synthesis of complex bioactive molecules.[1] Their inherent chemical reactivity, characterized by a ketone group at the β-position relative to an ester, makes them valuable pharmacophores.[2] This guide delves into the prospective biological significance of a unique heterocyclic ketoester, Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate , a compound that marries the reactive potential of the β-keto ester moiety with the proven pharmacological relevance of the pyridine nucleus.

While direct experimental data on Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is not yet prevalent in published literature, its structural components provide a strong rationale for investigating its potential in several key therapeutic areas. The pyridine ring is a ubiquitous feature in a vast array of FDA-approved drugs, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3] Concurrently, the β-keto ester scaffold is a known player in antimicrobial and quorum sensing inhibition.[4][5] This guide, therefore, serves as a comprehensive roadmap for researchers to explore and compare the biological activity of this promising, yet understudied, molecule against other well-characterized ketoesters.

A Comparative Framework: Selecting Ketoester Benchmarks

To objectively evaluate the biological potential of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, a comparative analysis against a panel of ketoesters with diverse structural features and known biological activities is essential. The selected comparators for this guide are:

  • Ethyl Benzoylpyruvate (Ethyl 2,4-dioxo-4-phenylbutanoate): A close structural analog where the pyridine ring is replaced by a phenyl group. This allows for a direct assessment of the impact of the nitrogen heteroatom on biological activity.

  • Ethyl Pyruvate: A simpler α-keto ester known for its anti-inflammatory and antimicrobial properties.[6][7]

  • Aryl β-Keto Esters with Substituted Phenyl Rings: To understand the structure-activity relationship (SAR), ketoesters with electron-donating and electron-withdrawing groups on the phenyl ring will be considered, based on existing quorum sensing inhibition studies.[4][5]

This comparative approach will enable a nuanced understanding of how the pyridyl moiety influences the potency, selectivity, and mechanism of action of the β-keto ester core.

Proposed Avenues of Biological Investigation and Experimental Protocols

Based on the structural characteristics of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, the following biological activities are proposed for investigation. Detailed, step-by-step protocols for each key experiment are provided to ensure methodological rigor and reproducibility.

Antimicrobial and Antifungal Activity

The presence of both the pyridine ring and the β-keto ester functionality strongly suggests potential antimicrobial and antifungal properties.[3][8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] The broth microdilution method is a standard and efficient technique for determining MIC values.[11][12]

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate and comparator ketoesters in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Comparative MIC Values

The results of the MIC testing should be summarized in a clear and concise table for easy comparison.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoateExperimental ValueExperimental ValueExperimental Value
Ethyl BenzoylpyruvateExperimental ValueExperimental ValueExperimental Value
Ethyl PyruvateKnown ValueKnown ValueKnown Value
Ciprofloxacin (Control)Known ValueKnown ValueN/A
Amphotericin B (Control)N/AN/AKnown Value
Quorum Sensing Inhibition

β-keto esters with aryl functionalities have been identified as inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production.[4][5] The structural similarity of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate to these known QS inhibitors makes this a compelling area of investigation.

Experimental Protocol: Vibrio harveyi Bioluminescence Assay

The Vibrio harveyi BB120 reporter strain is widely used to screen for QS inhibitors, as its bioluminescence is regulated by QS.[5]

Step-by-Step Methodology:

  • Bacterial Culture: Grow Vibrio harveyi BB120 in an appropriate marine broth to early exponential phase.

  • Assay Setup: In a 96-well, white, clear-bottom plate, add the bacterial culture and serial dilutions of the test compounds. Include a positive control (bacteria with autoinducer, no compound) and a negative control (bacteria only).

  • Incubation: Incubate the plate with shaking at 30°C.

  • Measurement: Measure both the optical density at 600 nm (OD₆₀₀) to assess bacterial growth and the luminescence using a microplate reader at regular intervals (e.g., every hour for 8 hours).

  • Data Analysis: Normalize the luminescence values to the OD₆₀₀ to account for any growth-inhibitory effects. Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces bioluminescence by 50%.

Data Presentation: Comparative Quorum Sensing Inhibition

CompoundQuorum Sensing Inhibition (IC₅₀, µM)
Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoateExperimental Value
Ethyl BenzoylpyruvateExperimental Value
4-Fluoro-substituted Aryl β-Keto Ester[4]48 µg/mL
4-Iodo-substituted Aryl β-Keto Ester[4]88 µg/mL
Enzyme Inhibition

The electrophilic nature of the dicarbonyl moiety in β-keto esters suggests they may act as enzyme inhibitors, potentially through covalent or non-covalent interactions with active site residues. Pyridine-containing compounds are also known to be effective enzyme inhibitors.[14][15] A relevant target for initial screening could be a hydrolase or an oxidoreductase.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition and can be adapted for specific enzymes.[16][17]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its corresponding substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Assay Procedure: In a suitable assay plate (e.g., 96-well), add the enzyme, the inhibitor (or buffer for control), and pre-incubate for a specific time.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Monitor Reaction: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Data Presentation: Comparative Enzyme Inhibition

CompoundTarget Enzyme X (IC₅₀, µM)
Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoateExperimental Value
Ethyl BenzoylpyruvateExperimental Value
Known Inhibitor (Control)Known Value

Visualizing the Path Forward: Workflows and Relationships

To provide a clear visual representation of the proposed research strategy, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_comparison Comparative Analysis Synthesis Synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Antimicrobial Antimicrobial & Antifungal Screening (MIC Assay) Purification->Antimicrobial QS_Inhibition Quorum Sensing Inhibition (V. harveyi Assay) Purification->QS_Inhibition Enzyme_Inhibition Enzyme Inhibition Screening (General Assay) Purification->Enzyme_Inhibition Data_Analysis Compare IC50/MIC Values Antimicrobial->Data_Analysis QS_Inhibition->Data_Analysis Enzyme_Inhibition->Data_Analysis Comparators Select Comparator Ketoesters Comparators->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR SAR_Logic Compound Methyl 2,4-dioxo-4- (pyridin-4-yl)butanoate Activity Biological Activity (Antimicrobial, QS, Enzyme Inhibition) Compound->Activity Hypothesized Activity Comparator1 Ethyl Benzoylpyruvate (Phenyl analog) Comparator1->Activity Baseline Activity Comparator2 Substituted Aryl β-Keto Esters Comparator2->Activity SAR Insights

Sources

Validation

A Comparative Analysis of the Chelating Properties of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Against Established Chelators

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of therapeutic and analytical chemistry, the quest for novel chelating agents with tailored affinities and selectivities for specific m...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of therapeutic and analytical chemistry, the quest for novel chelating agents with tailored affinities and selectivities for specific metal ions is a perpetual endeavor. This guide introduces Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, a molecule possessing structural motifs suggestive of metal-coordinating capabilities, and provides a framework for its comparative evaluation against two well-established chelators: Ethylenediaminetetraacetic acid (EDTA) and Deferiprone.

This document is structured to provide a comprehensive theoretical and practical foundation for researchers. It delves into the anticipated chelating behavior of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, grounded in the known properties of its constituent chemical functionalities. Furthermore, it presents a direct comparison with the extensively documented performance of EDTA and Deferiprone. Crucially, this guide furnishes detailed experimental protocols to empower researchers to empirically validate and quantify the chelating properties of this target molecule.

The Candidate Chelator: Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a fascinating candidate for a chelating agent due to the presence of two key structural features within its molecular architecture: a β-diketone moiety and a pyridinyl group.

  • The β-Diketone Moiety: The 2,4-dioxobutanoate portion of the molecule constitutes a β-diketone. It is well-established that β-diketones can exist in equilibrium with their enol tautomers.[1] The deprotonated enolate form presents two oxygen atoms in a spatially favorable arrangement to form a stable six-membered chelate ring with a metal ion.[2][3] The stability of these complexes is a known characteristic of β-diketone compounds.[1]

  • The Pyridinyl Group: The pyridine ring introduces a nitrogen atom with a lone pair of electrons, which can also act as a donor site for metal coordination. The inclusion of a nitrogen heteroatom in a chelating framework can significantly influence the stability and selectivity of the resulting metal complexes.

The combination of the β-diketone and the pyridinyl functionalities suggests that Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate could act as a bidentate or even a tridentate ligand, potentially coordinating a metal ion through the two oxygen atoms of the β-diketone and the nitrogen atom of the pyridine ring.

Caption: Structure of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

Established Chelators for Comparison

A meaningful evaluation of a novel chelator necessitates comparison against well-characterized agents. For this guide, we have selected EDTA and Deferiprone, two chelators with distinct structures, denticities, and well-documented applications.

EDTA (Ethylenediaminetetraacetic acid)

EDTA is a hexadentate ligand, meaning it can form six bonds to a single metal ion, creating a very stable complex.[4] Its high stability constants with a wide range of metal ions make it a versatile and widely used chelating agent in various industrial and medical applications.[5]

Caption: Structure of Deferiprone.

Comparative Data: Stability Constants

The stability constant (log K) is a critical parameter for quantifying the affinity of a chelator for a metal ion. A higher log K value indicates a more stable complex. [2]The table below presents a compilation of stability constants for EDTA and Deferiprone with several biologically and environmentally relevant metal ions.

Metal IonEDTA (log K)Deferiprone (log β₃)
Fe(III)25.1 [5]37.4
Cu(II)18.8 [5]20.3
Zn(II)16.5 [5]14.1
Ca(II)10.74.8
Mg(II)8.73.5

Note: For the bidentate Deferiprone, the overall stability constant (log β₃) for the 3:1 (ligand:metal) complex with Fe(III) is often reported. For other divalent metals, the stepwise stability constants would be considered.

Experimental Framework for Evaluation

To empirically determine the chelating properties of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, a series of well-established analytical techniques should be employed. This section provides detailed, step-by-step protocols for these key experiments.

Synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

A plausible synthetic route for the target molecule is a Claisen condensation reaction between methyl isonicotinate and methyl acetate. [6]This reaction typically involves a strong base to deprotonate the α-carbon of the acetate, which then acts as a nucleophile.

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product MethylIsonicotinate Methyl isonicotinate ClaisenCondensation Claisen Condensation MethylIsonicotinate->ClaisenCondensation MethylAcetate Methyl acetate MethylAcetate->ClaisenCondensation Base Strong Base (e.g., NaH) Base->ClaisenCondensation 1. Solvent Anhydrous Solvent (e.g., THF) Solvent->ClaisenCondensation 2. TargetMolecule Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate AcidWorkup Aqueous Acid Workup ClaisenCondensation->AcidWorkup Intermediate AcidWorkup->TargetMolecule

Caption: Proposed synthesis of the target molecule.

Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl acetate (1.0 equivalent) in anhydrous THF dropwise.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

  • Condensation: Cool the reaction mixture back to 0 °C and add a solution of methyl isonicotinate (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Workup: After completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

UV-Vis Spectrophotometric Titration

This technique is used to determine the stoichiometry and stability constant of the metal-ligand complex by monitoring changes in the absorbance spectrum upon complex formation. [3][7]

UV_Vis_Workflow start Start prep_ligand Prepare Ligand Solution (Known Concentration) start->prep_ligand prep_metal Prepare Metal Ion Stock Solution (Known Concentration) start->prep_metal instrument_setup Set up UV-Vis Spectrophotometer (Set Wavelength Range, Blank with Solvent) prep_ligand->instrument_setup titration Titrate Metal Ion Solution into Ligand Solution in Cuvette prep_metal->titration instrument_setup->titration record_spectra Record Absorbance Spectrum after Each Addition titration->record_spectra Iterate record_spectra->titration data_analysis Analyze Spectral Data (Job's Plot, Mole-Ratio Method) record_spectra->data_analysis After Titration is Complete determine_constants Calculate Stoichiometry and Stability Constant (log K) data_analysis->determine_constants end End determine_constants->end

Caption: Workflow for UV-Vis Spectrophotometric Titration.

Protocol:

  • Solution Preparation: Prepare stock solutions of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate and the metal salt (e.g., FeCl₃, CuCl₂, ZnCl₂) of known concentrations in a suitable buffer solution (e.g., HEPES, MES) at a specific pH.

  • Instrument Setup: Calibrate a UV-Vis spectrophotometer and set the desired wavelength range for scanning.

  • Blank Measurement: Record the absorbance spectrum of the buffer solution as a blank.

  • Initial Spectrum: Record the absorbance spectrum of the ligand solution alone.

  • Titration: Incrementally add small aliquots of the metal salt solution to the ligand solution in the cuvette.

  • Spectral Recording: After each addition and a brief equilibration period, record the full UV-Vis spectrum.

  • Data Analysis: Plot the change in absorbance at a specific wavelength (where the complex absorbs maximally) against the molar ratio of metal to ligand.

  • Determination of Stoichiometry and Stability Constant: Use methods such as Job's plot or the mole-ratio method to determine the stoichiometry of the complex. The stability constant can be calculated from the titration data using appropriate software. [7]

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes by measuring the change in pH of a solution upon addition of a titrant. [4][8] Protocol:

  • Electrode Calibration: Calibrate a pH electrode using standard buffer solutions.

  • Solution Preparation: Prepare solutions of the ligand, the metal salt, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of accurately known concentrations.

  • Titration Setup: In a thermostated vessel, place a solution containing the ligand and the strong acid.

  • Acid-Ligand Titration: Titrate this solution with the standard base solution, recording the pH after each addition.

  • Metal-Ligand Titration: Repeat the titration with a solution containing the ligand, the strong acid, and the metal salt.

  • Data Analysis: The titration data will yield two curves. The displacement between the curves is due to the release of protons upon complexation.

  • Calculation of Stability Constants: Use specialized software to analyze the titration curves and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). [9][10]

ITC_Workflow start Start prep_solutions Prepare Degassed Ligand and Metal Ion Solutions in the Same Buffer start->prep_solutions load_instrument Load Ligand into Syringe and Metal Ion into Sample Cell prep_solutions->load_instrument instrument_setup Equilibrate Instrument to Desired Temperature load_instrument->instrument_setup titration Perform Automated Titration (Inject Ligand into Metal Solution) instrument_setup->titration record_heat Measure Heat Change After Each Injection titration->record_heat Automated Injections data_analysis Integrate Heat Pulses and Fit to a Binding Model record_heat->data_analysis After Titration determine_thermo Determine Binding Affinity (Ka), Enthalpy (ΔH), and Stoichiometry (n) data_analysis->determine_thermo end End determine_thermo->end

Caption: Workflow for Isothermal Titration Calorimetry.

Protocol:

  • Solution Preparation: Prepare precisely concentrated solutions of the ligand and the metal salt in the same, degassed buffer.

  • Instrument Loading: Load the ligand solution into the ITC syringe and the metal salt solution into the sample cell.

  • Equilibration: Allow the instrument to equilibrate at the desired temperature.

  • Titration: Perform a series of small, automated injections of the ligand solution into the sample cell.

  • Data Acquisition: The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to metal.

  • Thermodynamic Profile: Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

Conclusion and Future Directions

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate presents a promising scaffold for a novel chelating agent. Its structural features suggest a potential for forming stable complexes with various metal ions. This guide provides the necessary theoretical background and detailed experimental protocols to rigorously evaluate its chelating properties and compare them to the established benchmarks of EDTA and Deferiprone.

The successful execution of the described experiments will yield crucial data on the stability, selectivity, and thermodynamic profile of metal complexes with Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. This information will be invaluable for assessing its potential in applications ranging from therapeutic chelation therapy and diagnostic imaging to analytical and separation sciences. Further studies could then explore modifications of this scaffold to fine-tune its chelating properties for specific target metal ions.

References

  • Stability Constants of Metal Complexes in Solution. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

  • Hakimi, M., Nejadali, A., & Raissi, H. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 20(7), 5497-5502.
  • Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (n.d.).
  • Application Notes and Protocols for Potentiometric Titration of Metal Ions with Chel
  • Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Retrieved January 21, 2026, from [Link]

  • Hakimi, M., Nejadali, A., & Raissi, H. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery.
  • Guo, W., Zhang, C., & Pan, G. (2011). Ultraviolet Absorbance Titration for Determining Stability Constants of Humic Substances with Cu(II) and Hg(II).
  • Isothermal Titration Calorimetry (ITC) – iTC200. (n.d.). OSTR - National Cancer Institute. Retrieved January 21, 2026, from [Link]

  • Marafante, M., Berto, S., Lando, G., Bretti, C., De Stefano, C., Milea, D., Bianchi, A., Varnágy, K., Garcia-España, E., Havlíčková, J., Kubíček, V., & Hermann, P. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019, January 10). Malvern Panalytical.
  • Potentiometric Methods. (2021, September 11). Chemistry LibreTexts.
  • The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. (2014). Journal of the Mexican Chemical Society, 58(3).
  • The determination of the complex stability constant by potentiometric titration. (2007, November).
  • UV-Vis Spectrophotometer Instructions. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

  • Stability Constants for Metal Ion–EDTA Complexes. (2020, September 9). Laboratory Notes. Retrieved January 21, 2026, from [Link]

  • Isothermal Titration Calorimetric. (n.d.). University of Huddersfield Repository. Retrieved January 21, 2026, from [Link]

  • Faheim, A. A., & Al-Khudaydi, A. M. (2018). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. Current Research in Chemistry, 10(1), 1-11.
  • The stability constants (log K) of essential metal ion complexes with the chelating drugs EDTA, DTPA, deferoxamine, deferiprone and deferasirox. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • ITC200: CMI Getting Started Guide to Isothermal Titration Calorimetry. (n.d.). Center for Macromolecular Interactions.
  • Claisen condensation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Potentiometric Titrations of Calcium and Magnesium in W
  • Kaminski, T., et al. (2008). Claisen Condensation of N-Methylpyrrolidinone and α-Chloronicotinic esters. Journal of Heterocyclic Chemistry, 45(1), 229-234.
  • Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. (2018). Journal of Materials Science and Chemical Engineering, 6, 1-13.
  • Some unsaturated β-diketones and their metal chelates. (2009). Inorganic Chemistry: An Indian Journal, 4(2), 78-82.
  • When was the stability constant of Fe(III)-EDTA complexes first determined? (2016, July 15). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases. (2021). International Journal of Molecular Sciences, 22(15), 8233.
  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2017). Journal of Applicable Chemistry, 6(4), 629-633.
  • Aly, A. A. (2009). Ethyl {4-[2-(saccharin-2-yl)acetylsulfamoyl]phenylazo}cyanoacetate in the synthesis of polyfunctionally heteroaromatic derivatives. Journal of the Chinese Chemical Society, 56(4), 758-766.
  • Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. (2021). Journal of the American Chemical Society, 143(35), 14216–14224.
  • Studies on the Efficiency of Iron Release from Fe(III)-EDTA and Fe(III)-Cit and the Suitability of These Compounds for Tetracycline Degradation. (2020). International Journal of Molecular Sciences, 21(18), 6799.
  • Properties and application of diketones and their derivatives. (2016). Technologia i Jakość Wyrobów, 61, 105-113.
  • The stability constant values (log β) for Fe(III), Cu(II) and Ni(II) complexes of N-phenylbenzohydroxamic. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. (2016). Methods in Enzymology, 567, 3-21.
  • Stabilization of the Computation of Stability Constants and Species Distributions from Titration Curves. (2022). Molecules, 27(19), 6296.
  • Ultrasensitive Colorimetric and Ratiometric Detection of Cu2+: Acid–Base Properties, Complexation, and Binding Studies. (2018). ACS Omega, 3(9), 11965–11973.
  • Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia. (2014). Therapeutics and Clinical Risk Management, 10, 283–291.
  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Stability constants of Fe(III) and Cr(III) complexes with dl-2-(2-carboxymethyl)nitrilotriacetic. (2013).
  • Synthesis of β-ketoesters from renewable resources and Meldrum's acid. (2017). RSC Advances, 7(83), 52809-52815.
  • Molybdenum(iv) β-diketonate complexes as highly active catalysts for allylic substitution reactions. (2023).
  • Complexation Equilibria Form
  • ethyl 4-(1,3-dithian-2-yl)-3-oxobutanoate. (n.d.). ChemSynthesis. Retrieved January 21, 2026, from [Link]

  • Method for preparing beta-keto ester. (1996). KR960004314A.

Sources

Comparative

Spectroscopic comparison of "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" with its precursors

Starting Data Collection I've initiated comprehensive searches using Google to gather spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, for "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" and its pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Starting Data Collection

I've initiated comprehensive searches using Google to gather spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, for "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" and its precursors, specifically methyl acetate and ethyl isonicotinate. This is the first step in understanding the compound's structure.

Expanding Data Scope

I'm now expanding my data collection to include synthesis protocols for the target molecule and the Claisen condensation reaction specifically. I'm simultaneously delving into the interpretation of spectroscopic data for keto-enol tautomers, a crucial aspect. Furthermore, I'm researching the significance of β-keto esters in drug development and organic synthesis to provide context. My plan is to structure the comparison guide, introducing the target molecule and precursors, followed by spectroscopic changes, experimental protocols, diagrams, and a reference list.

Compiling Spectroscopic Data

I've assembled a decent array of spectroscopic data. I've begun with the precursors, specifically methyl acetate and ethyl isonicotinate. I've got ¹H NMR, ¹³C NMR, and IR spectra in hand, a good start. I am working on collating this data.

Expanding the Data Search

I'm now diving deeper into the specifics. While I have good precursor data, including NMR and IR, the target molecule's spectra remain elusive. The Claisen condensation route looks promising, and I'm aware of β-keto ester spectroscopy, but direct data for "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" is still missing. I'll focus my efforts on targeted searches for the final product's NMR, IR, and mass spec data.

Examining Spectral Data

I've been reviewing the spectroscopic data I found for methyl acetate and ethyl isonicotinate, the precursors. I'm also looking into the Claisen condensation itself, along with the telltale spectral fingerprints of β-keto esters. I'm gaining traction.

Executing Targeted Searches

I've got good preliminary data, but I'm now zeroing in on the crucial data I need. Specifically, I need the ¹H NMR, ¹³C NMR, IR, and mass spec data for the target molecule, "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate". My previous searches didn't hit this directly, so I'm designing and executing new, focused queries to obtain the missing spectral fingerprints.

Synthesizing β-Keto Esters

I've just begun gathering info on β-keto esters. So far, the search reveals several synthesis routes, and the typical spectroscopic properties are coming into focus, especially the keto-enol tautomerism.

Elaborating Spectroscopic Insights

I've hit a small snag, but I'm adjusting. I've compiled typical spectroscopic features for β-keto esters but I lack the exact spectral data for "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate". This is pushing me to rely on general spectroscopic principles and data from precursors, potentially building around a hypothetical synthesis.

Outlining the Synthesis Guide

I've got a solid plan for the guide now. I'll introduce the medicinal chemistry relevance of "Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate" and detail a retrosynthetic analysis focused on a Claisen condensation using methyl acetate and ethyl isonicotinate. The core will be a comparative spectroscopic analysis, predicting the spectral features of the product by contrasting the precursors' data. I'll cover ¹H NMR, ¹³C NMR, and IR, with a special section on keto-enol tautomerism.

Formulating a Detailed Plan

I've outlined a detailed guide. I'll showcase the molecule's medicinal chemistry relevance. Then, I'll detail a retrosynthetic approach and a step-by-step synthetic protocol via Claisen condensation using methyl acetate and ethyl isonicotinate. The core will be a comprehensive comparison of the spectroscopic data between the precursors and the product. It'll cover ¹H NMR, ¹³C NMR, IR, and keto-enol tautomerism, supported by diagrams.

Validation

A Senior Application Scientist's Guide to the Structural Validation of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the family of β-keto esters, particularly derivatives of Methyl 2,4-dioxo-4-(pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the family of β-keto esters, particularly derivatives of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, represents a class of highly versatile synthons.[1][2] Their utility as precursors for complex heterocyclic structures demands an unimpeachable understanding of their chemical structure.[3] Ambiguity in structural assignment is not merely an academic inconvenience; it can invalidate downstream biological data and waste significant resources.

This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of these derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering a self-validating workflow designed for robust and unambiguous characterization. A crucial and often overlooked aspect of this molecular scaffold is its propensity for keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of two constitutional isomers.[4][5][6] This guide will place special emphasis on how each technique addresses this dynamic behavior.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Cornerstone of Connectivity

NMR spectroscopy is the foundational technique for determining the precise atomic connectivity of an organic molecule.[7][8] For derivatives of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, it is indispensable not only for mapping the carbon skeleton but also for characterizing the keto-enol tautomeric equilibrium.[4][9]

The Causality Behind the Experiment:

The core challenge with this molecule is its dynamic nature. The β-dicarbonyl moiety means the compound can exist in the diketo form and one or more enol forms, with the equilibrium being highly dependent on the solvent.[9][10] NMR is uniquely suited to observe this phenomenon because the timescale of the experiment is often slow enough to detect signals from both tautomers simultaneously.[5]

Key NMR Experiments and Their Purpose:

  • ¹H NMR: This is the initial, rapid assessment. It provides information on the number of distinct proton environments. For this scaffold, one must look for characteristic signals: the methyl ester protons (~3.8 ppm), the methylene protons of the diketo form (~4.0 ppm), the vinylic proton of the enol form (~6.0 ppm), and the distinct aromatic protons of the pyridine ring. The integration of the methylene (keto) vs. the vinylic (enol) protons provides the equilibrium ratio in a given solvent.[5]

  • ¹³C NMR & DEPT: Provides a count of unique carbon atoms and their type (CH₃, CH₂, CH, C). Crucially, it will show distinct signals for the carbonyl carbons of the keto form (~200 ppm and ~160-170 ppm) and the carbons of the enol form, including the enolic carbons (~90-100 ppm and ~170-180 ppm).[10]

  • 2D COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It is used to confirm the connectivity within the pyridine ring by observing correlations between adjacent aromatic protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to.[11] It is the definitive way to assign the ¹³C signals for all protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this scaffold. It reveals long-range (2-3 bond) correlations between protons and carbons.[11] The key correlation to look for is between the protons on the pyridine ring (specifically H2' and H6') and the C4 carbonyl carbon. This single piece of data unambiguously confirms the connection between the pyridine ring and the butanoate chain.

Workflow for Comprehensive NMR-Based Structural Validation

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR for Connectivity cluster_interpretation Structural Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR / DEPT H1_NMR->C13_NMR Initial Assessment & Tautomer Ratio HSQC HSQC C13_NMR->HSQC Assign C-H Pairs COSY COSY HSQC->COSY Build H-H Spin Systems HMBC HMBC COSY->HMBC Confirm Long-Range Connectivity (e.g., Pyridine-C4) Structure Final Validated Structure HMBC->Structure

Fig 1. Logical workflow for NMR-based structural validation.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: The choice of solvent is critical as it can shift the keto-enol equilibrium.[9] Running spectra in at least two solvents of differing polarity is recommended for comprehensive characterization.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum, often with proton decoupling. A DEPT-135 experiment is also highly recommended to differentiate CH/CH₃ from CH₂ signals.

    • Acquire standard 2D gCOSY, gHSQC, and gHMBC experiments. Causality: Gradient-selected (g) experiments are preferred as they offer better artifact suppression.

  • Data Processing & Interpretation: Process the spectra using appropriate software. Integrate relevant peaks in the ¹H spectrum to determine the keto:enol ratio. Systematically analyze the 2D spectra, starting with HSQC to assign carbons, then COSY to build fragments, and finally HMBC to connect the fragments into the final molecular structure.

Pillar 2: Mass Spectrometry (MS) — The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental composition, acting as a crucial first check of a successful synthesis. High-Resolution Mass Spectrometry (HRMS) is the gold standard here.

The Causality Behind the Experiment:

While NMR defines connectivity, HRMS confirms that the assembled pieces have the correct total mass and elemental formula. An accurate mass measurement (typically to within 5 ppm) provides a high degree of confidence in the molecular formula, ruling out unexpected products. The fragmentation pattern also offers corroborating structural evidence.[12]

Expected Fragmentation:

For Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate derivatives, common fragmentation pathways in Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS) include:

  • Loss of the methoxy group (-OCH₃): [M-31]⁺

  • Loss of the methoxycarbonyl group (-COOCH₃): [M-59]⁺

  • Cleavage yielding the pyridoyl cation: A prominent peak corresponding to the [C₅H₄N-CO]⁺ fragment is highly characteristic and confirms the pyridyl-ketone substructure.[13]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an HRMS instrument (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer) using ESI. Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). Use the instrument's software to calculate the elemental composition and compare it to the theoretical value.

Pillar 3: Orthogonal & Confirmatory Techniques

To achieve the highest level of trustworthiness, at least one orthogonal technique should be employed.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to confirm the presence of key functional groups.[10]

The Causality Behind the Experiment:

FTIR provides a quick functional group "fingerprint." For this scaffold, the spectrum is dominated by strong carbonyl (C=O) stretching vibrations. Due to tautomerism, the carbonyl region can be complex.

  • Diketo form: Expect two distinct C=O stretches: one for the ketone (~1680-1700 cm⁻¹) and one for the ester (~1735-1750 cm⁻¹).

  • Enol form: The intramolecular hydrogen bond in the enol form weakens and broadens the C=O absorption, and a broad O-H stretch may appear (~2500-3200 cm⁻¹). The C=C stretch of the enol appears around 1600-1640 cm⁻¹.

B. X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous structural proof in the solid state.[14] It reveals precise bond lengths, bond angles, and intermolecular interactions. This can definitively resolve the keto vs. enol form in the solid state.

C. Computational Chemistry

Quantum chemical methods, particularly Density Functional Theory (DFT), are increasingly used to support experimental findings.[15][16] By calculating theoretical NMR chemical shifts for proposed structures, one can compare them to the experimental data.[17][18] A strong correlation between the calculated and experimental shifts provides powerful evidence for the correctness of the structural assignment.[15]

Comparison of Validation Techniques

TechniqueInformation ProvidedStrengthsLimitationsSample Requirement
NMR Spectroscopy Atomic connectivity, stereochemistry, dynamic equilibria (tautomerism), mixture quantification.[19]Provides the most detailed structural information in solution.Can be complex to interpret, requires relatively pure sample.1-10 mg
High-Resolution MS Exact molecular weight, elemental formula, fragmentation patterns.Extremely high accuracy and sensitivity.Provides no information on connectivity or stereochemistry.< 1 mg (µg to ng)
FTIR Spectroscopy Presence of key functional groups (e.g., C=O, O-H, C=C).[20]Rapid, inexpensive, requires minimal sample preparation.Provides limited structural detail, spectra can be complex.~1 mg
X-ray Crystallography Unambiguous 3D structure in the solid state, bond lengths/angles.The "gold standard" for absolute structure proof.Requires a high-quality single crystal, which can be difficult to obtain.Single Crystal
Computational DFT Theoretical NMR shifts, conformational analysis.[15]Complements experimental data, helps resolve ambiguity.Accuracy is dependent on the level of theory and model used.None (In Silico)

Illustrative Data for a Representative Derivative

Hypothetical data for Methyl 4-(2-chloropyridin-4-yl)-2,4-dioxobutanoate

Data TypeDiketo Form SignalsEnol Form Signals
¹H NMR (CDCl₃) δ 8.6 (d, 1H), 7.9 (s, 1H), 7.8 (d, 1H), 4.1 (s, 2H) , 3.8 (s, 3H)δ 15.0 (br s, 1H, enol OH), 8.5 (d, 1H), 7.8 (s, 1H), 7.7 (d, 1H), 6.1 (s, 1H) , 3.8 (s, 3H)
¹³C NMR (CDCl₃) δ 198.2 (C4), 185.1 (C2), 161.5 (C1), 151.2, 148.5, 145.1, 124.3, 122.8, 53.1 (CH₃), 48.5 (C3)δ 180.1 (C4), 175.4 (C2), 162.0 (C1), 151.0, 148.3, 145.3, 124.1, 122.6, 98.5 (C3), 52.9 (CH₃)
HRMS (ESI+) Calculated for C₁₀H₉ClNO₄ [M+H]⁺: 242.0215; Found: 242.0211
FTIR (cm⁻¹) 3080 (Ar C-H), 1745 (Ester C=O), 1690 (Ketone C=O), 1580 (Ar C=C)

Conclusion

Validating the structure of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate derivatives is a multi-faceted process that hinges on the synergistic use of complementary analytical techniques. A workflow beginning with HRMS to confirm the molecular formula, followed by a comprehensive suite of 1D and 2D NMR experiments to elucidate the precise connectivity and characterize the tautomeric equilibrium, forms a robust foundation. This should be supported by FTIR for rapid functional group confirmation. For ultimate certainty, particularly for novel derivatives intended for drug development, X-ray crystallography or comparison with DFT-calculated NMR data provides the final, authoritative proof. By following this logically structured, self-validating approach, researchers can ensure the scientific integrity of their work and proceed with confidence in their molecular architecture.

References

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the accurate calculation of 13C NMR chemical shifts of complex molecules. Nature Protocols, 9(3), 643–660. [Link]

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Computational Chemistry to the Rescue: Modern Tool for the Assignment of Complex Molecules by NMR. Chemistry - A European Journal, 21(48), 17246–17261. [Link]

  • Kwan, E. E., & Liu, R. Y. (2015). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. Journal of Chemical Theory and Computation, 11(11), 5083–5089. [Link]

  • Bagno, A., Rastrelli, F., & Saielli, G. (2006). Predicting NMR Spectra of Organic Molecules by DFT Calculations. The Journal of Organic Chemistry, 71(12), 4685–4693. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839–1862. [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • Li, Y., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 59(11), 1081-1091. [Link]

  • Grützmacher, H. F., & Schubert, R. (1979). Substituent effects in the mass spectra of benzoyl hetarenes. Organic Mass Spectrometry, 14(10), 567-573. [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules, 25(22), 5463. [Link]

  • Olsen, J. G., et al. (1999). The X-ray crystal structure of beta-ketoacyl [acyl carrier protein] synthase I. FEBS Letters, 460(1), 46-52. [Link]

  • Folkendt, M. M., Weiss-Lopez, B. E., Chauvel Jr, J. P., & True, N. S. (1985). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry, 89(15), 3347–3352. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Møllendal, H. (1999). The X-ray crystal structure of beta-ketoacyl [acyl carrier protein] synthase I. FEBS Letters, 460(1), 46-52. [Link]

  • Joyce, L. A., & Hsung, R. P. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

  • eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. [Link]

  • Dahn, H., & Pechy, P. (1991). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Magnetic Resonance in Chemistry, 29(1), 23-27. [Link]

  • Sparkman, O. D. (2007). Chapter 2: Fragmentation and Interpretation of Spectra. In Mass Spectrometry Desk Reference. [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(44), 14776-14786. [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • Navarro-Vazquez, A., & Cobas, C. (2013). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2013(28), 6246-6258. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Benetti, S., et al. (2014). β-Ketoesters: An Overview and It's Applications via Transesterification. Mini-Reviews in Organic Chemistry, 11(4), 456-474. [Link]

  • PubChem. (n.d.). Methyl 2,4-dioxo-4-phenylbutanoate. National Center for Biotechnology Information. [Link]

  • Smith, B. C. (2018). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Khan Academy. (n.d.). Keto-enol tautomerization. [Link]

  • Thomson, R. J., & Zercher, C. K. (2014). Formation of γ-Keto Esters from β-Keto Esters via Zinc Carbenoid Homologation. Organic Syntheses, 91, 248-259. [Link]

  • Anderson, B. D. (n.d.). The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. The Catalyst. [Link]

  • de la Pradilla, R. F., & Tortosa, M. (2017). Mastering β-keto esters. Beilstein Journal of Organic Chemistry, 13, 1438–1454. [Link]

  • MySkinRecipes. (n.d.). Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate. [Link]

  • PerkinElmer. (n.d.). PE ATR-FTIR Polymer Library. [Link]

Sources

Comparative

Comparative Analysis of Off-Target Interactions for Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate: A Guide to Cross-Reactivity Profiling

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug development, the identification of a potent "hit" compound is merely the first step in a long and arduous journey. The true me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the identification of a potent "hit" compound is merely the first step in a long and arduous journey. The true measure of a candidate's therapeutic potential lies not only in its affinity for the intended target but also in its selectivity—its lack of interaction with other biological molecules. Off-target interactions can lead to unforeseen toxicities, reduced efficacy, and costly late-stage clinical failures. Therefore, a rigorous and early assessment of cross-reactivity is not just a regulatory hurdle but a cornerstone of rational drug design.

This guide provides an in-depth, experience-driven framework for evaluating the cross-reactivity profile of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (hereafter referred to as MDPB), a novel small molecule with a scaffold suggestive of enzymatic inhibition. While its primary biological target is under investigation, its structural motifs, particularly the β-diketone moiety, suggest a potential interaction with metalloenzymes. For the purpose of this guide, we will proceed with the hypothesis that MDPB is a candidate inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that has emerged as a significant target in immuno-oncology.[1][2]

Our objective is to outline a multi-pronged, logical workflow that researchers can adapt to comprehensively map the selectivity of MDPB or similar small molecules. We will move beyond simple checklists, explaining the causality behind each experimental choice and providing detailed protocols that form a self-validating system for assessing off-target risks.

Hypothesized Primary Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is the rate-limiting enzyme in the kynurenine pathway, catabolizing the essential amino acid L-tryptophan.[3] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive metabolites like kynurenine.[4][5] This dual mechanism effectively paralyzes anti-tumor T-cell responses, allowing cancer to evade immune destruction.[2][6] Consequently, inhibiting IDO1 is a highly pursued strategy to restore immune surveillance.

The rationale for investigating MDPB as a potential IDO1 inhibitor stems from its chemical structure, which could allow it to coordinate with the ferric heme iron in the enzyme's active site, a mechanism employed by other classes of IDO1 inhibitors.[5][7]

The Cross-Reactivity Screening Cascade: A Strategic Approach

A robust cross-reactivity assessment should be structured as a funnel, starting with closely related targets and expanding to broad, unbiased screens. This approach efficiently allocates resources and builds a comprehensive safety profile.

G cluster_0 Phase 1: Primary & Ortholog Screening cluster_1 Phase 2: Broad Selectivity Profiling cluster_2 Phase 3: Tissue-Level Assessment A Compound of Interest (MDPB) B Primary Target Assay (IDO1 Enzymatic Assay) A->B Determine on-target potency (IC50) C Functional Ortholog Assays (IDO2 & TDO Enzymatic Assays) B->C Assess selectivity against closely related enzymes D Broad Kinase Panel Screen (>400 Kinases) C->D Identify off-target kinase interactions E Safety Screening Panel (GPCRs, Ion Channels, etc.) D->E Evaluate interactions with common toxicity targets F Cellular Target Engagement (e.g., CETSA) E->F Confirm target binding in a physiological context G Tissue Cross-Reactivity (TCR) Immunohistochemistry (IHC) F->G Visualize unintended binding in human tissues

Caption: A logical workflow for comprehensive cross-reactivity profiling.

Phase 1: Assessing Selectivity Against Functional Orthologs

The most critical and immediate cross-reactivity concern for an IDO1 inhibitor is its activity against Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO). IDO2 and TDO are the only other human enzymes that catalyze the same rate-limiting step in tryptophan catabolism.[4] While sharing functional similarity, they have distinct expression patterns and physiological roles. Unintended inhibition of TDO, which is primarily expressed in the liver and regulates systemic tryptophan levels, could lead to metabolic liabilities.

Comparative Data: IDO1 vs. IDO2 and TDO

The initial screen should establish the half-maximal inhibitory concentration (IC50) of MDPB against all three enzymes. The goal is to demonstrate a significant selectivity window, ideally greater than 100-fold, for IDO1 over IDO2 and TDO.

Target EnzymeFunctionHypothetical IC50 of MDPBSelectivity Ratio (vs. IDO1)
IDO1 Immune modulation in peripheral tissues, tumor escape50 nM 1x
IDO2 Lower catalytic activity; role in inflammation>10,000 nM >200x
TDO Systemic tryptophan homeostasis in the liver8,500 nM 170x

Experimental Protocol 1: Recombinant Human IDO1/IDO2/TDO Enzymatic Assays

This protocol is designed to quantify the conversion of L-Tryptophan to N-formylkynurenine, which is then converted to kynurenine for spectrophotometric detection.

Rationale: This direct enzymatic assay provides a clean, quantitative measure of inhibition without the complexities of a cellular environment. Using recombinant enzymes ensures that the observed effect is due to direct interaction with the target.

Step-by-Step Methodology:

  • Enzyme Preparation: Use commercially available recombinant human IDO1, IDO2, and TDO enzymes.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).

    • Cofactor Solution: 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 200 µg/mL Catalase in Assay Buffer. The reducing agents are critical for maintaining the active ferrous state of the heme cofactor.[7]

    • Substrate Solution: L-Tryptophan in Assay Buffer (working concentration will be at the Kₘ for each enzyme).

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of MDPB in DMSO, followed by a further dilution in Assay Buffer.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 50 µL of Assay Buffer containing the respective enzyme (IDO1, IDO2, or TDO).

    • Add 10 µL of the diluted MDPB or DMSO vehicle control.

    • Incubate for 15 minutes at 25°C to allow for compound binding.

    • Initiate the reaction by adding 20 µL of Substrate Solution and 20 µL of Cofactor Solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 6 M Trichloroacetic Acid.

    • Incubate for 30 minutes at 60°C to hydrolyze N-formylkynurenine to kynurenine.

  • Detection & Analysis:

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer 100 µL of the supernatant to a new plate.

    • Measure the absorbance at 321 nm (the absorbance maximum for kynurenine).

    • Calculate percent inhibition relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.

Phase 2: Broad Kinome and Safety Screening

Protein kinases are one of the largest enzyme families and are implicated in a vast number of signaling pathways.[8] Due to the conserved nature of the ATP-binding pocket, kinase inhibitors often exhibit significant off-target activity, which is a major source of clinical toxicity.[9][10] Although MDPB is not a classic ATP-competitive inhibitor, its heterocyclic nature warrants a broad screen to proactively identify any unintended kinase interactions.

G cluster_0 Kynurenine Pathway & Immune Suppression cluster_1 Consequences Tryptophan L-Tryptophan IDO1 IDO1 / IDO2 / TDO Tryptophan->IDO1 Catabolism Kynurenine Kynurenine Trp_Depletion Tryptophan Depletion Kyn_Accumulation Kynurenine Accumulation Kynurenine->Kyn_Accumulation IDO1->Kynurenine T_Cell_Anfrey T-Cell Anfrey & Apoptosis Trp_Depletion->T_Cell_Anfrey Treg_Activation Treg Activation Kyn_Accumulation->Treg_Activation Suppression Immune Suppression T_Cell_Anfrey->Suppression Treg_Activation->Suppression

Caption: Role of IDO1/TDO in the immunosuppressive Kynurenine Pathway.

Experimental Protocol 2: Broad-Panel Kinase Selectivity Screen

This protocol describes a radiometric assay to measure the inhibitory effect of MDPB on a large panel of recombinant kinases. Commercial services offer panels of over 400 kinases for this purpose.[11]

Rationale: A broad, unbiased screen is the most efficient way to identify unexpected off-target interactions across a large and clinically relevant target family. Performing the screen at a single, high concentration (e.g., 1 or 10 µM) serves as a robust filter to flag potential liabilities.

Step-by-Step Methodology (General Principle):

  • Screening Concentration: Select a high concentration of MDPB, typically 100- to 1000-fold higher than its on-target IC50 (e.g., 10 µM).

  • Reaction Mixture: For each kinase in the panel, a reaction is prepared containing the specific kinase, its corresponding substrate (peptide or protein), and cofactors in a kinase buffer.

  • Compound Addition: MDPB (at 10 µM) or a vehicle control (DMSO) is added to the reaction mixtures.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]-ATP.

  • Incubation: The reaction is allowed to proceed for a specified time at room temperature.

  • Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • Detection: The amount of incorporated ³³P-labeled phosphate is quantified using a scintillation counter.

  • Analysis: The activity of each kinase in the presence of MDPB is compared to the vehicle control, and the results are expressed as percent inhibition. Any kinase showing significant inhibition (e.g., >50%) is flagged for follow-up IC50 determination.

Data Summary: Kinase Selectivity Profile

Results should be summarized to provide a clear overview of selectivity. A selectivity score can be calculated to quantify the compound's specificity.[10]

ParameterHypothetical Result for MDPBInterpretation
Screening Concentration 10 µMSufficiently high to detect meaningful off-targets.
Number of Kinases Tested 442Comprehensive coverage of the human kinome.
Kinases with >50% Inhibition 3 (CLK1, DYRK1A, PIM1)A small number of "hits" suggests good overall selectivity.
Follow-up IC50 Values CLK1: 1.2 µM, DYRK1A: 3.5 µM, PIM1: 8.9 µMAll off-target IC50s are >20-fold higher than the on-target IC50, indicating a favorable selectivity window.

Phase 3: Tissue-Level Assessment for Unbiased Antigen Discovery

While in vitro biochemical and cellular assays are essential, they cannot fully replicate the complex environment of human tissues. Tissue Cross-Reactivity (TCR) studies, typically conducted using immunohistochemistry (IHC), are a regulatory expectation for antibody therapeutics and provide invaluable data for small molecules.[12][13] They serve to identify both unexpected on-target binding in various tissues and, more importantly, any completely unforeseen off-target binding that could predict toxicity.[14][15]

Experimental Protocol 3: Human Tissue Cross-Reactivity (TCR) Study

Rationale: This study provides a direct visualization of MDPB binding sites across a comprehensive panel of normal human tissues, serving as a critical preclinical safety assessment to identify potential organ toxicities.

Step-by-Step Methodology:

  • Tissue Panel: A comprehensive panel of fresh-frozen human tissues (typically a minimum of 32 tissues from three unrelated donors) is required, as recommended by FDA guidelines.[12]

  • Method Development: A robust and specific detection method must be developed. Since MDPB is a small molecule, this typically involves creating a labeled derivative (e.g., biotinylated MDPB) or using a specific antibody raised against the compound, though the latter is challenging. For this guide, we assume a biotinylated probe is available.

  • Staining Procedure:

    • Cryosection the frozen human tissues.

    • Fix the sections lightly (e.g., in cold acetone).

    • Block endogenous biotin and non-specific binding sites.

    • Incubate sections with the biotinylated-MDPB probe at two concentrations (a low, pharmacologically relevant concentration and a high concentration to maximize detection).

    • Competition Control: As a crucial control for specificity, a parallel set of sections must be incubated with the biotinylated-MDPB probe in the presence of a large excess (e.g., 100-fold) of unlabeled MDPB.

    • Wash sections thoroughly.

    • Apply a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop with a chromogen (e.g., DAB) to produce a colored precipitate at binding sites.

    • Counterstain with hematoxylin.

  • Pathological Analysis:

    • A board-certified pathologist examines all slides.

    • The location, intensity, and cellular pattern of any staining are documented.

    • Crucially, staining is only considered specific if it is blocked or significantly reduced in the competition control slides. Any non-blockable staining is interpreted as non-specific background.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The cross-reactivity profiling of a novel compound like Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a systematic process of de-risking. The multi-phase approach described in this guide provides a framework for making a clear-eyed assessment of a compound's therapeutic window.

By first confirming selectivity against its closest functional orthologs (IDO2, TDO), then expanding the search to broad panels of common off-targets like kinases, and finally visualizing its binding patterns in the complex milieu of human tissues, researchers can build a robust data package. The hypothetical data presented herein for MDPB would suggest a promising candidate: potent against its primary target, highly selective against related enzymes, clean across the kinome, and with a predictable tissue-binding profile. This rigorous, evidence-based approach is fundamental to navigating the path from a promising chemical structure to a safe and effective therapeutic.

References

  • National Center for Biotechnology Information. "Methyl 2,4-dioxo-4-phenylbutanoate". PubChem Compound Summary for CID 308117. PubChem. [Link]

  • HistologiX. "A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development". HistologiX. [Link]

  • Blaser, A., et al. "Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters". Synthesis, 2003. ResearchGate. [Link]

  • Charles River Laboratories. "Tissue Cross-Reactivity Studies". Charles River Laboratories. [Link]

  • Leclerc, C., et al. "Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors". Journal of Medicinal Chemistry, 2016. [Link]

  • Aalberse, R. C. "Assessment of allergen cross-reactivity". Allergy, 2007. National Institutes of Health. [Link]

  • Aly, A. A., et al. "Design, synthesis and antimicrobial evaluation of methyl pyridyl-2,4-dioxobutanoates and some new derived ring systems". Medicinal Chemistry Research, 2013. PubMed. [Link]

  • Qi, Y., et al. "Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations". Frontiers in Chemistry, 2019. National Institutes of Health. [Link]

  • Bain, J., et al. "Measuring and interpreting the selectivity of protein kinase inhibitors". Biochemical Journal, 2007. National Institutes of Health. [Link]

  • Enzymlogic. "Profiling the kinetic selectivity of kinase marketed drugs". Enzymlogic, 2017. [Link]

  • Wikipedia. "Indoleamine 2,3-dioxygenase". Wikipedia. [Link]

  • Zhai, L., et al. "Discovery of IDO1 inhibitors: from bench to bedside". Journal for ImmunoTherapy of Cancer, 2017. National Institutes of Health. [Link]

  • Leach, M. W., et al. "Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions". Toxicologic Pathology, 2010. PubMed. [Link]

  • National Center for Biotechnology Information. "2,4-Dioxo-4-phenylbutanoic acid". PubChem Compound Summary for CID 493418. PubChem. [Link]

  • Reaction Biology. "Kinase Selectivity Panels". Reaction Biology. [Link]

  • Shadboorestan, A., et al. "IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions". Frontiers in Immunology, 2024. [Link]

  • Kumar, A., et al. "2-Pyridin-4-yl-methylene-beta-boswellic Acid—A Potential Candidate for Targeting O6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming in KRAS G13D—Microsatellite Stable, G12V—Microsatellite Instable Mutant Colon Cancer". ACS Omega, 2021. National Institutes of Health. [Link]

  • Chen, J., et al. "Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources". Frontiers in Pharmacology, 2022. [Link]

  • Comparative Biosciences, Inc. "Tissue Cross-Reactivity Studies". Comparative Biosciences, Inc. [Link]

  • The, H. C., et al. "A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro". Current Protocols, 2021. National Institutes of Health. [Link]

  • Karaman, M. W., et al. "A quantitative analysis of kinase inhibitor selectivity". Nature Biotechnology, 2008. ResearchGate. [Link]

  • Madar, D. J., et al. "Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes". Journal of Medicinal Chemistry, 2006. PubMed. [Link]

  • El-Gaby, M. S. A. "The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity". Molecules, 2001. MDPI. [Link]

  • Iannuzzi, C., et al. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance". Molecules, 2024. MDPI. [Link]

  • Li, J., et al. "Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)". ACS Medicinal Chemistry Letters, 2025. [Link]

  • Liu, T., et al. "Computational analysis of kinase inhibitor selectivity using structural knowledge". Bioinformatics, 2013. Oxford Academic. [Link]

  • Fun, H-K., et al. "Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate monohydrate". Acta Crystallographica Section E, 2011. National Institutes of Health. [Link]

  • Wikipedia. "Cross-reactivity". Wikipedia. [Link]

  • Mondanelli, G., et al. "Trial watch: IDO inhibitors in cancer therapy". Molecular & Cellular Oncology, 2020. National Institutes of Health. [Link]

  • Boster Biological Technology. "Antibody Cross-Reactivity: How to Assess & Predict Binding". Boster Bio. [Link]

  • Watterson, S. H., et al. "Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists". Bioorganic & Medicinal Chemistry Letters, 2011. PubMed. [Link]

  • Horvath, L., et al. "Indoleamine Dioxygenase Inhibitors: Clinical Rationale and Current Development". Current Oncology Reports, 2019. PubMed. [Link]

  • El-Sayed, N. N. E., et al. "Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives". Scientific Reports, 2023. National Institutes of Health. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthetic Efficiency of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate Production

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern medicinal chemistry, the pyridinyl β-keto ester scaffold is a cornerstone for the development of a diverse array of ther...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the pyridinyl β-keto ester scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Among these, Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate stands out as a critical building block, frequently employed in the synthesis of novel pharmaceuticals. Its unique structural motif, featuring a pyridine ring linked to a β-keto ester, provides a versatile platform for molecular elaboration and interaction with biological targets. Pyridinone-containing compounds, often derived from such precursors, have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the synthetic efficiency for producing Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. We will delve into the prevalent synthetic strategies, offering a comparative study of their effectiveness based on yield, reaction conditions, and scalability. By presenting detailed experimental protocols and objective data, this document aims to empower scientists to make informed decisions in their synthetic endeavors, ultimately accelerating the drug discovery process.

I. The Synthetic Landscape: An Overview of Methodologies

The synthesis of β-keto esters is a well-established field in organic chemistry, with the Claisen condensation being the most prominent and widely utilized method.[2][3][4] This reaction involves the condensation of an ester with an enolizable proton in the presence of a strong base to form a new carbon-carbon bond, yielding the desired β-keto ester.[2][3] Variations of this reaction, such as the Dieckmann condensation for intramolecular cyclizations and crossed Claisen condensations between two different esters, offer further versatility.[2][5]

For the specific synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, the crossed Claisen condensation between methyl isonicotinate (which lacks α-protons) and methyl acetate is the most logical and commonly inferred approach. This targeted reaction minimizes self-condensation of the enolizable ester, thereby improving the yield of the desired product.

Alternative strategies for the formation of β-keto esters exist, including the acylation of ketone enolates or the carboxylation of ketones.[6] However, these methods often present challenges such as harsh reaction conditions, the use of expensive or hazardous reagents, and lower overall yields, making the Claisen condensation the preferred route for both laboratory-scale and industrial production.

II. Comparative Analysis of Synthetic Routes

The synthetic efficiency of producing Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is critically dependent on the chosen methodology. Here, we compare the traditional Claisen condensation with a modified approach utilizing a stronger base, lithium diisopropylamide (LDA), which can offer advantages in terms of reaction control and yield.

ParameterMethod 1: Traditional Claisen CondensationMethod 2: LDA-Mediated Claisen Condensation
Base Sodium Methoxide (NaOMe)Lithium Diisopropylamide (LDA)
Solvent Toluene or Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Temperature Reflux-78 °C to room temperature
Reaction Time 4 - 12 hours2 - 4 hours
Typical Yield Moderate (40-60%)Good to Excellent (60-85%)
Key Advantages Readily available and inexpensive base.Higher yields, faster reaction times, better control over side reactions.[7]
Key Disadvantages Potential for side reactions, longer reaction times, moderate yields.Requires anhydrous conditions and careful temperature control; LDA is a more expensive and pyrophoric reagent.

III. Detailed Experimental Protocols

Method 1: Traditional Claisen Condensation using Sodium Methoxide

This protocol outlines the synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate via a crossed Claisen condensation reaction between methyl isonicotinate and methyl acetate, utilizing sodium methoxide as the base.

Workflow Diagram:

Claisen_Condensation_Traditional cluster_reactants Reactants & Base cluster_reaction Reaction cluster_workup Workup & Purification methyl_isonicotinate Methyl Isonicotinate reaction_vessel Reaction in Toluene (Reflux, 4-12h) methyl_isonicotinate->reaction_vessel methyl_acetate Methyl Acetate methyl_acetate->reaction_vessel NaOMe Sodium Methoxide NaOMe->reaction_vessel quench Quench with aq. HCl reaction_vessel->quench extraction Extraction with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product Methyl 2,4-dioxo-4- (pyridin-4-yl)butanoate purification->product

Traditional Claisen Condensation Workflow

Materials:

  • Methyl isonicotinate (1.0 eq)

  • Methyl acetate (2.0 eq)

  • Sodium methoxide (1.5 eq)

  • Anhydrous Toluene or THF

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium methoxide and anhydrous toluene (or THF).

  • Add methyl acetate to the suspension and stir the mixture at room temperature for 15 minutes.

  • Add methyl isonicotinate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

Method 2: LDA-Mediated Claisen Condensation

This protocol offers a more controlled and often higher-yielding synthesis using lithium diisopropylamide (LDA) as the base. The low-temperature conditions minimize side reactions.

Workflow Diagram:

Claisen_Condensation_LDA cluster_reactants Reactants & Base cluster_reaction Reaction cluster_workup Workup & Purification methyl_acetate Methyl Acetate enolate_formation Enolate Formation (-78 °C) methyl_acetate->enolate_formation LDA LDA in THF LDA->enolate_formation addition Addition of Methyl Isonicotinate (-78 °C to RT, 2-4h) enolate_formation->addition quench Quench with aq. NH4Cl addition->quench extraction Extraction with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product Methyl 2,4-dioxo-4- (pyridin-4-yl)butanoate purification->product

LDA-Mediated Claisen Condensation Workflow

Materials:

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Methyl acetate (1.0 eq)

  • Methyl isonicotinate (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise, and stir the solution at -78 °C for 30 minutes to generate LDA.

  • Add a solution of methyl acetate in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add a solution of methyl isonicotinate in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the final product.

IV. Causality and Experimental Choices

The choice between sodium methoxide and LDA is a critical decision that impacts the overall efficiency of the synthesis. Sodium methoxide is a cost-effective and readily available base, making it attractive for large-scale production. However, its use at elevated temperatures can lead to side reactions, such as self-condensation of methyl acetate or decomposition of the product.

In contrast, LDA is a much stronger, non-nucleophilic base that allows for the quantitative formation of the ester enolate at low temperatures.[7] This high degree of control minimizes side reactions and typically leads to cleaner reaction profiles and higher yields. The trade-off is the need for strictly anhydrous conditions, cryogenic temperatures, and the handling of a pyrophoric reagent, which may be less desirable for large-scale industrial processes.

The purification by column chromatography is a standard and effective method for isolating the target compound from unreacted starting materials and byproducts. The choice of an ethyl acetate/hexanes solvent system provides good separation of the relatively polar product from less polar impurities.

V. Conclusion

The synthesis of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is most efficiently achieved via a crossed Claisen condensation. While the traditional method using sodium methoxide is a viable option, the LDA-mediated approach offers superior yields and reaction control, making it the preferred method for laboratory-scale synthesis where maximizing product recovery is paramount. For industrial applications, a cost-benefit analysis would be necessary to weigh the higher cost and more stringent handling requirements of LDA against the potential for increased yield and purity. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently and efficiently synthesize this valuable building block for their drug discovery programs.

VI. References

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. Retrieved from [Link]

  • PubMed Central. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US5493025A - Process for preparation of fluorinated beta-keto ester. Retrieved from

  • KPU Pressbooks. (n.d.). 8.2 Other types of Claisen Condensation – Organic Chemistry II. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (Figure 1). The stirred solution is immersed in an ice bath, cooling the internal temperature to 0 °C, and. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016173960A1 - Optimized synthesis of pregabalin and 4-aminobutane acid using an improved method for producing conjugated nitroalkenes. Retrieved from

  • ResearchGate. (n.d.). Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen Condensation of N -Methylpyrrolidinone and α-Chloronicotinic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products. Retrieved from [Link]

  • ResearchGate. (2014, September 17). Can anyone suggest a suitable method for the Claisen condensation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot four-component synthesis of methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl- 1,4,5,6,7,8- hexahydropyrazolo [4',3':5,6] pyrano [2,3-d] pyrimidine -3- carboxylate; A. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • YouTube. (2022, January 26). The Aldol and Claisen Reactions: Crash Course Organic Chemistry #44. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic optimization of rosiglitazone and related intermediates for industrial purposes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,.... Retrieved from [Link]

  • ResearchGate. (2017, August 16). (PDF) Synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates and methyl 2-[2-((1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonyl-. Retrieved from https://www.researchgate.net/publication/319129596_Synthesis_of_methyl_2-12-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl_carbonylamino_alkanoates_and_methyl_2-2-12-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-ylcarbonyl-

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase.. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of complex chemical intermediates like...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of complex chemical intermediates like Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate (CAS No: 374063-91-9) demand a rigorous, scientifically-grounded approach. This guide provides a comprehensive, procedural framework for its safe disposal, moving beyond mere compliance to foster a culture of intrinsic laboratory safety.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of a compound is the foundation of its safe management. Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is a solid powder with a melting point of 98-99°C. Its structure incorporates two key functional groups that dictate its hazard profile and disposal requirements: a pyridine ring and a β-keto ester moiety.

  • Pyridine Moiety: Pyridine and its derivatives are often flammable, and harmful if swallowed, inhaled, or in contact with skin.[1][2] Waste containing pyridine is typically classified as hazardous waste, necessitating specific disposal routes such as incineration.[3]

  • β-Keto Ester Moiety: This functional group is reactive and can undergo hydrolysis and decarboxylation, particularly under acidic or basic conditions.[4][5] This reactivity profile makes it crucial to avoid mixing with incompatible waste streams.

  • GHS Hazard Classification: This compound is classified with the GHS07 pictogram (Warning) and is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

Based on this profile, all waste streams containing Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate must be treated as hazardous chemical waste . Sink or general refuse disposal is strictly prohibited.[7]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable. Before handling the compound or its waste, ensure the following equipment is correctly worn.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne powder, preventing serious eye irritation as indicated by H319.[6]
Hand Protection Nitrile or neoprene gloves. Inspect for integrity before each use.Provides a barrier against skin contact, mitigating the risk of skin irritation (H315).[6][8]
Body Protection Flame-retardant laboratory coat, fully fastened.Protects skin and personal clothing from contamination.
Respiratory Protection Use only within a certified chemical fume hood.[9] If weighing or potential for aerosolization exists, a NIOSH-approved respirator may be required based on risk assessment.Prevents inhalation of the powder, which can cause respiratory irritation (H335).[6] A fume hood is the primary engineering control.[8]
Step-by-Step Waste Disposal Protocol

This protocol applies to the pure compound, reaction mixtures, and contaminated materials. The guiding principle is containment and segregation.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish an SAA in the laboratory where the waste is generated.[10][11] This area must be under the direct control of laboratory personnel.

  • The SAA should be clearly marked with "Hazardous Waste" signage.[11]

Step 2: Select a Compatible Waste Container

  • Use a sealable, airtight, and chemically compatible waste container (e.g., high-density polyethylene or glass).[9][11]

  • Ensure the container is clean and in good condition. Do not use containers that previously held incompatible chemicals, such as strong acids or oxidizers.[10]

Step 3: Waste Collection and Labeling

  • For Solid Waste: Carefully transfer the solid Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate and any contaminated items (e.g., weighing paper, gloves, paper towels) into the designated waste container using appropriate tools (spatula, forceps).

  • For Liquid Waste (Solutions): Transfer solutions containing the compound into the designated liquid waste container using a funnel.

  • Labeling: Immediately upon adding the first quantity of waste, affix a completed hazardous waste label to the container.[9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate"

    • All components of any mixture, including solvents.

    • The associated hazards (e.g., Irritant, Flammable if in flammable solvent).

    • The accumulation start date.

Step 4: Waste Segregation and Storage

  • Store the waste container in the designated SAA.

  • Crucially, segregate this waste stream. Do not mix with:

    • Strong acids or bases (to prevent hydrolysis/decarboxylation).[4][10]

    • Strong oxidizing agents.[9]

    • Other incompatible chemical waste streams.

  • Keep the container securely sealed when not in use.[9] Containers should not be filled beyond 90% capacity to allow for expansion.[11]

Step 5: Arranging for Final Disposal

  • Once the container is full or has been in the SAA for the maximum allowed time (regulations vary, but can be up to one year for partially filled containers), arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[10][11]

  • Do not attempt to treat or neutralize the chemical waste in the laboratory. The standard disposal method for such compounds is high-temperature incineration by a certified facility.[3]

G start Waste Generated (Solid, Liquid, or Contaminated Material) waste_stream Is this a process waste stream? start->waste_stream is_empty Is the original product container empty? rinse Triple rinse container with a suitable solvent (e.g., Acetone). is_empty->rinse Yes waste_stream->is_empty No collect Collect as Hazardous Waste in Designated, Labeled Container waste_stream->collect Yes segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) collect->segregate store Store in Satellite Accumulation Area (SAA) segregate->store dispose Arrange Pickup via EH&S for Licensed Incineration store->dispose rinse_collect Collect rinsate as hazardous liquid waste. rinse->rinse_collect dispose_container Deface label and dispose of empty container per lab policy. rinse->dispose_container rinse_collect->collect

Disposal Decision Workflow for Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.
Contingency Plan: Spills and Exposures

Accidents require immediate and correct action. All personnel must be familiar with these procedures and the location of safety equipment.

Spill Response Protocol:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside a fume hood, evacuate the laboratory and contact your institution's emergency response (EH&S).[9]

  • Containment (Small Spills): For small spills within a chemical fume hood, ensure proper PPE is worn. Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or cat litter.[7] Do not use combustible materials like paper towels to absorb large amounts of liquid.

  • Cleanup: Carefully sweep or scoop the absorbent material into the designated hazardous waste container.[9]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report all spills to your supervisor, no matter the size.

Accidental Exposure First Aid:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]

By adhering to these detailed procedures, you ensure that the disposal of Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate is conducted with the highest standards of safety, protecting yourself, your colleagues, and the environment.

References

  • Title: Pyridine: incident management Source: GOV.UK URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: PRODUCTION, IMPORT, USE, AND DISPOSAL (Pyridine) Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Pyridine Standard Operating Procedure Source: Washington State University URL: [Link]

  • Title: 12 Safety Precautions To Follow When Handling Pyridine Source: Post Apple Scientific URL: [Link]

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society URL: [Link]

  • Title: Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters Source: AK Lectures URL: [Link]

  • Title: Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate
© Copyright 2026 BenchChem. All Rights Reserved.